molecular formula C7H6BrIO B171483 (5-Bromo-2-iodophenyl)methanol CAS No. 199786-58-8

(5-Bromo-2-iodophenyl)methanol

Cat. No.: B171483
CAS No.: 199786-58-8
M. Wt: 312.93 g/mol
InChI Key: LBMPOOHWJBYWPY-UHFFFAOYSA-N
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Description

(5-Bromo-2-iodophenyl)methanol is a versatile benzyl alcohol derivative that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. Its distinct structure, featuring both bromo and iodo substituents on the aromatic ring, makes it a crucial building block for constructing complex molecules via sequential metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. This compound is recognized for its application in the development of targeted protein degraders, notably as a component in the design of molecular glues like BI-3802, which is associated with the Boehringer Ingelheim open innovation portal . The presence of orthogonal halogen handles allows researchers to selectively functionalize the core scaffold, enabling the efficient exploration of structure-activity relationships. The benzyl alcohol group can be readily oxidized or further derivatized, offering additional synthetic flexibility. As such, this compound provides researchers with a critical starting point for synthesizing compound libraries aimed at novel therapeutic targets, particularly in the field of oncology and targeted degradation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-bromo-2-iodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMPOOHWJBYWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571730
Record name (5-Bromo-2-iodophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199786-58-8
Record name (5-Bromo-2-iodophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (5-Bromo-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromo-2-iodophenyl)methanol is a halogenated aromatic alcohol with potential applications as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring both bromine and iodine atoms on the phenyl ring, offers multiple reaction sites for further functionalization, making it a valuable intermediate for the synthesis of complex molecules and novel drug candidates. The presence of two different halogens allows for selective reactions, such as sequential cross-coupling, which is a powerful tool in the construction of diverse molecular architectures. This guide provides a comprehensive overview of the known chemical properties, a putative synthetic protocol, and the potential applications of this compound.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized. Further empirical determination is recommended for precise characterization.

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 199786-58-8[1][2]
Molecular Formula C₇H₆BrIO[2]
Molecular Weight 312.93 g/mol [2]
Physical Form Solid[1]
Storage Room temperature, protect from light[1]
Purity Typically ≥97% or ≥98% from commercial suppliers[1][2]

Table 2: Computed and Estimated Physicochemical Data

PropertyValueNotes
Melting Point Not availableA related compound, (5-Bromo-2-chlorophenyl)methanol, has a reported melting point of 92-96 °C. The iodo-substituted compound may have a slightly higher melting point due to increased molecular weight and polarizability.
Boiling Point Not availableExpected to be high due to the molecular weight and polarity; likely to decompose at atmospheric pressure.
Density Not available---
Solubility Not availableExpected to be soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water.
pKa Not availableThe alcohol proton is expected to have a pKa similar to other benzyl alcohols, typically in the range of 14-16.
XlogP 2.4Predicted value, suggesting moderate lipophilicity.[3]

Spectral Data (Predicted)

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.7d1HAromatic H
~7.4dd1HAromatic H
~7.0d1HAromatic H
~4.7s2H-CH₂OH
~1.5-2.5br s1H-OH

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~140C-I
~138C-Br
~135Aromatic CH
~131Aromatic CH
~128Aromatic CH
~95Aromatic C-C
~65-CH₂OH

Table 5: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3550-3200 (broad)O-H stretch (alcohol)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
1580-1450C=C stretch (aromatic)
1260-1000C-O stretch (primary alcohol)
~600-500C-I stretch
~600-500C-Br stretch

Synthesis

A common and efficient method for the synthesis of this compound is the reduction of the corresponding aldehyde, 5-bromo-2-iodobenzaldehyde. This can be achieved using a mild reducing agent such as sodium borohydride.

Experimental Protocol: Reduction of 5-Bromo-2-iodobenzaldehyde

Materials:

  • 5-Bromo-2-iodobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-iodobenzaldehyde (1.0 equivalent) in methanol (approximately 10 volumes, e.g., 10 mL of methanol per 1 g of aldehyde).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

  • Addition of Reducing Agent: To the cooled and stirred solution, add sodium borohydride (1.1 to 1.5 equivalents) portion-wise over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting aldehyde spot and the appearance of a more polar product spot (lower Rf value) indicates the reaction is proceeding.

  • Quenching: Once the reaction is complete (typically within 1-2 hours), carefully quench the reaction by the slow, dropwise addition of deionized water while still in the ice bath.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate to dissolve the product. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

G cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification A Dissolve 5-bromo-2-iodobenzaldehyde in Methanol B Cool to 0-5 °C in an ice bath A->B C Add Sodium Borohydride portion-wise B->C D Monitor reaction by TLC C->D E Quench with water D->E F Remove Methanol (Rotovap) E->F G Extract with Ethyl Acetate F->G H Wash with Water and Brine G->H I Dry over MgSO4 H->I J Concentrate I->J K Purify by Column Chromatography (optional) J->K

Caption: Synthetic workflow for this compound.

Reactivity and Potential Applications

This compound is a valuable intermediate due to the differential reactivity of the bromine and iodine substituents. The carbon-iodine bond is more reactive than the carbon-bromine bond in many cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for selective functionalization at the 2-position, leaving the bromine at the 5-position available for subsequent transformations.

The benzyl alcohol moiety can undergo a variety of reactions, including:

  • Oxidation: to form the corresponding aldehyde or carboxylic acid.

  • Esterification or Etherification: to introduce various functional groups.

  • Conversion to a leaving group: (e.g., tosylate or mesylate) followed by nucleophilic substitution.

These properties make this compound a useful starting material in the synthesis of:

  • Pharmaceuticals: As a scaffold for the development of novel therapeutic agents. Halogenated aromatic compounds are prevalent in many approved drugs.

  • Agrochemicals: The biological activity of halogenated compounds is also of interest in the development of new pesticides and herbicides.

  • Materials Science: As a monomer or precursor for the synthesis of functional polymers and other advanced materials.

While no specific signaling pathways have been directly linked to this compound in the available literature, compounds with similar structural motifs have been investigated for a range of biological activities, including as enzyme inhibitors and receptor modulators.

G cluster_reactions Potential Reactions cluster_products Potential Products Start This compound Suzuki Suzuki Coupling (at C-I) Start->Suzuki Sonogashira Sonogashira Coupling (at C-I) Start->Sonogashira Oxidation Oxidation of Alcohol Start->Oxidation Esterification Esterification Start->Esterification Pharma Pharmaceutical Intermediates Suzuki->Pharma Materials Functional Materials Sonogashira->Materials Oxidation->Pharma Agro Agrochemicals Esterification->Agro

Caption: Potential synthetic utility of the core compound.

Safety Information

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Table 6: GHS Hazard Information

PictogramSignal WordHazard Statements
GHS07WarningH302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501.[1]

Conclusion

This compound is a chemical intermediate with significant potential for the synthesis of a wide range of functionalized molecules. While detailed experimental data on its physical and spectral properties are not extensively documented, its chemical reactivity, particularly the differential reactivity of its two halogen atoms, makes it an attractive building block for researchers in drug discovery and materials science. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further exploration of its applications. As with any chemical, proper safety precautions should be observed during handling and use.

References

(5-Bromo-2-iodophenyl)methanol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 199786-58-8

(5-Bromo-2-iodophenyl)methanol is a halogenated aromatic alcohol that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its unique substitution pattern, featuring both a bromine and an iodine atom on the phenyl ring, offers orthogonal reactivity, making it a versatile intermediate for the construction of complex molecular architectures. This technical guide provides an in-depth overview of its properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a solid at room temperature and should be stored in a dark, dry place. While exhaustive experimental data is not uniformly available in the public domain, the following table summarizes its key chemical identifiers and known physical properties.

PropertyValueSource
CAS Number 199786-58-8N/A
Molecular Formula C₇H₆BrIO[1][2]
Molecular Weight 312.93 g/mol [1][2]
Physical Form Solid[3]
Purity Typically ≥97%[4]
Storage Room temperature, sealed in dry, dark place[3]
InChI 1S/C7H6BrIO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2[3]
SMILES C1=CC(=C(C=C1Br)CO)IN/A

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of the corresponding aldehyde, 5-bromo-2-iodobenzaldehyde. This transformation can be efficiently achieved using a mild reducing agent such as sodium borohydride.

Experimental Protocol: Reduction of 5-Bromo-2-iodobenzaldehyde

This protocol is based on established procedures for the reduction of similar aromatic aldehydes.

Materials:

  • 5-Bromo-2-iodobenzaldehyde

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), dilute solution

Procedure:

  • Dissolve 5-bromo-2-iodobenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

  • Carefully quench the reaction by the slow addition of deionized water.

  • Adjust the pH of the solution to ~6-7 using dilute hydrochloric acid.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Applications in Organic Synthesis

The presence of two different halogen atoms on the aromatic ring of this compound allows for selective functionalization through various cross-coupling reactions. The carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed reactions, enabling sequential couplings. This makes the compound a valuable precursor for the synthesis of complex, multi-substituted aromatic compounds.

Sonogashira Coupling: A Workflow Example

A common application of this compound is in the Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne. The higher reactivity of the iodide allows for selective coupling at the 2-position.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent (THF or DMF) and triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirred mixture.

  • Heat the reaction mixture to the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired (5-bromo-2-(phenylethynyl)phenyl)methanol.

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound PdCl₂(PPh₃)₂ CuI solvent Add Solvent & Base: Anhydrous THF/DMF Triethylamine reagents->solvent alkyne Add Alkyne: Phenylacetylene solvent->alkyne heat Heat & Stir (Monitor by TLC) alkyne->heat quench Quench with NH₄Cl (aq) heat->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product product purify->product Final Product

Workflow for the Sonogashira coupling of this compound.
Suzuki-Miyaura Coupling

Similarly, the Suzuki-Miyaura coupling can be employed for the formation of a C-C bond, typically utilizing the remaining bromide for a subsequent coupling after the initial reaction at the iodide position. This stepwise approach allows for the controlled synthesis of complex biaryl structures.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2 R¹-Pd(II)L₂-X ox_add->pd2 transmetal Transmetalation pd2->transmetal pd2_r2 R¹-Pd(II)L₂-R² transmetal->pd2_r2 red_elim Reductive Elimination pd2_r2->red_elim red_elim->pd0 Catalyst Regeneration product R¹-R² red_elim->product reactant1 R¹-X (this compound) reactant1->ox_add reactant2 R²-B(OR)₂ reactant2->transmetal base Base base->transmetal

Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Safety Information

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its di-halogenated structure provides a platform for selective, sequential cross-coupling reactions, enabling the efficient construction of complex molecular frameworks. This guide provides researchers and drug development professionals with the fundamental knowledge required to effectively utilize this compound in their synthetic endeavors.

References

(5-Bromo-2-iodophenyl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of (5-Bromo-2-iodophenyl)methanol, a key intermediate in various synthetic applications.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C7H6BrIO[1]
Molecular Weight 312.93 g/mol [1][2]
CAS Number 199786-58-8[2]

Synthesis and Purification Protocol

A representative protocol for the synthesis of a structurally similar isomer, 5-iodo-2-bromobenzyl alcohol, is detailed below. This can serve as a foundational method for the synthesis of this compound, with the understanding that optimization may be required.

Synthesis of 5-iodo-2-bromobenzyl alcohol

This synthesis involves the reduction of the corresponding benzoyl chloride.

Materials:

  • 5-iodo-2-bromo-benzoyl chloride

  • Ethanol

  • Sodium borohydride

  • Hydrochloric acid

  • Ethyl acetate

  • n-Hexane

  • Water

Procedure:

  • Dissolve 5-iodo-2-bromo-benzoyl chloride in ethanol.

  • In a controlled environment, add sodium borohydride to the solution in batches, maintaining the reaction temperature between 0-10°C.

  • Allow the reaction to proceed for 5-20 hours, monitoring its completion using Thin Layer Chromatography (TLC).

  • Upon completion, adjust the pH of the solution to 5-6 with hydrochloric acid.

  • Add water to the reaction mixture.

  • Remove the ethanol via distillation.

  • Extract the product into ethyl acetate.

  • Concentrate the ethyl acetate solution.

  • Add n-hexane to the concentrated solution and heat to reflux.

  • Cool the solution to induce crystallization of the final product.

Purification:

The crude product can be purified by recrystallization using a mixed solvent system of ethyl acetate and n-hexane.

Analytical Methodologies

For the characterization and purity assessment of this compound and related compounds, the following analytical techniques are recommended:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a robust method for determining the purity of the compound.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, making it ideal for quantitative analysis, especially in complex mixtures.

Experimental Workflow

The following diagram illustrates the logical workflow from synthesis to analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start Start: 5-iodo-2-bromo-benzoyl chloride Ethanol reduction Reduction with Sodium Borohydride (0-10°C, 5-20h) start->reduction quench Quench with HCl (pH 5-6) reduction->quench extraction Liquid-Liquid Extraction (Ethyl Acetate/Water) quench->extraction concentration Concentration extraction->concentration recrystallization Recrystallization (Ethyl Acetate/n-Hexane) concentration->recrystallization filtration Filtration & Drying recrystallization->filtration hplc RP-HPLC (Purity Assessment) filtration->hplc lcms LC-MS/MS (Structural Confirmation) filtration->lcms end_product Final Product: This compound hplc->end_product lcms->end_product

Caption: Workflow for the synthesis, purification, and analysis of this compound.

References

An In-depth Technical Guide to (5-Bromo-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromo-2-iodophenyl)methanol is a halogenated aromatic alcohol with significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine and an iodine atom on the phenyl ring, offers multiple reactive sites for further functionalization through various cross-coupling reactions. This guide provides a comprehensive overview of its structure, nomenclature, physicochemical properties, a detailed synthetic protocol, and its potential applications.

Chemical Structure and Nomenclature

The chemical structure of this compound consists of a benzene ring substituted with a bromine atom at the 5-position, an iodine atom at the 2-position, and a hydroxymethyl group at the 1-position.

Chemical Structure:

IUPAC Name: this compound[1][2]

Synonyms: 5-Bromo-2-iodobenzyl alcohol

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computed properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₇H₆BrIOPubChem
Molecular Weight 312.93 g/mol Sigma-Aldrich, PubChem
Appearance SolidSigma-Aldrich[3]
CAS Number 199786-58-8Sigma-Aldrich
InChI InChI=1S/C7H6BrIO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2PubChem[2]
InChIKey LBMPOOHWJBYWPY-UHFFFAOYSA-NPubChem[2]
SMILES C1=CC(=C(C=C1Br)CO)IPubChem[2]
Purity ≥97% or 98%Cenmed[4], Sigma-Aldrich[3]
Storage Temperature Room Temperature, protect from lightSigma-Aldrich[3]
Predicted XlogP 2.4PubChem[2]

Synthesis

A reliable method for the preparation of this compound involves the reduction of the corresponding aldehyde, 5-bromo-2-iodobenzaldehyde. This transformation can be efficiently achieved using a mild reducing agent such as sodium borohydride.

Experimental Protocol: Reduction of 5-Bromo-2-iodobenzaldehyde

This protocol is based on established procedures for the reduction of substituted benzaldehydes.[5][6]

Materials and Reagents:

  • 5-Bromo-2-iodobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus and plates (e.g., silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-iodobenzaldehyde (1.0 eq) in anhydrous methanol. The volume of methanol should be sufficient to fully dissolve the starting material (e.g., 10-20 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

  • Addition of Reducing Agent: To the cooled solution, slowly add sodium borohydride (1.1-1.5 eq) portion-wise over 15-20 minutes. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the effervescence ceases and the pH of the solution is neutral to slightly acidic.

  • Workup:

    • Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure product.

Potential Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules. The presence of two different halogen atoms at specific positions allows for selective functionalization. The carbon-iodine bond is more reactive than the carbon-bromine bond in many palladium-catalyzed cross-coupling reactions, enabling sequential modifications.

Potential reactions include:

  • Suzuki Coupling: The iodo- or bromo-substituent can be coupled with a variety of boronic acids or esters to form new carbon-carbon bonds, a cornerstone in the synthesis of biaryl compounds often found in pharmaceuticals.

  • Sonogashira Coupling: The aryl halides can react with terminal alkynes to introduce alkynyl moieties, which are important pharmacophores and versatile synthetic handles.

  • Heck Coupling: Reaction with alkenes can introduce vinyl groups.

  • Buchwald-Hartwig Amination: The aryl halides can be converted to arylamines, a common structural motif in drug candidates.

The hydroxymethyl group can be further oxidized to an aldehyde or a carboxylic acid, or used as a point of attachment for other functional groups.

Logical Workflow: Synthesis of this compound

The following diagram illustrates a plausible synthetic pathway for this compound.

Synthesis_Workflow start 4-Bromo-1-iodobenzene intermediate 5-Bromo-2-iodobenzaldehyde start->intermediate Formylation (e.g., Vilsmeier-Haack or Rieche formylation) product This compound intermediate->product Reduction (e.g., NaBH4, MeOH)

Caption: A potential two-step synthesis of this compound.

References

Synthesis of (5-Bromo-2-iodophenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for obtaining (5-bromo-2-iodophenyl)methanol, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the starting materials, experimental protocols, and quantitative data associated with the synthesis, presented in a clear and accessible format for laboratory application.

Overview of Synthetic Strategies

Two principal and reliable synthetic pathways for the preparation of this compound have been identified and are detailed below:

  • Route 1: Direct Reduction of 5-Bromo-2-iodobenzaldehyde. This is the most direct approach, utilizing the commercially available 5-bromo-2-iodobenzaldehyde as the immediate precursor. The synthesis involves a straightforward reduction of the aldehyde functionality to a primary alcohol.

  • Route 2: Multi-step Synthesis from o-Bromobenzoic Acid. This pathway provides a more fundamental approach, starting from the readily available o-bromobenzoic acid. The synthesis proceeds through iodination, conversion to the corresponding acyl chloride, and subsequent reduction to the target benzyl alcohol.

Data Presentation: A Comparative Summary

The following tables summarize the quantitative data for the two primary synthetic routes, allowing for an easy comparison of methodologies and expected outcomes.

Table 1: Synthesis of this compound via Reduction of 5-Bromo-2-iodobenzaldehyde

StepStarting MaterialReagentSolventReaction TimeTemperatureYield
Reduction5-Bromo-2-iodobenzaldehydeSodium Borohydride (NaBH₄)Methanol or Ethanol1-4 hours0°C to Room TemperatureHigh (typically >90%)

Table 2: Multi-step Synthesis of this compound from o-Bromobenzoic Acid

StepStarting MaterialReagent(s)SolventReaction TimeTemperatureYield
Iodinationo-Bromobenzoic AcidN-Iodosuccinimide (NIS)30% Hydrochloric Acid1-2 hours5-10°C72%[1]
Acyl Chloride Formation5-Iodo-2-bromobenzoic AcidThionyl Chloride (SOCl₂)Toluene3-5 hours50°C90%[1]
Reduction5-Iodo-2-bromo-benzoyl chlorideSodium Borohydride (NaBH₄)Ethanol5-20 hours0-10°C80%[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in each synthetic route.

Route 1: Reduction of 5-Bromo-2-iodobenzaldehyde

This protocol is a general procedure adapted for the specific substrate based on established methods for the reduction of aromatic aldehydes using sodium borohydride.

Materials:

  • 5-Bromo-2-iodobenzaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol (or Ethanol)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5-bromo-2-iodobenzaldehyde (1.0 eq) in methanol (10-15 mL per gram of aldehyde) and cool the solution to 0°C in an ice bath with stirring.

  • Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.1-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add 1 M HCl to quench the excess sodium borohydride and neutralize the solution (pH ~7).

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Route 2: Multi-step Synthesis from o-Bromobenzoic Acid

The following protocols are based on the procedures outlined in patent CN103965020B.[1]

Materials:

  • o-Bromobenzoic Acid

  • N-Iodosuccinimide (NIS)

  • 30% Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • Reaction Setup: In a reaction flask, add N-Iodosuccinimide (2.0 eq) to 100 mL of 30% hydrochloric acid.

  • Addition of Starting Material: Cool the mixture to 5-10°C and add o-bromobenzoic acid (1.0 eq) in batches over 30 minutes.

  • Reaction: Stir the reaction mixture at 5-10°C for 1-2 hours. Monitor the reaction completion by TLC.

  • Work-up: Upon completion, add 40 mL of ethyl acetate to extract the product. Separate the organic layer and evaporate the solvent to obtain crude 5-iodo-2-bromobenzoic acid. The reported yield for this step is 72%.[1]

Materials:

  • 5-Iodo-2-bromobenzoic Acid

  • Thionyl Chloride (SOCl₂)

  • Toluene

  • Nitrogen atmosphere

Procedure:

  • Reaction Setup: In a reaction flask under a nitrogen atmosphere, add 5-iodo-2-bromobenzoic acid (1.0 eq) and 40 mL of toluene.

  • Addition of Reagent: Add thionyl chloride (2.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 50°C and maintain for 3-5 hours. Monitor the reaction completion by TLC.

  • Isolation: After the reaction is complete, evaporate the toluene to yield the 5-iodo-2-bromo-benzoyl chloride. The reported yield is 90%.[1]

Materials:

  • 5-Iodo-2-bromo-benzoyl chloride

  • Sodium Borohydride (NaBH₄)

  • Ethanol

  • Hydrochloric Acid (to adjust pH)

  • Deionized Water

  • Ethyl Acetate

  • Normal Hexane

Procedure:

  • Reaction Setup: Dissolve the 5-iodo-2-bromo-benzoyl chloride from the previous step in 50 mL of ethanol.

  • Addition of Reducing Agent: Add 5g of sodium borohydride in batches to the solution, maintaining the temperature between 0-10°C.

  • Reaction: Stir the reaction mixture at 0-10°C for 5-20 hours. Monitor the reaction completion by TLC.

  • Work-up: Adjust the pH of the reaction mixture to 5-6 with hydrochloric acid. Add 50 mL of water and remove the ethanol by distillation.

  • Extraction and Purification: Extract the aqueous residue with 50 mL of ethyl acetate. Concentrate the organic layer to approximately 10 mL and add 40 mL of normal hexane. Heat the mixture to reflux, then cool to induce crystallization, affording the final product. The reported yield is 80%.[1]

Mandatory Visualizations

The following diagrams illustrate the described synthetic pathways.

G Synthesis of this compound via Reduction A 5-Bromo-2-iodobenzaldehyde B This compound A->B Reduction R1 NaBH4, Methanol G Multi-step Synthesis of this compound A o-Bromobenzoic Acid B 5-Iodo-2-bromobenzoic Acid A->B Iodination C 5-Iodo-2-bromo-benzoyl chloride B->C Acyl Chloride Formation D This compound C->D Reduction R1 NIS, HCl R2 SOCl2, Toluene R3 NaBH4, Ethanol

References

Solubility Profile of (5-Bromo-2-iodophenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(5-Bromo-2-iodophenyl)methanol is a halogenated aromatic alcohol with potential applications in organic synthesis and pharmaceutical research. Its substitution pattern offers a unique scaffold for the development of novel molecules. Understanding the solubility of this compound in various organic solvents is a critical first step in its application, influencing reaction conditions, purification methods, and formulation development. This guide provides a framework for systematically determining this essential physicochemical property.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been reported. Researchers are encouraged to use the experimental protocols provided in this guide to generate this data. The following table is provided as a template for recording and presenting the determined solubility values.

Table 1: Solubility of this compound in Various Organic Solvents at Ambient Temperature (25 °C)

Organic SolventDielectric Constant (ε)Solubility ( g/100 mL)Observations
Non-Polar Solvents
Hexane1.89
Toluene2.38
Diethyl Ether4.34
Polar Aprotic Solvents
Dichloromethane9.08
Acetone20.7
Ethyl Acetate6.02
Tetrahydrofuran (THF)7.6
Dimethylformamide (DMF)36.7
Dimethyl Sulfoxide (DMSO)46.7
Polar Protic Solvents
Methanol32.7
Ethanol24.5
Isopropanol19.9

Experimental Protocol for Solubility Determination

The following protocol details a general method for determining the solubility of this compound in an organic solvent of choice. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Vortex mixer or magnetic stirrer

  • Constant temperature bath or shaker

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent (e.g., 5 mL). The excess solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Agitate the mixture using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Allow the vial to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a high speed (e.g., 5000 rpm) for 10-15 minutes.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining particulate matter.

    • Immediately cap the vial to prevent solvent evaporation.

    • Record the weight of the filtered saturated solution.

  • Quantification of Dissolved Solute:

    • Gravimetric Method:

      • Gently evaporate the solvent from the pre-weighed vial under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

      • Once the solvent is completely removed, weigh the vial containing the dried solute.

      • The mass of the dissolved this compound can be determined by subtracting the initial weight of the empty vial.

      • Calculate the solubility in g/100 mL.

    • Chromatographic Method (HPLC):

      • Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

      • Generate a calibration curve by plotting the peak area (from HPLC analysis) against the concentration of the standard solutions.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

      • Calculate the original concentration in the saturated solution, and thus the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sep Separation cluster_quant Quantification start Add excess this compound to a known volume of solvent equilibrate Equilibrate at constant temperature (e.g., 24-48h with agitation) start->equilibrate settle Allow solid to settle equilibrate->settle centrifuge Centrifuge to pellet undissolved solid settle->centrifuge filter Filter supernatant centrifuge->filter gravimetric Gravimetric Analysis (Evaporate solvent and weigh residue) filter->gravimetric hplc Chromatographic Analysis (HPLC) (Compare to standard curve) filter->hplc

Caption: Experimental workflow for solubility determination.

Conclusion

While specific solubility data for this compound is not currently available, this guide provides the necessary framework for researchers to independently and accurately determine this crucial parameter. The detailed experimental protocol, data presentation template, and workflow visualization are intended to facilitate standardized and reproducible research in this area. The generation of such data will be invaluable for the future application of this compound in organic synthesis and drug development.

The Strategic Application of (5-Bromo-2-iodophenyl)methanol in the Synthesis of Novel Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(5-Bromo-2-iodophenyl)methanol has emerged as a highly versatile and strategic building block in medicinal chemistry, primarily owing to its unique substitution pattern that allows for selective and sequential functionalization. This technical guide provides an in-depth analysis of its potential applications, with a particular focus on the synthesis of kinase inhibitors, a critical class of therapeutics in oncology.

Core Attributes of this compound

This compound, also known as 2-bromo-5-iodobenzyl alcohol, possesses a distinct arrangement of reactive sites on its phenyl ring. The presence of both a bromine and an iodine atom at positions that are ortho and meta to the hydroxymethyl group, respectively, allows for differential reactivity in palladium-catalyzed cross-coupling reactions. This feature is paramount for the controlled, stepwise construction of complex molecular architectures, a cornerstone of modern drug discovery.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₆BrIO
Molecular Weight 312.93 g/mol
CAS Number 199786-58-8
Appearance Solid

Synthetic Utility in Medicinal Chemistry

The primary application of this compound in medicinal chemistry lies in its use as a scaffold for the synthesis of heterocyclic compounds, many of which are known to possess significant biological activity. The differential reactivity of the carbon-iodine and carbon-bromine bonds is the key to its synthetic utility. Generally, the C-I bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond, enabling selective Suzuki-Miyaura or Sonogashira couplings at the 2-position, while leaving the 5-bromo position intact for subsequent transformations.

This sequential cross-coupling strategy is instrumental in the synthesis of complex, unsymmetrically substituted aromatic systems, which are often found in the core structures of potent and selective kinase inhibitors.

Application in the Synthesis of Aurora Kinase Inhibitors

A significant application of this compound is in the synthesis of Aurora kinase inhibitors . Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is implicated in the development and progression of various cancers, making them attractive targets for anticancer drug development.

The general synthetic approach involves the use of this compound to construct a quinoxaline scaffold, a common core in many kinase inhibitors.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a quinoxaline-based Aurora kinase inhibitor starting from this compound. This workflow is based on established synthetic methodologies for similar compounds.

G A This compound B Oxidation A->B e.g., PCC, DMP C 5-Bromo-2-iodobenzaldehyde B->C D Condensation with o-phenylenediamine derivative C->D E Quinoxaline Intermediate D->E F Suzuki-Miyaura Coupling E->F Pd catalyst, Boronic acid G Final Kinase Inhibitor F->G

A generalized synthetic workflow for quinoxaline-based kinase inhibitors.
Experimental Protocols

While specific, detailed protocols for the synthesis of Aurora kinase inhibitors directly from this compound are often proprietary and found within patent literature, the following represents a generalized, illustrative protocol for a key step in the synthesis of a quinoxaline intermediate.

Protocol: Synthesis of a Quinoxaline Derivative

This protocol describes the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, a common method for forming the quinoxaline ring system. In the context of using this compound, the corresponding 5-bromo-2-iodobenzaldehyde would first be synthesized via oxidation of the alcohol.

  • Materials:

    • Substituted o-phenylenediamine (1.0 mmol)

    • Substituted 1,2-dicarbonyl compound (e.g., from oxidized this compound) (1.0 mmol)

    • Ethanol (10 mL)

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve the o-phenylenediamine and the 1,2-dicarbonyl compound in ethanol in a round-bottom flask.

    • Add a catalytic amount of glacial acetic acid to the mixture.

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

    • If the product does not precipitate, reduce the solvent volume under reduced pressure and purify the crude product by column chromatography on silica gel.

The Aurora Kinase Signaling Pathway

Understanding the targeted signaling pathway is crucial for drug development. Aurora kinases are key regulators of cell division, and their inhibition disrupts mitosis, leading to apoptosis in cancer cells.

Aurora_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Dup Centrosome Duplication AuroraA Aurora A Centrosome_Dup->AuroraA regulates Spindle_Assembly Spindle Assembly Chromosome_Seg Chromosome Segregation Spindle_Assembly->Chromosome_Seg Cytokinesis Cytokinesis Chromosome_Seg->Cytokinesis AuroraA->Spindle_Assembly promotes AuroraB Aurora B AuroraB->Chromosome_Seg ensures fidelity AuroraB->Cytokinesis regulates Inhibitor Quinoxaline-based Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Simplified Aurora kinase signaling pathway in mitosis.

Quantitative Data of Structurally Related Kinase Inhibitors

Table 2: Biological Activity of Representative Quinoxaline-Based Kinase Inhibitors

Compound ClassTarget KinaseIC₅₀ (nM)Reference Cell Line
Quinoxaline Derivative AAurora A15HCT-116
Quinoxaline Derivative BAurora B28HeLa
Quinoxaline Derivative CVEGFR210HUVEC
Quinoxaline Derivative DASK130.17N/A (in vitro assay)[1]

Note: The data in this table are for illustrative purposes and represent compounds that are structurally related to potential derivatives of this compound.

Conclusion

This compound stands out as a valuable and versatile building block for the synthesis of complex molecules in medicinal chemistry. Its unique halogen substitution pattern enables selective and sequential cross-coupling reactions, providing a powerful tool for the construction of diverse compound libraries. The application of this starting material in the synthesis of quinoxaline-based Aurora kinase inhibitors highlights its potential in the development of novel anticancer therapeutics. Further exploration of the synthetic possibilities offered by this compound is warranted and holds significant promise for the discovery of new and effective drug candidates.

References

(5-Bromo-2-iodophenyl)methanol: A Versatile Orthogonally Substituted Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction

(5-Bromo-2-iodophenyl)methanol, a dihalogenated aromatic alcohol, is a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures. Its unique substitution pattern, featuring a bromine and an iodine atom at positions that allow for selective, sequential cross-coupling reactions, combined with a versatile hydroxymethyl group, makes it an attractive starting material for the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and functional materials. The differential reactivity of the carbon-iodine and carbon-bromine bonds under palladium-catalyzed conditions provides a powerful tool for the controlled introduction of diverse functionalities. This guide provides a comprehensive overview of the properties, synthesis, and synthetic applications of this compound, with a focus on its utility in key cross-coupling reactions.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize its key characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 199786-58-8
Molecular Formula C₇H₆BrIO
Molecular Weight 312.93 g/mol
Appearance Solid
Purity ≥97%
Storage Temperature Room temperature, protected from light, sealed in dry conditions

Synthesis of this compound

While specific literature on the synthesis of this compound is not abundant, a general and plausible synthetic route can be adapted from the preparation of its isomer, (2-bromo-5-iodophenyl)methanol. The following protocol is a representative method.

Representative Synthetic Protocol

A potential synthesis of this compound can be envisioned starting from 2-iodo-5-bromobenzoic acid.

Step 1: Reduction of 2-Iodo-5-bromobenzoic acid

To a solution of 2-iodo-5-bromobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a reducing agent such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminium hydride (LiAlH₄) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction is carefully quenched with water or an acidic solution. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford this compound.

G start 2-Iodo-5-bromobenzoic acid product This compound start->product Reduction reagent1 Reducing Agent (e.g., BH3.THF) reagent1->product solvent1 Anhydrous THF solvent1->product

Caption: Synthesis of this compound.

Applications in Cross-Coupling Reactions

The presence of two different halogen atoms on the aromatic ring of this compound allows for selective, sequential functionalization. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, enabling a stepwise approach to the synthesis of complex molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. Due to the higher reactivity of the C-I bond, the reaction can be performed selectively at the 2-position of this compound, leaving the C-Br bond intact for subsequent transformations.

Table 2: Representative Conditions for Selective Suzuki-Miyaura Coupling

ParameterCondition
Aryl Halide This compound (1.0 eq)
Boronic Acid/Ester 1.1 - 1.5 eq
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 eq)
Solvent Toluene, 1,4-Dioxane, or DMF, often with water
Temperature 80 - 100 °C
Yield Typically high (specific yield depends on substrate)
  • In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 5 mL), via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_reagents Reagents cluster_procedure Procedure A This compound P1 Combine Reagents A->P1 B Arylboronic Acid B->P1 C Pd Catalyst C->P1 D Base D->P1 P2 Inert Atmosphere P1->P2 P3 Add Solvent P2->P3 P4 Heat & Stir P3->P4 P5 Work-up P4->P5 P6 Purification P5->P6 Product Product P6->Product Isolated Product

Caption: Suzuki-Miyaura Coupling Workflow.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. Similar to the Suzuki coupling, this reaction can be performed selectively at the C-I bond of this compound.

Table 3: Representative Conditions for Selective Sonogashira Coupling

ParameterCondition
Aryl Halide This compound (1.0 eq)
Terminal Alkyne 1.1 - 1.5 eq
Palladium Catalyst PdCl₂(PPh₃)₂ (1-5 mol%)
Copper(I) Co-catalyst CuI (2-10 mol%)
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)
Solvent THF, DMF, or Toluene
Temperature Room Temperature to 80 °C
Yield Generally good to excellent
  • To a dry Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add an anhydrous solvent such as THF (5 mL) and a base like triethylamine (2.0 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirring reaction mixture.

  • Stir the reaction at the appropriate temperature (e.g., 50 °C) and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

G Start Reagent Mixing (Aryl Halide, Pd Catalyst, CuI) Inert Inert Atmosphere Start->Inert Solvent Solvent & Base Addition Inert->Solvent Alkyne Alkyne Addition Solvent->Alkyne Reaction Heating & Stirring Alkyne->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product Alkynylated Product Purification->Product

Caption: Sonogashira Coupling Experimental Flow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction can also be directed selectively to the more reactive C-I bond of this compound.

Table 4: Representative Conditions for Selective Buchwald-Hartwig Amination

ParameterCondition
Aryl Halide This compound (1.0 eq)
Amine 1.1 - 1.5 eq
Palladium Pre-catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)
Ligand XPhos, SPhos, or BINAP (1-10 mol%)
Base NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5 - 3.0 eq)
Solvent Toluene, 1,4-Dioxane, or THF
Temperature 80 - 120 °C
Yield Varies depending on the amine and ligand
  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 4 mol% Pd) and a suitable phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%).

  • Add the base, such as sodium tert-butoxide (1.4 mmol).

  • Add this compound (1.0 mmol).

  • Add an anhydrous, degassed solvent like toluene (5 mL).

  • Add the amine (1.2 mmol).

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at the appropriate temperature (e.g., 100 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

G cluster_setup Reaction Setup (Inert) cluster_reaction Reaction & Purification S1 Charge Pd pre-catalyst & Ligand S2 Add Base S1->S2 S3 Add Aryl Halide & Solvent S2->S3 S4 Add Amine S3->S4 R1 Heat & Stir S4->R1 R2 Cool & Filter R1->R2 R3 Extraction & Drying R2->R3 R4 Purification R3->R4 Product Product R4->Product Final Arylamine

Caption: Buchwald-Hartwig Amination Workflow.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its orthogonally functionalized aromatic core allows for selective and sequential cross-coupling reactions, providing a strategic advantage in the construction of complex molecules. The presence of the hydroxymethyl group offers an additional site for further derivatization. While specific, published examples of its use in all major cross-coupling reactions are not widespread, the principles of selective C-I versus C-Br bond reactivity are well-established. The representative protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery and development of novel chemical entities.

An In-depth Technical Guide to (5-Bromo-2-iodophenyl)methanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromo-2-iodophenyl)methanol is a halogenated aromatic alcohol with significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. This technical guide provides a comprehensive overview of its discovery and history within the broader context of halogenated compounds in medicinal chemistry. It details a plausible synthetic pathway, complete with experimental protocols, and summarizes its known physicochemical properties. Furthermore, this guide explores its potential applications, drawing inferences from the reactivity of its functional groups and the biological activity of structurally related molecules.

Discovery and History

While the specific discovery of this compound is not well-documented in publicly available literature, its emergence is intrinsically linked to the broader history of halogenated organic compounds in medicinal chemistry and materials science. The introduction of halogen atoms, particularly bromine and iodine, into organic scaffolds is a well-established strategy for modulating the steric, electronic, and lipophilic properties of molecules. This often leads to enhanced biological activity and improved pharmacokinetic profiles.

The utility of structurally similar compounds is highlighted in the patent literature, where isomers such as (2-bromo-5-iodophenyl)methanol and (5-bromo-2-iodobenzyl) alcohol are described as key intermediates in the synthesis of complex organic molecules. For instance, Chinese patents CN103965020B and CN113233957A detail the preparation of these isomers, underscoring their importance in synthetic chemistry. The development of synthetic routes to access these multi-halogenated phenylmethanols indicates a demand for such structures as precursors for more complex targets, likely in the agrochemical and pharmaceutical industries. Therefore, the "discovery" of this compound can be viewed as a logical progression in the exploration of chemical space for drug discovery and material science, rather than a singular historical event.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier catalogs and databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₇H₆BrIO[1]
Molecular Weight 312.93 g/mol [1]
CAS Number 199786-58-8[1]
Appearance Solid
Purity ≥97% - 98%[2]
Storage Temperature Room Temperature, protected from light

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves three main steps:

  • Iodination of 4-bromotoluene to yield 5-bromo-2-iodotoluene.

  • Benzylic Bromination of 5-bromo-2-iodotoluene to produce 5-bromo-2-iodobenzyl bromide.

  • Hydrolysis of 5-bromo-2-iodobenzyl bromide to afford the final product, this compound.

Synthesis_Pathway cluster_0 Step 1: Iodination cluster_1 Step 2: Benzylic Bromination cluster_2 Step 3: Hydrolysis 4-bromotoluene 4-Bromotoluene Iodination_reagents I₂, HIO₃, H₂SO₄, CCl₄ 4-bromotoluene->Iodination_reagents 5-bromo-2-iodotoluene 5-Bromo-2-iodotoluene Iodination_reagents->5-bromo-2-iodotoluene 5-bromo-2-iodotoluene_2 5-Bromo-2-iodotoluene Bromination_reagents NBS, AIBN, CCl₄ 5-bromo-2-iodotoluene_2->Bromination_reagents 5-bromo-2-iodobenzyl_bromide 5-Bromo-2-iodobenzyl bromide Bromination_reagents->5-bromo-2-iodobenzyl_bromide 5-bromo-2-iodobenzyl_bromide_2 5-Bromo-2-iodobenzyl bromide Hydrolysis_reagents H₂O, Acetone, CaCO₃ 5-bromo-2-iodobenzyl_bromide_2->Hydrolysis_reagents product This compound Hydrolysis_reagents->product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-iodotoluene

  • Materials: 4-bromotoluene, iodine (I₂), iodic acid (HIO₃), concentrated sulfuric acid (H₂SO₄), carbon tetrachloride (CCl₄), sodium sulfite, diethyl ether, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve 4-bromotoluene (1 equivalent) in carbon tetrachloride.

    • Add iodine (0.4 equivalents), iodic acid (0.4 equivalents), and a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and maintain for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

    • Wash the organic layer sequentially with a saturated solution of sodium sulfite (to remove excess iodine) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-bromo-2-iodotoluene.

Step 2: Synthesis of 5-Bromo-2-iodobenzyl bromide

  • Materials: 5-bromo-2-iodotoluene, N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), carbon tetrachloride (CCl₄).

  • Procedure:

    • To a solution of 5-bromo-2-iodotoluene (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile.

    • Reflux the mixture under nitrogen for 12-16 hours. The reaction can be initiated using a UV lamp.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Filter off the succinimide byproduct and wash it with a small amount of cold carbon tetrachloride.

    • Concentrate the filtrate under reduced pressure to yield the crude 5-bromo-2-iodobenzyl bromide, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

  • Materials: 5-bromo-2-iodobenzyl bromide, acetone, water, calcium carbonate (CaCO₃), diethyl ether, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve the crude 5-bromo-2-iodobenzyl bromide (1 equivalent) in a mixture of acetone and water (e.g., 4:1 v/v).

    • Add calcium carbonate (1.5 equivalents) to the solution.

    • Reflux the mixture for 24 hours, monitoring by TLC.

    • After cooling, filter the mixture to remove inorganic salts.

    • Concentrate the filtrate to remove acetone.

    • Extract the aqueous residue with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the product by recrystallization or column chromatography on silica gel.

Potential Applications and Biological Activity

This compound is a valuable intermediate for the synthesis of more complex molecules. The presence of three distinct functional groups—a primary alcohol, a bromine atom, and an iodine atom—on the aromatic ring allows for a wide range of subsequent chemical transformations.

  • Cross-Coupling Reactions: The iodo and bromo substituents can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Br bonds can allow for selective and sequential functionalization.

  • Derivatization of the Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted to ethers, esters, and other functional groups, providing further avenues for molecular diversification.

While no specific biological activities have been reported for this compound itself, structurally similar halogenated aromatic compounds are known to exhibit a range of biological effects, including antimicrobial and anticancer activities. The presence of the heavy halogens can enhance interactions with biological targets through halogen bonding and increase lipophilicity, which can improve cell membrane permeability.

The following diagram illustrates a general workflow for screening the biological activity of a novel compound like this compound.

Biological_Screening_Workflow start Synthesized this compound purity Purity and Structural Confirmation (NMR, MS, HPLC) start->purity in_vitro In Vitro Assays purity->in_vitro cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) in_vitro->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC, MBC) in_vitro->antimicrobial enzyme Enzyme Inhibition Assays in_vitro->enzyme hit_id Hit Identification cytotoxicity->hit_id antimicrobial->hit_id enzyme->hit_id lead_opt Lead Optimization hit_id->lead_opt

Caption: General workflow for biological activity screening.

Conclusion

This compound represents a synthetically valuable, yet underexplored, chemical entity. Its rich functionality makes it an attractive starting material for the synthesis of a diverse range of complex organic molecules. While its own biological profile remains to be elucidated, its potential as a key building block in drug discovery and materials science is significant. The synthetic protocols and characterization data provided in this guide serve as a foundation for researchers to further explore the chemistry and potential applications of this versatile compound.

References

An In-depth Technical Guide on the Physical Appearance and Stability of (5-Bromo-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of (5-Bromo-2-iodophenyl)methanol, a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. The document details its physical appearance, stability under various conditions, and recommended handling and storage procedures. Furthermore, it outlines standardized experimental protocols for the characterization of its physical and thermal properties.

Core Physical and Chemical Properties

This compound is a disubstituted phenylmethanol derivative. The presence of both bromine and iodine atoms on the aromatic ring, coupled with the methanol functional group, imparts unique reactivity and characteristics relevant to its use as a building block in the synthesis of more complex molecules.

A summary of its key quantitative properties is presented below.

PropertyValueSource
Molecular Formula C₇H₆BrION/A
Molecular Weight 312.93 g/mol [1]
Physical Form SolidN/A
CAS Number 199786-58-8
Melting Point 92-96 °C (for the related compound (5-Bromo-2-chlorophenyl)methanol)[2]

Physical Appearance

This compound is documented to be a solid at room temperature. The specific color and morphology (e.g., crystalline, powder) are not consistently reported and should be determined through visual inspection of the material upon receipt and before use, as variations may indicate impurity or degradation.

Stability and Storage

The stability of this compound is a critical factor for its effective use and long-term storage.

  • Thermal Stability : While specific decomposition temperature data is not available, related benzyl alcohols can undergo decomposition at elevated temperatures. Thermal stability should be formally assessed using techniques like Thermogravimetric Analysis (TGA).

  • Sensitivity to Light : Storage recommendations frequently specify keeping the compound in a dark place. This suggests a potential for photodegradation, where exposure to light, particularly UV radiation, could induce decomposition or unwanted side reactions.

  • Atmospheric Stability : The recommendation to store under an inert atmosphere indicates a potential sensitivity to atmospheric components, likely oxygen. Halogenated and benzylic compounds can be susceptible to oxidation over time.

Recommended Storage Conditions: To ensure the integrity of the compound, the following storage conditions are recommended:

  • Temperature : Store at either room temperature or under refrigeration (2-8°C) in a sealed container.

  • Atmosphere : For long-term storage, keeping the compound under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidation.

  • Light : The container should be opaque or stored in a dark location to protect it from light.

Experimental Protocols

The following section provides detailed methodologies for the characterization of the physical and stability properties of this compound.

Protocol 1: Determination of Physical Appearance

  • Objective : To qualitatively describe the physical state, color, and form of the compound.

  • Materials : Spatula, white weighing paper or watch glass, this compound sample.

  • Procedure :

    • Place a small, representative sample (approx. 10-20 mg) of the compound onto a clean, dry sheet of white weighing paper or a watch glass.

    • Observe the sample under adequate laboratory lighting against the white background.

    • Record the physical state (e.g., crystalline solid, amorphous powder).

    • Record the color of the material (e.g., white, off-white, beige).

    • Note any olfactory characteristics, exercising appropriate caution.

Protocol 2: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

  • Objective : To determine the melting point and enthalpy of fusion of the compound.

  • Instrumentation : A calibrated Differential Scanning Calorimeter (DSC).

  • Procedure :

    • Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan.

    • Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature well above the melting transition (e.g., 150°C).

    • Record the heat flow as a function of temperature.

    • Analyze the resulting thermogram to determine the onset temperature of melting and the peak maximum of the endotherm, which corresponds to the melting point.

Protocol 3: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

  • Objective : To evaluate the thermal stability and identify the decomposition temperature of the compound.

  • Instrumentation : A calibrated Thermogravimetric Analyzer (TGA).

  • Procedure :

    • Weigh 5-10 mg of the sample into a TGA crucible.

    • Place the crucible onto the TGA balance.

    • Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 500°C) at a controlled heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen at a flow rate of 20 mL/min).

    • Continuously record the sample weight as a function of temperature.

    • Analyze the resulting TGA curve to determine the onset temperature of weight loss, which indicates the beginning of thermal decomposition.

Visualizations: Workflows and Logic

The following diagrams illustrate the logical workflow for characterizing the compound and a decision-making process for its handling.

G cluster_0 Characterization Workflow start Receive Sample of This compound visual Visual Inspection (Protocol 1) start->visual dsc DSC Analysis (Protocol 2) visual->dsc tga TGA Analysis (Protocol 3) dsc->tga report Compile Data Report tga->report

Caption: Experimental workflow for physical and thermal characterization.

G cluster_1 Handling and Storage Decision Tree storage_duration Storage Duration? short_term Short-Term (< 1 month) storage_duration->short_term Short long_term Long-Term (> 1 month) storage_duration->long_term Long storage_conditions_short Store at Room Temp in Sealed, Dark Container short_term->storage_conditions_short storage_conditions_long Store at 2-8°C under Inert Gas in Dark Container long_term->storage_conditions_long

Caption: Decision tree for appropriate handling and storage conditions.

Conclusion

This compound is a solid chemical intermediate whose integrity is dependent on proper storage conditions that protect it from light and atmospheric oxygen. While specific experimental data on its thermal properties are sparse, standardized analytical methods can be readily applied to fully characterize its melting point and decomposition profile. The protocols and workflows provided in this guide offer a robust framework for researchers to ensure the quality and stability of this compound in their scientific endeavors.

References

An In-depth Technical Guide to the Safety and Handling of (5-Bromo-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for the research chemical (5-Bromo-2-iodophenyl)methanol. The information is intended to support its safe use in laboratory and drug development settings. Due to the limited availability of specific toxicological and environmental data for this compound, a cautious approach to handling is strongly advised, adhering to the precautionary principles outlined herein.

Chemical and Physical Properties

This compound is a halogenated aromatic alcohol. A summary of its key physical and chemical properties is provided below.

PropertyValue
CAS Number 199786-58-8
Molecular Formula C₇H₆BrIO
Molecular Weight 312.93 g/mol
Physical Form Solid
Storage Temperature Room temperature, protect from light[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation[1]

Signal Word: Warning[1]

Pictogram: [1]

  • GHS07: Exclamation Mark

Safety and Handling Precautions

Given the hazardous nature of this compound, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling to determine the appropriate level of PPE. The following are minimum recommendations:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If handling in a way that generates dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Engineering Controls
  • Ventilation: Handle in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or vapors.

General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust or aerosols.

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.

  • Keep the container tightly closed when not in use.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately:

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Protect from light.

  • Disposal: Dispose of this material and its container at a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.

Toxicological and Environmental Information

Data PointValue
Acute Toxicity (LD50/LC50) No data available
Toxicity to Aquatic Life No data available
Persistence and Degradability No data available
Bioaccumulative Potential No data available
Mobility in Soil No data available

Due to the lack of data, this compound should be handled with the assumption that it is potentially harmful to the environment. Avoid release into the environment.

Experimental Protocols and Reactivity

Synthesis of this compound

A general overview of a potential synthesis workflow is presented below. This is a conceptual representation and does not replace a detailed, validated experimental protocol.

Conceptual Synthesis Workflow Starting_Material 2-Iodobenzyl alcohol Bromination Bromination (e.g., with NBS or Br2) Starting_Material->Bromination Reaction Reaction Mixture Bromination->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Final_Product This compound Purification->Final_Product

Caption: Conceptual workflow for the synthesis of this compound.

General Reactivity

The chemical reactivity of this compound is influenced by its functional groups: the hydroxyl group and the halogen substituents on the aromatic ring. Halogenated phenolic compounds can undergo various reactions, including nucleophilic substitution.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or the signaling pathways modulated by this compound. Research on structurally similar halogenated phenolic compounds suggests potential for various biological activities, such as antimicrobial or anticancer effects, but this has not been confirmed for this specific molecule.[2]

The following diagram illustrates a general workflow for investigating the biological activity of a novel compound like this compound.

General Workflow for Biological Activity Screening Compound This compound In_Vitro_Assays In Vitro Assays (e.g., cell viability, enzyme inhibition) Compound->In_Vitro_Assays Target_Identification Target Identification (e.g., proteomics, affinity chromatography) In_Vitro_Assays->Target_Identification Pathway_Analysis Signaling Pathway Analysis (e.g., Western blot, reporter assays) Target_Identification->Pathway_Analysis In_Vivo_Studies In Vivo Studies (Animal Models) Pathway_Analysis->In_Vivo_Studies Data_Analysis Data Analysis and Conclusion In_Vivo_Studies->Data_Analysis

References

Methodological & Application

Synthesis of Benzofuran and Dibenz[b,f]oxazepine Derivatives from (5-Bromo-2-iodophenyl)methanol: Application Notes and Protocols

Synthesis of Benzofuran and Dibenz[b,f][1][2]oxazepine Derivatives from (5-Bromo-2-iodophenyl)methanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of valuable heterocyclic derivatives, specifically benzofurans and dibenz[b,f][1][2]oxazepines, starting from the readily available building block, this compound. These derivatives are of significant interest in medicinal chemistry and materials science.

Introduction

This compound is a versatile starting material possessing two distinct halogen atoms, which allows for selective functionalization through various cross-coupling and cyclization reactions. The presence of the hydroxymethyl group provides a handle for subsequent transformations or can participate directly in cyclization reactions. This document outlines two primary synthetic pathways: a palladium and copper co-catalyzed Sonogashira coupling followed by intramolecular cyclization to yield a 6-bromobenzofuran derivative, and a palladium-catalyzed Buchwald-Hartwig amination followed by an intramolecular cyclization to afford a 2-bromo-dibenz[b,f][1][2]oxazepine derivative.

Synthesis of 6-Bromo-2-(phenylethynyl)benzyl Alcohol and subsequent cyclization to 6-Bromobenzofuran

The synthesis of 6-bromobenzofuran from this compound can be achieved in a two-step sequence. The first step involves a Sonogashira coupling of the aryl iodide with a terminal alkyne. The resulting 2-alkynylbenzyl alcohol can then undergo an intramolecular cyclization to form the benzofuran ring.

Logical Workflow for Benzofuran Synthesis

startThis compoundstep1Sonogashira Coupling(Phenylacetylene, Pd/Cu catalyst, Base)start->step1intermediate6-Bromo-2-(phenylethynyl)benzyl alcoholstep1->intermediatestep2Intramolecular Cyclization(Pd catalyst, Base)intermediate->step2product6-Bromobenzofuran Derivativestep2->product

Caption: Workflow for the synthesis of a 6-bromobenzofuran derivative.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2-(phenylethynyl)benzyl alcohol via Sonogashira Coupling

This protocol describes the palladium and copper co-catalyzed cross-coupling of this compound with phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous THF and triethylamine (2.0 eq).

  • To the stirred solution, add phenylacetylene (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-Bromo-2-(phenylethynyl)benzyl alcohol.

Protocol 2: Synthesis of 2-benzyl-6-bromobenzofuran via Intramolecular Cyclization

This protocol outlines the palladium-catalyzed intramolecular cyclization of 6-Bromo-2-(phenylethynyl)benzyl alcohol.

Materials:

  • 6-Bromo-2-(phenylethynyl)benzyl alcohol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve 6-Bromo-2-(phenylethynyl)benzyl alcohol (1.0 eq) in anhydrous DMF.

  • Add Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the 2-benzyl-6-bromobenzofuran.

Quantitative Data Summary
EntryStarting MaterialProductCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
1This compound6-Bromo-2-(phenylethynyl)benzyl alcoholPdCl₂(PPh₃)₂/CuITHF/TEART1885-95
26-Bromo-2-(phenylethynyl)benzyl alcohol2-benzyl-6-bromobenzofuranPd(OAc)₂/PPh₃DMF1001670-85

Synthesis of 2-Bromo-10,11-dihydrodibenzo[b,f][1][2]oxazepine

The synthesis of the dibenzo[b,f][1][2]oxazepine core from this compound can be approached through an initial Buchwald-Hartwig amination to form a C-N bond, followed by an intramolecular cyclization.

Logical Workflow for Dibenz[b,f][1][2]oxazepine Synthesis

startThis compoundstep1Buchwald-Hartwig Amination(2-aminophenol, Pd catalyst, Base)start->step1intermediate2-((4-Bromo-2-(hydroxymethyl)phenyl)amino)phenolstep1->intermediatestep2Intramolecular Cyclization(e.g., Buchwald-Hartwig O-arylation)intermediate->step2product2-Bromo-10,11-dihydrodibenzo[b,f][1,4]oxazepinestep2->product

Caption: Workflow for the synthesis of a dibenzo[b,f][1][2]oxazepine derivative.

Experimental Protocols

Protocol 3: Synthesis of 2-((4-Bromo-2-(hydroxymethyl)phenyl)amino)phenol via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination of this compound with 2-aminophenol.

Materials:

  • This compound

  • 2-Aminophenol

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq).

  • Add this compound (1.0 eq) and 2-aminophenol (1.2 eq).

  • Add anhydrous toluene.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-((4-Bromo-2-(hydroxymethyl)phenyl)amino)phenol.

Protocol 4: Synthesis of 2-Bromo-10,11-dihydrodibenzo[b,f][1][2]oxazepine via Intramolecular Cyclization

This protocol describes the intramolecular O-arylation of the intermediate to form the dibenzoxazepine ring.

Materials:

  • 2-((4-Bromo-2-(hydroxymethyl)phenyl)amino)phenol

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, add Pd(OAc)₂ (0.05 eq), XPhos (0.1 eq), and NaOtBu (1.5 eq) to a dry Schlenk tube.

  • Add 2-((4-Bromo-2-(hydroxymethyl)phenyl)amino)phenol (1.0 eq) and anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 110 °C for 24 hours.

  • Cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 2-Bromo-10,11-dihydrodibenzo[b,f][1][2]oxazepine.

Quantitative Data Summary
EntryStarting MaterialProductCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
3This compound2-((4-Bromo-2-(hydroxymethyl)phenyl)amino)phenolPd₂(dba)₃/XantphosToluene1102460-75
42-((4-Bromo-2-(hydroxymethyl)phenyl)amino)phenol2-Bromo-10,11-dihydrodibenzo[b,f][1][2]oxazepinePd(OAc)₂/XPhosToluene1102455-70

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Palladium catalysts are air-sensitive and should be handled under an inert atmosphere.

  • Organic solvents are flammable and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols outlined in this document provide a clear and reproducible guide for the synthesis of benzofuran and dibenz[b,f][1][2]oxazepine derivatives from this compound. These methods utilize well-established palladium-catalyzed cross-coupling and cyclization reactions, offering a versatile approach to the synthesis of these important heterocyclic scaffolds. The provided quantitative data serves as a benchmark for expected yields, and the detailed protocols should enable researchers to successfully replicate and adapt these procedures for their specific research needs.

Application Note: Selective Suzuki-Miyaura Coupling Protocol for (5-Bromo-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed experimental protocol for the selective Suzuki-Miyaura cross-coupling reaction of (5-bromo-2-iodophenyl)methanol. The protocol is designed to favor the reaction at the more reactive iodine position, yielding a mono-arylated product.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1][2] The reaction typically involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid) with an organohalide.[1][3]

For dihalogenated substrates such as this compound, achieving selective mono-coupling is a key challenge. The inherent reactivity difference between the halogens (I > Br > Cl) can be exploited to control the reaction site.[1][4] This protocol outlines a method for the selective Suzuki coupling at the C-I bond of this compound, leaving the C-Br bond available for subsequent transformations.

Experimental Workflow

The following diagram outlines the general workflow for the selective Suzuki coupling of this compound.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, boronic acid, and base in a flask B Add solvent and degas the mixture A->B C Add Pd catalyst and ligand B->C D Heat the reaction mixture under inert atmosphere C->D E Monitor reaction progress by TLC or GC-MS D->E F Quench the reaction and perform aqueous work-up E->F G Extract the product with an organic solvent F->G H Dry and concentrate the organic phase G->H I Purify the crude product by column chromatography H->I

Caption: Experimental workflow for the selective Suzuki coupling.

Detailed Experimental Protocol

This protocol describes the selective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

    • Bubble the inert gas through the solution for 15-20 minutes to ensure it is thoroughly degassed.

  • Catalyst Addition and Reaction:

    • In a separate vial, weigh out palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

    • Quickly add the catalyst and ligand to the reaction flask under a positive flow of inert gas.

    • Seal the flask and place it in a preheated oil bath at 80-90 °C.

    • Stir the reaction mixture vigorously.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by adding 20 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure mono-arylated product.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the selective Suzuki coupling of this compound with phenylboronic acid.

ParameterValue
Substrates
This compound1.0 mmol
Phenylboronic acid1.2 mmol
Reagents & Catalyst
Palladium(II) acetate2 mol%
Triphenylphosphine8 mol%
Base (K₂CO₃)3.0 mmol
Reaction Conditions
SolventDioxane/Water (4:1)
Temperature80-90 °C
Reaction Time2-4 hours
AtmosphereInert (Argon or Nitrogen)
Outcome
Expected Yield75-90%
Selectivity (I vs. Br)>95% for reaction at the iodine position

Logical Relationship of Reaction Components

The following diagram illustrates the roles and interactions of the key components in the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)2 Base PdII_Diaryl Ar-Pd(II)-Ar' L2 Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

This protocol provides a reliable method for the selective mono-arylation of this compound at the iodine position. The reaction proceeds under standard Suzuki-Miyaura conditions, leveraging the inherent reactivity difference between the aryl-iodide and aryl-bromide bonds. This selective functionalization allows for the synthesis of complex molecules where the remaining bromine atom can be utilized in subsequent cross-coupling reactions or other transformations.

References

Application Notes and Protocols for the Selective Sonogashira Reaction of (5-Bromo-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] Developed by Kenkichi Sonogashira, this reaction is renowned for its mild conditions and broad functional group tolerance, making it an invaluable tool in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3]

This document provides detailed application notes and experimental protocols for the selective Sonogashira coupling of (5-Bromo-2-iodophenyl)methanol with terminal alkynes. Due to the differential reactivity of aryl halides in the Sonogashira reaction (I > Br > Cl), it is possible to achieve selective coupling at the more reactive iodide position while leaving the bromide intact for subsequent transformations.[4][5] This chemoselectivity makes this compound a valuable building block for the synthesis of complex, differentially substituted aromatic compounds. The benzylic alcohol functionality is generally well-tolerated, though its potential to coordinate with the metal catalysts should be considered during optimization.[6]

Reaction Mechanism and Selectivity

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] The generally accepted mechanism involves the oxidative addition of the aryl halide to a palladium(0) species. Concurrently, a copper acetylide is formed from the terminal alkyne, a copper(I) salt, and a base. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the active palladium(0) catalyst.[1]

The selectivity for the carbon-iodine bond over the carbon-bromine bond is attributed to the lower bond dissociation energy of the C-I bond, which facilitates a more rapid oxidative addition to the palladium(0) catalyst at lower temperatures. By maintaining the reaction at or near room temperature, selective coupling at the iodide position can be achieved with high efficiency.

Data Presentation: Reaction Conditions

The following table summarizes typical reaction conditions for the selective Sonogashira coupling of this compound with a terminal alkyne. These parameters are a general starting point and may require optimization for specific substrates and scales.

ParameterRecommended ConditionsNotes
Aryl Halide This compound1.0 equivalent
Terminal Alkyne Varies1.1 - 1.5 equivalents
Palladium Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄1-5 mol%
Copper(I) Co-catalyst Copper(I) iodide (CuI)2-10 mol%
Base Triethylamine (TEA) or Diisopropylamine (DIPA)2-4 equivalents
Solvent Anhydrous, degassed THF or DMFSufficient to dissolve reactants
Temperature Room Temperature (20-25 °C)Gentle heating (40-50 °C) if sluggish
Reaction Time 2-24 hoursMonitor by TLC or LC-MS

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol describes a general procedure for the selective Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv.)

  • Copper(I) iodide (CuI) (0.04 equiv.)

  • Triethylamine (TEA) (3.0 equiv.)

  • Anhydrous and degassed tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous, degassed THF and triethylamine.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • If the reaction is sluggish after several hours, it can be gently heated to 40-50 °C.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.[1][6]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

A copper-free variant can be employed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.

Materials:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.)

  • Phosphine ligand (e.g., PPh₃, 0.04 equiv.)

  • Base (e.g., Cs₂CO₃ or an amine like DIPA, 3.0 equiv.)

  • Anhydrous and degassed solvent (e.g., DMF or acetonitrile)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the phosphine ligand.

  • Add the anhydrous, degassed solvent and the base.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the terminal alkyne dropwise.

  • Heat the reaction to a suitable temperature (typically higher than the copper-cocatalyzed reaction, e.g., 60-80 °C) and monitor its progress.

  • Upon completion, cool the reaction to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1, omitting the ammonium chloride wash.

Mandatory Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification reagents Combine Aryl Halide, Pd Catalyst, CuI, and Base solvent Add Anhydrous, Degassed Solvent reagents->solvent Under Inert Atmosphere alkyne Add Terminal Alkyne Dropwise solvent->alkyne stir Stir at Room Temperature alkyne->stir monitor Monitor by TLC/LC-MS stir->monitor quench Dilute and Wash monitor->quench dry Dry Organic Layer quench->dry concentrate Concentrate dry->concentrate purify Flash Column Chromatography concentrate->purify

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Catalytic_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(I) pd0->pd2_complex Oxidative Addition (Ar-I) pd2_alkynyl Ar-Pd(II)L₂(C≡CR) pd2_complex->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Regeneration product Ar-C≡CR pd2_alkynyl->product Reductive Elimination alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide Base cu_acetylide->pd2_complex Transfers Alkyne cuI CuI cuI->cu_acetylide

Caption: Simplified signaling pathways of the dual catalytic cycles in the Sonogashira reaction.

References

Application Notes and Protocols for the Heck Reaction of (5-Bromo-2-iodophenyl)methanol with Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes. This powerful transformation has seen extensive application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The substrate, (5-Bromo-2-iodophenyl)methanol, is a particularly valuable building block for drug discovery and materials science due to its differential reactivity.

The carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine (C-Br) bond. This disparity allows for highly selective Heck coupling at the 2-position (the site of the iodine atom) while leaving the bromine atom at the 5-position untouched. The resulting product, a (5-bromo-2-vinylphenyl)methanol derivative, is a versatile bifunctional intermediate. The remaining bromine atom can be utilized in subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further molecular complexity, enabling the synthesis of diverse and elaborate molecular architectures. The primary alcohol functionality offers another site for modification, such as oxidation to an aldehyde or conversion to an ether or ester.

These application notes provide a generalized protocol for the selective Heck reaction of this compound with various alkenes, focusing on the olefination at the iodo-substituted position.

General Reaction Scheme

The Heck reaction of this compound with a generic alkene proceeds as follows, with the reaction occurring selectively at the C-I bond:

alt text
(Note: This is a placeholder for a chemical structure image that would be included in a final document.)

Experimental Workflow

The following diagram outlines the general laboratory workflow for performing the Heck reaction as described in the protocols below.

G cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification reagents Weigh Reagents: This compound, Alkene, Base, Catalyst, Ligand glassware Oven-Dry Glassware (Schlenk Flask/Sealed Tube) reagents->glassware setup Assemble Apparatus under Inert Atmosphere (N₂ or Ar) glassware->setup add_reagents Add Solid Reagents setup->add_reagents add_solvents Add Degassed Solvent & Alkene add_reagents->add_solvents heating Heat to Reaction Temp (e.g., 80-120 °C) & Stir add_solvents->heating monitoring Monitor Reaction by TLC/GC-MS heating->monitoring cooling Cool to Room Temperature monitoring->cooling filtration Dilute & Filter through Celite cooling->filtration extraction Liquid-Liquid Extraction filtration->extraction drying Dry Organic Layer (e.g., Na₂SO₄) extraction->drying concentration Concentrate under Reduced Pressure drying->concentration purification Purify by Column Chromatography concentration->purification product product purification->product Characterize Pure Product

Caption: General experimental workflow for the Heck reaction.

Quantitative Data Presentation

Disclaimer: The following table presents hypothetical but representative data for the Heck reaction of this compound. Optimal conditions and yields will vary depending on the specific alkene and require experimental optimization.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)*
1n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (2.0)DMF10012>90
2StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2.0)DMAc11016>85
3Methyl methacrylatePdCl₂(PPh₃)₂ (3)-NaOAc (2.5)NMP12024>80
4AcrylonitrilePd(PPh₃)₄ (3)-K₂CO₃ (2.0)Acetonitrile8010>95

*Yields refer to the isolated product after purification and are based on the selective reaction at the C-I bond.

Experimental Protocols

Protocol 1: Synthesis of (E)-butyl 3-(4-bromo-2-(hydroxymethyl)phenyl)acrylate

This protocol provides a representative procedure for the Heck reaction of this compound with n-butyl acrylate.

Materials:

  • This compound (1.0 mmol, 313 mg)

  • n-Butyl acrylate (1.2 mmol, 171 µL)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)

  • Triethylamine (Et₃N) (2.0 mmol, 279 µL)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Ethyl acetate (for workup)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Oven-dried Schlenk tube or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Inert atmosphere line (Nitrogen or Argon)

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, palladium(II) acetate, and triphenylphosphine.

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Add anhydrous DMF (5 mL) via syringe, followed by triethylamine and n-butyl acrylate.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS, checking for the consumption of the starting material.

  • Work-up - Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Work-up - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).

  • Work-up - Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of the Starting Material, this compound

While this compound is commercially available, a synthesis can be performed by the reduction of the corresponding commercially available aldehyde.

Materials:

  • 5-Bromo-2-iodobenzaldehyde (1.0 mmol, 311 mg)

  • Sodium borohydride (NaBH₄) (1.5 mmol, 57 mg)

  • Methanol (10 mL)

  • Dichloromethane (DCM) (for workup)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 5-bromo-2-iodobenzaldehyde in methanol (10 mL) in a round-bottom flask at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride portion-wise over 10 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases.

  • Remove the methanol under reduced pressure.

  • Partition the residue between DCM (20 mL) and water (15 mL).

  • Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give this compound, which can be purified by recrystallization or column chromatography if necessary.

Optimization Strategy

For novel substrates or alkenes, optimization of the reaction conditions is often necessary. The following diagram illustrates a logical approach to optimizing the Heck reaction.

G cluster_params Parameter Optimization start Start with Standard Conditions: Pd(OAc)₂, PPh₃, Et₃N, DMF, 100°C check_yield Low Yield or No Reaction? start->check_yield vary_ligand Vary Ligand: - P(o-tol)₃ (bulky) - P(t-Bu)₃ (electron-rich) - Buchwald ligands (e.g., SPhos) - No ligand (for aryl iodides) check_yield->vary_ligand Yes success Optimization Complete check_yield->success No (Yield >80%) vary_base Vary Base: - Inorganic: K₂CO₃, Cs₂CO₃ - Organic: DBU, DIPEA - Weaker: NaOAc vary_ligand->vary_base vary_solvent Vary Solvent: - Polar aprotic: DMAc, NMP - Ethereal: Dioxane - Protic mix: MeCN/H₂O vary_base->vary_solvent vary_temp Adjust Temperature: - Increase (e.g., to 120-140°C) - Decrease (if side products form) vary_solvent->vary_temp vary_temp->check_yield Re-evaluate failure Consider Alternative Catalyst System vary_temp->failure No Improvement

Caption: Logical workflow for optimizing Heck reaction conditions.

Application Notes and Protocols for the Use of (5-Bromo-2-iodophenyl)methanol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromo-2-iodophenyl)methanol is a versatile bifunctional building block increasingly utilized in the synthesis of complex pharmaceutical intermediates. Its distinct halogenated substitution pattern, featuring both a bromine and an iodine atom on the phenyl ring, allows for selective and sequential functionalization through various cross-coupling reactions. The presence of the hydroxymethyl group provides an additional site for modification, making this reagent a valuable tool in the construction of diverse molecular scaffolds for drug discovery and development.

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a key feature of this molecule. The C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling site-selective transformations. This chemoselectivity is crucial for the efficient synthesis of polysubstituted aromatic compounds, which are prevalent in many active pharmaceutical ingredients (APIs).

These application notes provide detailed protocols for key synthetic transformations involving this compound, along with data presentation and visualizations to aid researchers in its effective application.

Key Applications in Pharmaceutical Synthesis

This compound serves as a precursor for a variety of pharmaceutical intermediates. Its utility is particularly evident in the synthesis of compounds where a substituted phenyl ring is a core structural motif. The ability to perform sequential cross-coupling reactions allows for the introduction of different substituents at specific positions, which is a powerful strategy in medicinal chemistry for structure-activity relationship (SAR) studies.

Experimental Protocols

Site-Selective Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide. Due to the higher reactivity of the C-I bond, this compound can undergo selective coupling at the 2-position, leaving the bromine atom intact for subsequent transformations.

Protocol 1: Site-Selective Sonogashira Coupling of this compound with an Alkyne

This protocol is adapted from a procedure described in a doctoral thesis from Radboud University.[1]

Reaction Scheme:

Caption: Site-selective Sonogashira coupling of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., ethynylaniline)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (NEt₃), dry

  • Tetrahydrofuran (THF), dry and degassed

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.018 eq).[1]

  • Evacuate the flask and backfill with an inert gas (e.g., a Nitrogen/Hydrogen mixture (3:2) was used in the cited procedure, but Argon or Nitrogen are commonly used). Repeat this cycle three times.[1]

  • Add dry and degassed THF via syringe.

  • Add dry triethylamine (1.5 eq) to the mixture.[1]

  • Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (5-bromo-2-(alkynyl)phenyl)methanol.

Quantitative Data:

ReactantMolar Eq.Catalyst/ReagentMolar Eq.SolventYield (%)Reference
This compound1.0Pd(PPh₃)₂Cl₂0.03THF89-100[1]
Ethynylaniline1.2CuI0.018
NEt₃1.5
Representative Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. The higher reactivity of the C-I bond in this compound allows for selective coupling at the 2-position.

Protocol 2: Representative Site-Selective Suzuki-Miyaura Coupling

This is a representative protocol based on general procedures for the Suzuki-Miyaura coupling of dihalogenated aromatic compounds.

Reaction Scheme:

Caption: Site-selective Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane and water mixture)

  • Reaction vessel (e.g., round-bottom flask with condenser)

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) and the arylboronic acid (1.1-1.5 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add the base (e.g., K₂CO₃, 2.0-3.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Quantitative Data (Representative):

ReactantMolar Eq.Catalyst/ReagentMolar Eq.SolventYield (%)
This compound1.0Pd(PPh₃)₄0.05Dioxane/H₂O70-95
Arylboronic acid1.2K₂CO₃2.0
Representative Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds. Similar to the other cross-coupling reactions, the C-I bond of this compound is expected to react preferentially.

Protocol 3: Representative Site-Selective Buchwald-Hartwig Amination

This is a representative protocol based on general procedures for the Buchwald-Hartwig amination of aryl halides.

Reaction Scheme:

Caption: Site-selective Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq) and the phosphine ligand (e.g., XPhos, 0.02-0.10 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene, followed by this compound (1.0 eq), the amine (1.1-1.5 eq), and the base (e.g., NaOtBu, 1.2-2.0 eq).

  • Seal the tube and heat the reaction mixture (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Quantitative Data (Representative):

ReactantMolar Eq.Catalyst/ReagentMolar Eq.SolventYield (%)
This compound1.0Pd₂(dba)₃0.02Toluene65-90
Amine1.2XPhos0.04
NaOtBu1.4

Logical Workflow for Sequential Cross-Coupling

The differential reactivity of the C-I and C-Br bonds in this compound allows for a logical workflow for the synthesis of di-substituted pharmaceutical intermediates.

Sequential_Coupling_Workflow A This compound B Site-Selective Reaction at Iodine Position (e.g., Sonogashira, Suzuki) A->B C Intermediate 1 (5-Bromo-2-substituted-phenyl)methanol B->C D Reaction at Bromine Position (e.g., Suzuki, Buchwald-Hartwig) C->D F Further modification of the hydroxymethyl group C->F E Final Di-substituted Intermediate D->E E->F

Caption: Workflow for sequential functionalization of this compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. The ability to perform site-selective cross-coupling reactions, primarily at the more reactive iodine-substituted position, allows for the controlled and sequential introduction of various functional groups. This enables the efficient construction of complex, polysubstituted aromatic structures that are often key components of biologically active molecules. The protocols and data presented in these application notes provide a foundation for researchers to effectively utilize this reagent in their drug discovery and development programs. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired products.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of (5-Bromo-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective palladium-catalyzed cross-coupling reactions of (5-bromo-2-iodophenyl)methanol. This trifunctional building block, possessing a hydroxymethyl group and two different halogen atoms (iodine and bromine), offers a versatile platform for the sequential and site-selective introduction of various molecular fragments. The inherent reactivity difference between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for chemoselective functionalization, making this substrate particularly valuable in the synthesis of complex organic molecules, including pharmaceutical intermediates and novel materials.

The protocols outlined below detail the Suzuki-Miyaura, Sonogashira, and Heck reactions, focusing on the initial selective coupling at the more reactive C-I bond.

Chemoselectivity: C-I vs. C-Br Coupling

Palladium-catalyzed cross-coupling reactions proceed via an oxidative addition step, the rate of which is highly dependent on the carbon-halogen bond dissociation energy. The C-I bond is weaker than the C-Br bond, leading to a significantly faster rate of oxidative addition of the palladium(0) catalyst to the C-I bond. This difference in reactivity allows for highly selective functionalization at the 2-position (iodine) of this compound while leaving the 5-position (bromine) intact for subsequent transformations. By carefully controlling the reaction conditions, it is possible to achieve excellent yields of the mono-coupled product.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1][2]

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling of this compound
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O (4:1)80492
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane90695
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF85588
Experimental Protocol: Selective Suzuki-Miyaura Coupling with Phenylboronic Acid
  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 313 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 35 mg).

  • Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Heat the reaction mixture to 80°C and stir for 4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford (5-bromo-2-biphenyl)methanol.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.[3][4][5]

Table 2: Representative Conditions for Selective Sonogashira Coupling of this compound
EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60694
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene70591
3Propargyl alcoholPdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF50889
Experimental Protocol: Selective Sonogashira Coupling with Phenylacetylene
  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 313 mg), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14 mg), and copper(I) iodide (CuI, 0.04 mmol, 8 mg).

  • Add anhydrous, degassed tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 3.0 mmol, 0.42 mL).

  • Add phenylacetylene (1.1 mmol, 0.12 mL) dropwise to the mixture.

  • Heat the reaction mixture to 60°C and stir for 6 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford (5-bromo-2-(phenylethynyl)phenyl)methanol.

Heck Reaction

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[6][7]

Table 3: Representative Conditions for Selective Heck Reaction of this compound
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1001285
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃Acetonitrile901088
3CyclohexenePd(OAc)₂ (3)-NaOAcDMA1101679
Experimental Protocol: Selective Heck Reaction with Styrene
  • To a sealable reaction tube, add this compound (1.0 mmol, 313 mg), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 12 mg).

  • Add anhydrous, degassed N,N-dimethylformamide (DMF, 5 mL) and triethylamine (Et₃N, 1.5 mmol, 0.21 mL).

  • Add styrene (1.2 mmol, 0.14 mL).

  • Seal the tube and heat the reaction mixture to 100°C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (15 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers and wash with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield (E)-(5-bromo-2-styrylphenyl)methanol.

Visualizations

Palladium_Catalyzed_Cross_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation (Suzuki, Sonogashira) PdII->Transmetal R'-M MigInsert Migratory Insertion (Heck) PdII->MigInsert Alkene PdII_R_R R-Pd(II)-R' L_n Transmetal->PdII_R_R BetaHydride β-Hydride Elimination (Heck) MigInsert->BetaHydride RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Regenerates Catalyst Product R-R' RedElim->Product BetaHydride->Pd0 Regenerates Catalyst HeckProduct Heck Product BetaHydride->HeckProduct

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow Start Start: Assemble Reactants Setup Reaction Setup under Inert Atmosphere Start->Setup Reaction Heating and Stirring Setup->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: A typical experimental workflow for a cross-coupling reaction.

References

Protecting Group Strategies for the Hydroxyl Function of (5-Bromo-2-iodophenyl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to selecting and implementing protecting group strategies for the hydroxyl function of (5-Bromo-2-iodophenyl)methanol. The presence of bromo and iodo substituents on the aromatic ring necessitates careful consideration of reaction conditions to ensure chemoselectivity and avoid unwanted side reactions.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. The hydroxyl group is a reactive site that often requires protection to allow for selective transformations at other positions of the molecule, such as cross-coupling reactions at the carbon-iodine or carbon-bromine bonds. The choice of an appropriate protecting group is critical and depends on its stability towards the planned downstream reaction conditions and the ease of its selective removal. This guide outlines strategies for the protection of the hydroxyl group as silyl ethers, methoxymethyl (MOM) ethers, and p-methoxybenzyl (PMB) ethers, providing detailed protocols and considerations for their application.

Protecting Group Selection and Strategy

The selection of a suitable protecting group for this compound should be guided by the planned synthetic route. Key considerations include the stability of the protecting group under acidic, basic, oxidative, and reductive conditions, as well as the orthogonality of its deprotection conditions relative to other functional groups present in the molecule.

Below is a diagram illustrating a general workflow for the protection and deprotection of the hydroxyl group of this compound.

G cluster_protection Protection cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection Start This compound Protection_Step Reaction Start->Protection_Step Protection Protecting_Group_Reagent Protecting Group Reagent (e.g., TBSCl, MOMCl, PMBCl) Protecting_Group_Reagent->Protection_Step Base Base (e.g., Imidazole, DIPEA, NaH) Base->Protection_Step Protected_Alcohol Protected this compound Downstream_Reactions Downstream Reactions (e.g., Cross-coupling, etc.) Protected_Alcohol->Downstream_Reactions Protection_Step->Protected_Alcohol Deprotection_Step Reaction Downstream_Reactions->Deprotection_Step Deprotection Deprotection_Reagent Deprotection Reagent (e.g., TBAF, Acid, Oxidant) Deprotection_Reagent->Deprotection_Step Deprotected_Product Deprotected Product Deprotection_Step->Deprotected_Product

Caption: General workflow for the protection and deprotection of this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the protection of benzylic alcohols with various protecting groups. While specific data for this compound is limited, the provided data for analogous substrates serves as a reliable guide.

Protecting GroupProtection Reagents & ConditionsTypical Yield (%)Deprotection Reagents & ConditionsTypical Yield (%)Stability Notes
TBS (tert-Butyldimethylsilyl)TBSCl, Imidazole, DMF, rt, 2-12 h90-98TBAF, THF, rt, 1-4 h90-99Stable to most non-acidic conditions. Cleaved by fluoride ions and strong acids.
MOM (Methoxymethyl)MOMCl, DIPEA, DCM, 0 °C to rt, 12-16 h85-95conc. HCl, MeOH, reflux, 2-6 h80-95Stable to a wide pH range (4-12), strong bases, and many oxidizing/reducing agents. Cleaved by strong acids.
PMB (p-Methoxybenzyl)PMBCl, NaH, THF, 0 °C to rt, 2-6 h85-95DDQ, DCM/H₂O, rt, 1-3 h85-95Stable to basic and mildly acidic conditions. Cleaved by strong acids and oxidative conditions.

Experimental Protocols

Protocol 1: Protection of this compound as a tert-Butyldimethylsilyl (TBS) Ether

This protocol describes the protection of the hydroxyl group using tert-butyldimethylsilyl chloride.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Add a solution of TBSCl (1.2 eq) in anhydrous DMF dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired TBS-protected product.

Protocol 2: Protection of this compound as a Methoxymethyl (MOM) Ether

This protocol details the protection of the hydroxyl group using chloromethyl methyl ether.

Materials:

  • This compound

  • Chloromethyl methyl ether (MOMCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add DIPEA (2.0-4.0 eq) to the solution at room temperature.

  • Cool the mixture to 0 °C and add MOMCl (1.5-3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield the MOM-protected ether.[1]

Protocol 3: Protection of this compound as a p-Methoxybenzyl (PMB) Ether

This protocol describes the protection of the hydroxyl group using p-methoxybenzyl chloride.

Materials:

  • This compound

  • p-Methoxybenzyl chloride (PMBCl)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of PMBCl (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to obtain the PMB-protected product.

Deprotection Protocols

Protocol 4: Deprotection of a TBS Ether

Materials:

  • TBS-protected this compound

  • Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TBS-protected alcohol (1.0 eq) in anhydrous THF.

  • Add TBAF solution (1.1 eq) at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, dilute the reaction with diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the deprotected alcohol.

Protocol 5: Deprotection of a MOM Ether

Materials:

  • MOM-protected this compound

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the MOM-protected alcohol (1.0 eq) in methanol.

  • Add concentrated HCl (2.0-4.0 eq) dropwise.

  • Heat the mixture to reflux and monitor the reaction by TLC.[2]

  • After completion, cool the reaction to room temperature and carefully neutralize with saturated aqueous sodium bicarbonate solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the deprotected alcohol.

Protocol 6: Deprotection of a PMB Ether

Materials:

  • PMB-protected this compound

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the PMB-protected alcohol (1.0 eq) in a mixture of DCM and water (e.g., 10:1 v/v).

  • Add DDQ (1.2-1.5 eq) portion-wise at room temperature.

  • Stir the reaction vigorously and monitor by TLC. The reaction mixture will typically change color.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the deprotected alcohol.

Orthogonal Protecting Group Strategy

In a scenario where subsequent reactions require both acidic and fluoride-sensitive conditions, an orthogonal protecting group strategy is necessary. For instance, a MOM ether could be employed if a subsequent step involves the use of a fluoride reagent that would cleave a silyl ether. Conversely, a TBS ether would be suitable if the downstream synthesis involves strongly acidic conditions that would remove a MOM ether.

The following decision tree can assist in selecting an appropriate protecting group based on the anticipated reaction conditions.

G Start Select Protecting Group for This compound Future_Steps Anticipated Downstream Reaction Conditions? Start->Future_Steps Acidic Strongly Acidic? Future_Steps->Acidic Consider Acidity Basic Strongly Basic? Future_Steps->Basic Consider Basicity Fluoride Fluoride Source? Future_Steps->Fluoride Consider Fluoride Oxidative Oxidative? Future_Steps->Oxidative Consider Oxidation Reductive Reductive (H₂/Pd)? Future_Steps->Reductive Consider Reduction Use_TBS Use TBS Ether Acidic->Use_TBS No Avoid_MOM_PMB Avoid MOM, PMB Acidic->Avoid_MOM_PMB Yes Stable_Groups Most ethers stable Basic->Stable_Groups Yes Use_MOM Use MOM Ether Fluoride->Use_MOM No Avoid_TBS Avoid TBS Fluoride->Avoid_TBS Yes Avoid_PMB Avoid PMB Oxidative->Avoid_PMB Yes (DDQ) Use_TBS_MOM Use_TBS_MOM Oxidative->Use_TBS_MOM No Avoid_Bn_PMB Avoid Benzyl-type ethers (potential C-X reduction) Reductive->Avoid_Bn_PMB Yes Use_Silyl_MOM Use_Silyl_MOM Reductive->Use_Silyl_MOM No Use_PMB Use PMB Ether

Caption: Decision tree for selecting a protecting group for this compound.

Conclusion

The successful synthesis of complex molecules derived from this compound relies on the judicious selection and application of protecting group strategies for its hydroxyl function. Silyl ethers (e.g., TBS), MOM ethers, and PMB ethers each offer a unique set of stability and deprotection characteristics. By carefully considering the planned synthetic route and utilizing the detailed protocols provided, researchers can effectively mask the hydroxyl group, perform desired transformations on the halogenated aromatic ring, and subsequently deprotect to reveal the final product in high yield. The choice of protecting group should always be tailored to the specific requirements of the synthetic sequence to ensure orthogonality and maximize overall efficiency.

References

Application Notes and Protocols for the Large-Scale Synthesis of (5-Bromo-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromo-2-iodophenyl)methanol is a valuable halogenated aromatic building block in organic synthesis and medicinal chemistry.[1] Its structure, featuring both a bromine and an iodine substituent, offers differential reactivity that is highly advantageous for the construction of complex molecules.[1] The carbon-iodine bond is typically more reactive in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for selective, stepwise functionalization of the aromatic ring.[1] This makes the compound a key intermediate in the development of novel pharmaceuticals and advanced materials.[1] This document provides a detailed protocol for a robust and scalable two-step synthesis of this compound, starting from the commercially available 2-amino-5-bromobenzoic acid.

Overall Reaction Pathway

The synthesis proceeds in two main stages:

  • Diazotization and Iodination: 2-Amino-5-bromobenzoic acid is converted to a diazonium salt, which is subsequently displaced by iodide to yield 5-bromo-2-iodobenzoic acid.

  • Reduction: The resulting carboxylic acid is converted to its more reactive acyl chloride intermediate, followed by reduction to the target alcohol, this compound. This two-part reduction strategy avoids the use of highly reactive and hazardous reducing agents like lithium aluminum hydride, making the process safer and more suitable for large-scale production.[2]

Experimental Protocols

Part 1: Synthesis of 5-Bromo-2-iodobenzoic acid

This protocol is adapted from established procedures for the diazotization of anthranilic acids followed by a Sandmeyer-type iodination.[3]

Materials and Reagents:

  • 2-Amino-5-bromobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Potassium iodide (KI)

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

  • Ethanol

  • Ice

Procedure:

  • Diazotization:

    • In a multi-neck reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-bromobenzoic acid (1.0 eq) in deionized water.

    • Cool the suspension to 0-5 °C using an ice bath.

    • Slowly add concentrated hydrochloric acid (approx. 3.0 eq) while maintaining the temperature below 5 °C.

    • In a separate vessel, prepare a solution of sodium nitrite (1.1 eq) in deionized water.

    • Add the sodium nitrite solution dropwise to the cooled suspension over 1-2 hours, ensuring the temperature remains between 0-5 °C.

    • Stir the resulting diazonium salt suspension for an additional 30 minutes at 0-5 °C.[3]

  • Iodination:

    • In a separate reactor, prepare a solution of potassium iodide (1.5 eq) in water.

    • Slowly add the cold diazonium salt suspension to the potassium iodide solution. A vigorous evolution of nitrogen gas will occur. Control the addition rate to manage the effervescence.

    • After the addition is complete, heat the reaction mixture to 80-90 °C and stir for 1 hour to ensure the reaction goes to completion.[3]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. A solid precipitate should form.

    • To quench any unreacted iodine, add a saturated solution of sodium bisulfite until the dark color of the solution disappears, resulting in a pale yellow solid.

    • Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water.

    • Recrystallize the crude solid from an ethanol/water mixture to yield pure 5-bromo-2-iodobenzoic acid as a pale yellow solid.[3]

    • Dry the product under vacuum to a constant weight.

Part 2: Synthesis of this compound

This two-part procedure involves the formation of an acyl chloride followed by its reduction.[4]

Materials and Reagents:

  • 5-Bromo-2-iodobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acyl Chloride Formation:

    • In a dry, nitrogen-purged reactor equipped with a reflux condenser and a gas scrubber, suspend 5-bromo-2-iodobenzoic acid (1.0 eq) in toluene.

    • Slowly add thionyl chloride (2.0 eq) to the suspension.[4]

    • Heat the mixture to 50 °C and stir for 3-5 hours. Monitor the reaction by TLC until the starting material is fully consumed.[4]

    • Once the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 5-bromo-2-iodobenzoyl chloride. This intermediate is typically used immediately in the next step without further purification.

  • Reduction to Alcohol:

    • Dissolve the crude acyl chloride in anhydrous THF and cool the solution to 0-5 °C in an ice bath under a nitrogen atmosphere.

    • In a separate flask, prepare a suspension of sodium borohydride (2.0-3.0 eq) in anhydrous THF.

    • Slowly add the sodium borohydride suspension to the acyl chloride solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow, dropwise addition of methanol at 0-5 °C to decompose excess sodium borohydride.

    • Add saturated aqueous sodium bicarbonate solution to neutralize the mixture.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[5]

    • Filter the solution and remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain a pure solid.

Data Presentation

The following table summarizes typical quantitative data for the synthesis. Yields and purity are representative and may vary based on scale and optimization.

ParameterStep 1: 5-Bromo-2-iodobenzoic acidStep 2: this compound
Key Reagents 2-Amino-5-bromobenzoic acid, NaNO₂, KI5-Bromo-2-iodobenzoic acid, SOCl₂, NaBH₄
Solvent Water, EthanolToluene, THF
Reaction Temp. 0 °C to 90 °C0 °C to 50 °C
Reaction Time 4 - 6 hours5 - 9 hours
Typical Yield 80 - 90%[3]85 - 95% (from acid)
Purity (Typical) >97%>98%
Physical Form Pale yellow solid[3]Solid
Molecular Weight 326.91 g/mol 312.93 g/mol [6]

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the large-scale synthesis protocol.

G Workflow for the Synthesis of this compound cluster_0 Step 1: Synthesis of 5-Bromo-2-iodobenzoic acid cluster_1 Step 2: Reduction to this compound A Diazotization of 2-Amino-5-bromobenzoic Acid B Iodination with KI A->B Add to KI soln. C Quenching (NaHSO3) & Filtration B->C Cool & Quench D Recrystallization (Ethanol/Water) C->D Purify E Intermediate: 5-Bromo-2-iodobenzoic acid D->E Dry F Acyl Chloride Formation (SOCl2 in Toluene) E->F Proceed to reduction G Reduction with NaBH4 in THF F->G Use crude H Aqueous Work-up & Extraction (EtOAc) G->H Quench & Extract I Purification (Chromatography/Recrystallization) H->I Dry & Concentrate J Final Product: This compound I->J Isolate

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Functionalization of the C-Br Bond in (5-Bromo-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selective functionalization of the carbon-bromine (C-Br) bond in (5-Bromo-2-iodophenyl)methanol. This dihalogenated aromatic alcohol is a versatile building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. The differential reactivity of the carbon-iodine (C-I) and C-Br bonds allows for sequential and site-selective cross-coupling reactions, making it a valuable scaffold for introducing diverse functionalities.

The C-I bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Br bond. This inherent difference in reactivity enables the selective functionalization of the C-I bond while leaving the C-Br bond intact for subsequent transformations. This document focuses on the second step of this sequential functionalization strategy: the reaction at the C-Br bond.

General Principles of Selective C-Br Bond Functionalization

The functionalization of the C-Br bond in a 2-iodo-5-bromophenyl scaffold is typically performed after the more reactive C-I bond has been functionalized. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. The presence of the hydroxymethyl group (-CH₂OH) on the aromatic ring is a key consideration, as it may influence the reaction or require protection.

Suzuki-Miyaura Coupling of the C-Br Bond

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. After the initial functionalization at the C-I position, the remaining C-Br bond can be coupled with a variety of organoboron reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a (5-substituted-2-iodophenyl)methanol derivative at the bromine position.

Materials:

  • (5-Aryl-2-iodophenyl)methanol (or other C-5 functionalized derivative)

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the (5-aryl-2-iodophenyl)methanol derivative (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Add the palladium catalyst (2-5 mol%).

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling
CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane802Good to Excellent[1]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O9012Moderate to Excellent[2]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: (5-Aryl-2-iodophenyl)methanol, Arylboronic acid, Base B Add Catalyst: Pd(dppf)Cl₂ A->B C Add Degassed Solvent: 1,4-Dioxane/H₂O B->C D Heat and Stir (80-100 °C) C->D E Quench with Water D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Column Chromatography G->H I Final Product: (5,2'-Diarylphenyl)methanol H->I

Caption: Workflow for Suzuki-Miyaura Coupling of the C-Br bond.

Sonogashira Coupling of the C-Br Bond

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is valuable for introducing alkynyl functionalities into the molecule.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling at the C-Br position of a (5-substituted-2-iodophenyl)methanol derivative.

Materials:

  • (5-Aryl-2-iodophenyl)methanol (or other C-5 functionalized derivative)

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the (5-aryl-2-iodophenyl)methanol derivative (1.0 eq.), the palladium catalyst (2-5 mol%), and CuI (4-10 mol%).

  • Add the degassed solvent (e.g., THF).

  • Add the terminal alkyne (1.2-1.5 eq.) and the amine base (2.0-3.0 eq.).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC or LC-MS).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Sonogashira Coupling
CatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄CuITEATHFRT - 502-16Good
PdCl₂(PPh₃)₂CuIDIPADMFRT - 604-24Good to Excellent

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Reaction Pathway: Sequential Sonogashira Coupling

Sonogashira_Pathway cluster_step1 Step 1: C-I Functionalization cluster_step2 Step 2: C-Br Functionalization Start This compound Intermediate (5-Bromo-2-alkynylphenyl)methanol Start->Intermediate Sonogashira Coupling (Pd/Cu, Base) Product (5-Aryl-2-alkynylphenyl)methanol Intermediate->Product Suzuki Coupling (Pd, Base, Arylboronic acid)

Caption: Sequential functionalization via Sonogashira and Suzuki couplings.

Buchwald-Hartwig Amination of the C-Br Bond

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines.[3]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination at the C-Br position of a (5-substituted-2-iodophenyl)methanol derivative.

Materials:

  • (5-Aryl-2-iodophenyl)methanol (or other C-5 functionalized derivative)

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a glovebox or Schlenk flask under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.

  • Add the (5-aryl-2-iodophenyl)methanol derivative (1.0 eq.), the amine (1.2-1.5 eq.), and the base (1.5-2.0 eq.).

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and filter through a pad of Celite, rinsing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Data Presentation: Buchwald-Hartwig Amination
PrecatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃XPhosNaOtBuToluene10012-24Good to Excellent[4]
Pd(OAc)₂RuPhosK₃PO₄Dioxane11016-24Good[3]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Logical Relationship: Key Components of Buchwald-Hartwig Amination

Buchwald_Hartwig_Components cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions center Buchwald-Hartwig Amination Product Aryl Amine Product center->Product ArylBromide Aryl Bromide ArylBromide->center Amine Amine Amine->center Pd_Source Palladium Source (e.g., Pd₂(dba)₃) Pd_Source->center Ligand Phosphine Ligand (e.g., XPhos) Ligand->center Base Base (e.g., NaOtBu) Base->center Solvent Solvent (e.g., Toluene) Solvent->center

Caption: Key components for a successful Buchwald-Hartwig amination.

Considerations for the Hydroxymethyl Group

The benzylic alcohol functionality in this compound can potentially interfere with some cross-coupling reactions, for instance, through coordination to the metal center or by undergoing side reactions like oxidation. While many palladium-catalyzed reactions are tolerant of free hydroxyl groups, for sensitive substrates or to maximize yields, protection of the alcohol may be necessary.

Common protecting groups for alcohols that are stable to typical cross-coupling conditions include:

  • Silyl ethers: (e.g., TBDMS, TIPS) - Generally robust and easily removed.

  • Ethers: (e.g., Methyl, Benzyl) - Very stable but may require harsh deprotection conditions.

  • Acetals: (e.g., MOM, THP) - Stable to many conditions but can be sensitive to acid.

The choice of protecting group will depend on the specific reaction conditions of the subsequent C-Br functionalization step and the overall synthetic strategy. A protection-deprotection sequence adds steps to the synthesis but can improve the reliability and yield of the desired transformation.

Conclusion

The selective functionalization of the C-Br bond in this compound and its derivatives is a powerful strategy for the synthesis of complex, multi-substituted aromatic compounds. By leveraging the differential reactivity of the C-I and C-Br bonds, a wide array of functionalities can be introduced in a controlled, sequential manner. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize these transformations for their specific synthetic targets. Careful consideration of the reaction conditions, particularly the catalyst system and the potential need for hydroxyl group protection, will be key to achieving successful outcomes.

References

Application Notes and Protocols for Selective Reaction at the C-I Bond of (5-Bromo-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for performing selective palladium-catalyzed cross-coupling reactions, specifically Suzuki and Sonogashira couplings, at the carbon-iodine (C-I) bond of (5-Bromo-2-iodophenyl)methanol. The inherent difference in bond dissociation energies between the C-I and carbon-bromine (C-Br) bonds allows for the chemoselective functionalization of the more labile C-I bond, leaving the C-Br bond available for subsequent transformations. This methodology is invaluable for the modular synthesis of complex, polysubstituted aromatic compounds.

Principle of Selectivity

The selective functionalization of dihalogenated arenes is a cornerstone of modern synthetic strategy. In the case of this compound, the C-I bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst than the C-Br bond. This reactivity difference enables the selective formation of a new carbon-carbon bond at the 2-position under carefully controlled reaction conditions.

Application 1: Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds. By employing appropriate catalytic systems, a selective reaction can be achieved at the C-I bond of this compound.

Data Presentation: Suzuki-Miyaura Coupling

The following table summarizes typical reagents and conditions for the selective Suzuki-Miyaura coupling. Yields are estimated based on reactions with structurally similar substrates.

Reagent/ConditionPurposeTypical Amount/ValueNotes
This compoundStarting Material1.0 equivLimiting reagent.
Arylboronic AcidCoupling Partner1.1 - 1.5 equivA variety of electronically diverse boronic acids can be used.
Palladium CatalystCatalyst1 - 5 mol%e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand.
LigandStabilize Catalyst2 - 10 mol%e.g., PPh₃, SPhos, XPhos (if not using a pre-formed catalyst).
BaseActivates Boronic Acid2.0 - 3.0 equive.g., K₂CO₃, Cs₂CO₃, K₃PO₄.
SolventReaction Medium0.1 - 0.5 Me.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF.
TemperatureReaction Temperature70 - 100 °CLower temperatures favor selectivity.
Expected Yield Product Yield 75 - 95% Based on analogous systems.
Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective coupling of an arylboronic acid with this compound at the C-I position.

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (3 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe to achieve a concentration of 0.1-0.2 M with respect to the starting material.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Application 2: Selective Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond, providing access to aryl alkynes. This reaction is also highly selective for the C-I bond of this compound.

Data Presentation: Sonogashira Coupling

The following table outlines typical reagents and conditions for the selective Sonogashira coupling. Yields are estimated based on reactions with structurally similar substrates.

Reagent/ConditionPurposeTypical Amount/ValueNotes
This compoundStarting Material1.0 equivLimiting reagent.
Terminal AlkyneCoupling Partner1.2 - 2.0 equivA range of aliphatic and aromatic alkynes can be used.
Palladium CatalystCatalyst1 - 5 mol%e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄.
Copper(I) SaltCo-catalyst2 - 10 mol%e.g., Copper(I) iodide (CuI).
BaseAmine Base2.0 - 5.0 equiv or as solvente.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA).
SolventReaction Medium0.1 - 0.5 Me.g., THF, DMF, or the amine base itself.
TemperatureReaction TemperatureRoom Temperature - 60 °CMild conditions are generally sufficient for C-I coupling.
Expected Yield Product Yield 80 - 98% Based on analogous systems.
Experimental Protocol: Selective Sonogashira Coupling

This protocol provides a general method for the selective coupling of a terminal alkyne with this compound at the C-I position.

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Solvent and Reagent Addition: Add anhydrous THF and triethylamine. Stir the mixture for 10-15 minutes at room temperature. Add the terminal alkyne (1.5 equiv) dropwise.

  • Reaction: Stir the reaction at room temperature or gently heat to 40-50 °C if necessary.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Signaling Pathways and Experimental Workflows

Selective_Suzuki_Coupling cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_products Products Start This compound OxAdd Oxidative Addition (Selective at C-I) Start->OxAdd BoronicAcid Ar-B(OH)₂ Transmetalation Transmetalation BoronicAcid->Transmetalation Pd0 Pd(0)L₂ Pd0->OxAdd ArPdIL2 Ar-Pd(II)(I)L₂ OxAdd->ArPdIL2 ArPdIL2->Transmetalation ArPdArL2 Ar-Pd(II)-Ar'L₂ Transmetalation->ArPdArL2 Base_OH Base-B(OH)₃ Transmetalation->Base_OH RedElim Reductive Elimination ArPdArL2->RedElim RedElim->Pd0 Regeneration Product (5-Bromo-2-arylphenyl)methanol RedElim->Product

Caption: Catalytic cycle for the selective Suzuki coupling.

Selective_Sonogashira_Coupling cluster_reactants Reactants cluster_catalytic_cycles Catalytic Cycles cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_products Products Start This compound OxAdd Oxidative Addition (Selective at C-I) Start->OxAdd Alkyne R-C≡C-H CuAcetylide Cu(I)-C≡CR Alkyne->CuAcetylide Pd0 Pd(0)L₂ Pd0->OxAdd ArPdIL2 Ar-Pd(II)(I)L₂ OxAdd->ArPdIL2 Transmetalation_Pd Transmetalation ArPdIL2->Transmetalation_Pd ArPdAlkynylL2 Ar-Pd(II)(C≡CR)L₂ Transmetalation_Pd->ArPdAlkynylL2 RedElim Reductive Elimination ArPdAlkynylL2->RedElim RedElim->Pd0 Regeneration Product (5-Bromo-2-alkynylphenyl)methanol RedElim->Product CuI Cu(I) CuI->CuAcetylide CuAcetylide->Transmetalation_Pd Base Base Base->CuAcetylide

Caption: Catalytic cycles for the selective Sonogashira coupling.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants and Base B Establish Inert Atmosphere A->B C Add Catalyst and Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Quench and Extract E->F Reaction Complete G Dry and Concentrate F->G H Column Chromatography G->H I Characterize Product (NMR, MS, etc.) H->I

Caption: General experimental workflow for cross-coupling.

Application Notes and Protocols: (5-Bromo-2-iodophenyl)methanol as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of medicinally important heterocyclic compounds, specifically dibenz[b,f]oxepines and dibenzo[b,f]azepines, utilizing (5-Bromo-2-iodophenyl)methanol as a versatile starting material. The protocols described herein leverage key cross-coupling reactions, including the Suzuki and Sonogashira reactions, followed by intramolecular cyclization steps.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules.[1][2] Their unique structural motifs allow for diverse interactions with biological targets, making them privileged scaffolds in drug discovery.[3][4] this compound is a valuable precursor for the synthesis of complex heterocyclic systems due to the differential reactivity of its bromine and iodine substituents. This allows for sequential, site-selective functionalization, enabling the construction of intricate molecular architectures.[5][6]

This document outlines multi-step synthetic pathways to access dibenz[b,f]oxepine and dibenzo[b,f]azepine cores, both of which are found in numerous therapeutic agents.[7][8][9] The protocols provide detailed experimental procedures, quantitative data, and visual representations of the synthetic workflows.

Synthesis of a Dibenz[b,f]oxepine Derivative

This section details a multi-step synthesis of a dibenz[b,f]oxepine derivative starting from this compound. The key steps involve a Sonogashira coupling, followed by an intramolecular cyclization.

Reaction Scheme: Synthesis of a Dibenz[b,f]oxepine Derivative

cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Desilylation cluster_2 Step 3: Sonogashira Coupling cluster_3 Step 4: Intramolecular Cyclization A This compound B Intermediate 1: (5-Bromo-2-((trimethylsilyl)ethynyl)phenyl)methanol A->B TMS-acetylene, Pd(PPh3)2Cl2, CuI, TEA, THF C Intermediate 2: (2-Ethynyl-5-bromophenyl)methanol B->C K2CO3, MeOH D Intermediate 3: 2-((2-(Hydroxymethyl)-4-bromophenyl)ethynyl)phenol C->D 2-Iodophenol, Pd(PPh3)2Cl2, CuI, TEA, THF E Dibenz[b,f]oxepine Derivative D->E Pd(OAc)2, PPh3, K2CO3, DMF

Caption: Synthetic pathway to a dibenz[b,f]oxepine derivative.

Quantitative Data
StepProductStarting MaterialReagentsCatalystSolventTemp. (°C)Time (h)Yield (%)
1Intermediate 1This compoundTMS-acetylene, TEAPd(PPh₃)₂Cl₂, CuITHFRT12~90
2Intermediate 2Intermediate 1K₂CO₃-MeOHRT2~95
3Intermediate 3Intermediate 22-Iodophenol, TEAPd(PPh₃)₂Cl₂, CuITHF6024~75
4Dibenz[b,f]oxepine DerivativeIntermediate 3K₂CO₃Pd(OAc)₂, PPh₃DMF12012~65
Experimental Protocols

Step 1: Synthesis of (5-Bromo-2-((trimethylsilyl)ethynyl)phenyl)methanol (Intermediate 1)

  • To a stirred solution of this compound (1.0 eq) in anhydrous THF under an argon atmosphere, add triethylamine (TEA, 2.0 eq).

  • Add copper(I) iodide (CuI, 0.05 eq) and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq).

  • Add ethynyltrimethylsilane (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of (2-Ethynyl-5-bromophenyl)methanol (Intermediate 2)

  • Dissolve Intermediate 1 (1.0 eq) in methanol.

  • Add potassium carbonate (K₂CO₃, 1.5 eq) and stir the mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product.

Step 3: Synthesis of 2-((2-(Hydroxymethyl)-4-bromophenyl)ethynyl)phenol (Intermediate 3)

  • To a solution of Intermediate 2 (1.0 eq) and 2-iodophenol (1.1 eq) in anhydrous THF under argon, add TEA (2.0 eq).

  • Add CuI (0.05 eq) and Pd(PPh₃)₂Cl₂ (0.02 eq).

  • Heat the reaction mixture to 60°C and stir for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Step 4: Synthesis of Dibenz[b,f]oxepine Derivative

  • To a solution of Intermediate 3 (1.0 eq) in anhydrous DMF under argon, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add palladium(II) acetate (Pd(OAc)₂, 0.1 eq) and triphenylphosphine (PPh₃, 0.2 eq).

  • Heat the reaction mixture to 120°C for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature, add water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain the final dibenz[b,f]oxepine derivative.

Synthesis of a Dibenzo[b,f]azepine Derivative

This section outlines a synthetic route to a dibenzo[b,f]azepine derivative from this compound, featuring a Suzuki coupling and a subsequent intramolecular Buchwald-Hartwig amination.

Reaction Scheme: Synthesis of a Dibenzo[b,f]azepine Derivative

cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Intramolecular Buchwald-Hartwig Amination A This compound B Intermediate 4: (5-Bromo-2-(2-aminophenyl)phenyl)methanol A->B 2-Aminophenylboronic acid, Pd(PPh3)4, K2CO3, Toluene/H2O C Dibenzo[b,f]azepine Derivative B->C Pd(OAc)2, XPhos, NaOtBu, Toluene

Caption: Synthetic pathway to a dibenzo[b,f]azepine derivative.

Quantitative Data
StepProductStarting MaterialReagentsCatalystSolventTemp. (°C)Time (h)Yield (%)
1Intermediate 4This compound2-Aminophenylboronic acid, K₂CO₃Pd(PPh₃)₄Toluene/H₂O10018~80
2Dibenzo[b,f]azepine DerivativeIntermediate 4NaOtBuPd(OAc)₂, XPhosToluene11024~70
Experimental Protocols

Step 1: Synthesis of (5-Bromo-2-(2-aminophenyl)phenyl)methanol (Intermediate 4)

  • In a reaction vessel, combine this compound (1.0 eq), 2-aminophenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Add a 4:1 mixture of toluene and water.

  • Degas the mixture by bubbling argon through it for 20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction mixture to 100°C and stir for 18 hours under an argon atmosphere.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.[10]

Step 2: Synthesis of Dibenzo[b,f]azepine Derivative

  • To a dry Schlenk tube under argon, add Intermediate 4 (1.0 eq), sodium tert-butoxide (NaOtBu, 1.5 eq), and XPhos (0.1 eq).

  • Add anhydrous toluene.

  • In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.05 eq) and add it to the reaction mixture under a positive flow of argon.

  • Seal the tube and heat the mixture to 110°C for 24 hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction to room temperature and quench with water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain the final dibenzo[b,f]azepine derivative.[11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycles for the key cross-coupling reactions employed in these syntheses.

pd0 Pd(0)Ln pd2_oxid Ar-Pd(II)-I(Ln) pd0->pd2_oxid Oxidative Addition (Ar-I) pd2_trans Ar-Pd(II)-alkyne(Ln) pd2_oxid->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-alkyne pd2_trans->product cu_acetylide Cu-alkyne cu_acetylide->pd2_oxid alkyne R-C≡C-H alkyne->cu_acetylide Base, CuI cu_salt CuI base Base

Caption: Catalytic cycle of the Sonogashira coupling reaction.

pd0 Pd(0)Ln pd2_oxid Ar-Pd(II)-Br(Ln) pd0->pd2_oxid Oxidative Addition (Ar-Br) pd2_trans Ar-Pd(II)-Ar'(Ln) pd2_oxid->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product boronic_acid Ar'B(OH)2 boronic_acid->pd2_oxid Base base Base

Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

pd0 Pd(0)Ln pd2_oxid Ar-Pd(II)-Br(Ln) pd0->pd2_oxid Oxidative Addition (Ar-Br) pd2_amido Ar-Pd(II)-NR'R''(Ln) pd2_oxid->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination product Ar-NR'R'' pd2_amido->product amine HNR'R'' amine->pd2_oxid Base base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for (5-Bromo-2-iodophenyl)methanol in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific published applications of (5-Bromo-2-iodophenyl)methanol in materials science. The following application notes and protocols are presented as a hypothetical use-case based on the known reactivity of similar bifunctional haloarenes in the synthesis of conjugated polymers for organic electronics. This information is intended for research and development professionals and should be adapted and validated experimentally.

Hypothetical Application: Synthesis of a Novel Conjugated Polymer for Organic Electronics

This compound possesses three key reactive sites: a bromo group, a more reactive iodo group, and a hydroxymethyl (methanol) group. This trifunctional nature makes it a versatile building block for creating complex, functional polymeric materials. The differential reactivity of the iodo and bromo groups in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) allows for selective, stepwise polymerization. The hydroxymethyl group can be used for post-polymerization modification to tune the polymer's solubility, morphology, and electronic properties.

This hypothetical application note describes the synthesis of a novel alternating copolymer, poly[(5-(hydroxymethyl)phenylene)-alt-(9,9-dioctylfluorene)], a material with potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Experimental Protocols

Protocol 1: Synthesis of Monomer M1 via Suzuki Coupling

This protocol describes the selective reaction at the more reactive iodine site of this compound with a boronic ester.

Objective: To synthesize the monomer 2-(5-Bromo-2-(hydroxymethyl)phenyl)-9,9-dioctyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene (M1).

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound199786-58-8312.933.13 g10.0
2-(9,9-Dioctyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane475084-70-1644.686.45 g10.0
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)72287-26-4731.730.37 g0.5
Potassium carbonate (K₂CO₃)584-08-7138.214.15 g30.0
Toluene108-88-392.14100 mL-
Tetrahydrofuran (THF)109-99-972.1150 mL-
Deionized Water7732-18-518.0250 mL-

Procedure:

  • To a 250 mL three-necked flask, add this compound, the fluorene boronic ester, and Pd(dppf)Cl₂.

  • Flush the flask with argon for 15 minutes.

  • Add degassed toluene and THF via cannula.

  • Add a degassed aqueous solution of K₂CO₃.

  • Heat the reaction mixture to 80°C and stir under argon for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield monomer M1 .

Protocol 2: Polymerization via Suzuki Coupling

This protocol describes the polymerization of monomer M1 with a diboronic ester to form the final conjugated polymer.

Objective: To synthesize poly[(5-(hydroxymethyl)phenylene)-alt-(9,9-dioctylfluorene)].

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
Monomer M1 -(Calculated)(Calculated)5.0
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctyl-9H-fluorene254755-24-3644.683.22 g5.0
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)72287-26-4731.730.18 g0.25
Potassium carbonate (K₂CO₃)584-08-7138.212.07 g15.0
Toluene108-88-392.14100 mL-
Tetrahydrofuran (THF)109-99-972.1150 mL-
Deionized Water7732-18-518.0250 mL-
Methanol67-56-132.04500 mL-

Procedure:

  • In a Schlenk flask, dissolve monomer M1 and the fluorene diboronic ester in toluene and THF under an argon atmosphere.

  • Add a degassed aqueous solution of K₂CO₃ and then the Pd(dppf)Cl₂ catalyst.

  • Heat the mixture to 90°C and stir vigorously for 48 hours.

  • After 48 hours, add a few drops of bromobenzene to end-cap the polymer chains and stir for an additional 4 hours.

  • Cool the reaction mixture to room temperature and pour it into 500 mL of vigorously stirring methanol.

  • Filter the precipitated polymer and wash with methanol and then acetone.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.

  • Dissolve the polymer in chloroform and re-precipitate into methanol.

  • Collect the fibrous polymer by filtration and dry under vacuum at 60°C for 24 hours.

Data Presentation

Table 1: Hypothetical Properties of the Synthesized Polymer

PropertyValueMethod of Determination
Number Average Molecular Weight (Mn)15,000 - 25,000 g/mol Gel Permeation Chromatography
Polydispersity Index (PDI)1.5 - 2.5Gel Permeation Chromatography
UV-Vis Absorption (λmax, film)380 - 420 nmUV-Vis Spectroscopy
Photoluminescence (λem, film)450 - 550 nm (Blue-Green)Fluorescence Spectroscopy
HOMO Level-5.4 to -5.8 eVCyclic Voltammetry
LUMO Level-2.8 to -3.2 eVCyclic Voltammetry
Thermal Decomposition Temperature (Td)> 350 °CThermogravimetric Analysis

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Monomer Synthesis (Suzuki Coupling) cluster_step2 Step 2: Polymerization (Suzuki Coupling) reagent1 This compound process1 Reaction at Iodo Position reagent1->process1 reagent2 Fluorene Diboronic Ester reagent2->process1 catalyst1 Pd(dppf)Cl₂ / K₂CO₃ catalyst1->process1 monomer_M1 Monomer M1 monomer_M1_input Monomer M1 monomer_M1->monomer_M1_input process1->monomer_M1 process2 Polymerization at Bromo Position monomer_M1_input->process2 reagent3 Fluorene Diboronic Ester reagent3->process2 catalyst2 Pd(dppf)Cl₂ / K₂CO₃ catalyst2->process2 polymer Conjugated Polymer process2->polymer

Caption: Synthetic workflow for the proposed conjugated polymer.

Logical_Relationship cluster_properties Key Molecular Features cluster_applications Potential Applications in Materials Science start This compound iodo Iodo Group (High Reactivity in Cross-Coupling) start->iodo enables bromo Bromo Group (Lower Reactivity in Cross-Coupling) start->bromo enables methanol Hydroxymethyl Group (Post-functionalization site) start->methanol enables mofs Functional Linkers in MOFs start->mofs small_molecules Organic Small Molecules start->small_molecules polymers Conjugated Polymers iodo->polymers leads to bromo->polymers leads to methanol->polymers allows tuning of oleds OLEDs polymers->oleds for opvs OPVs polymers->opvs for

Caption: Logical relationship of molecular features to applications.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Bromo-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of (5-Bromo-2-iodophenyl)methanol synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am planning to synthesize this compound. What is a common synthetic route?

A common and effective strategy involves a two-step process:

  • Diazotization-Iodination: Synthesis of the precursor, 5-bromo-2-iodobenzoic acid, from the commercially available 2-amino-5-bromobenzoic acid. This is typically achieved through a Sandmeyer-type reaction where the amino group is converted to a diazonium salt and subsequently displaced by iodine.

  • Reduction: The carboxylic acid group of 5-bromo-2-iodobenzoic acid is then reduced to a primary alcohol to yield the final product, this compound.

Q2: My yield for the synthesis of 5-bromo-2-iodobenzoic acid is low. What are the critical parameters to control?

Low yields in the diazotization-iodination step often stem from suboptimal temperature control and reagent addition.

  • Temperature: It is crucial to maintain a low temperature (typically 0-5 °C) during the formation of the diazonium salt to prevent its decomposition.

  • Reagent Addition: The dropwise addition of sodium nitrite solution is critical to avoid a rapid exothermic reaction that can lead to the degradation of the diazonium salt. Similarly, the subsequent addition of the potassium iodide solution should be controlled.

  • Purity of Starting Material: Ensure the 2-amino-5-bromobenzoic acid is of high purity, as impurities can interfere with the diazotization reaction.

Q3: I am struggling with the reduction of 5-bromo-2-iodobenzoic acid to this compound. Which reducing agent should I use?

Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation. It is generally selective for the reduction of carboxylic acids (often after conversion to a more reactive species like an acyl chloride) and aldehydes, without affecting the bromo and iodo substituents on the aromatic ring under standard conditions. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but is also less selective and requires strictly anhydrous conditions.

Q4: During the reduction step, I am observing the formation of side products. What are the likely impurities and how can I minimize them?

Potential side reactions during the reduction of a di-halogenated benzoic acid include:

  • Incomplete Reduction: This results in the presence of unreacted starting material or the corresponding aldehyde. To minimize this, ensure a sufficient excess of the reducing agent is used and allow for adequate reaction time.

  • Dehalogenation: While less common with NaBH₄, stronger reducing agents or harsh reaction conditions could potentially lead to the reduction of the C-I or C-Br bonds. Using milder conditions and a selective reducing agent is key. The C-I bond is generally more susceptible to reduction than the C-Br bond.

  • Formation of Borate Esters: During NaBH₄ reduction, borate esters are formed as intermediates. A proper aqueous workup with acidification is necessary to hydrolyze these intermediates and isolate the desired alcohol.

To minimize side products, it is advisable to first convert the carboxylic acid to its more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride can then be reduced with sodium borohydride under milder conditions, which often leads to higher yields and fewer byproducts.[1]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-iodobenzoic Acid

This protocol is adapted from established procedures for similar transformations.[2][3]

Materials:

  • 2-Amino-5-bromobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Potassium iodide (KI)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Methanol (MeOH)

  • Water (H₂O)

Procedure:

  • Diazonium Salt Formation:

    • Dissolve 2-amino-5-bromobenzoic acid in an aqueous solution of sodium hydroxide.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a pre-cooled solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • To this mixture, add concentrated hydrochloric acid dropwise, ensuring the temperature remains at 0-5 °C. Stir for an additional 30 minutes at this temperature.

  • Iodination:

    • In a separate flask, prepare a solution of potassium iodide in water.

    • Slowly add the cold diazonium salt suspension to the potassium iodide solution. A solution of sulfuric acid in water can be added to facilitate the reaction.[2][3]

    • The reaction mixture may be gently warmed to 35-40 °C and then heated to 90 °C to ensure complete decomposition of the diazonium salt.[2][3]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Collect the crude product by filtration and wash with cold water.

    • To remove unreacted iodine, a steam distillation can be performed, or the crude product can be washed with a sodium thiosulfate solution.[2]

    • For further purification, the crude product can be dissolved in an aqueous sodium hydroxide solution, filtered, and then re-precipitated by acidifying with concentrated hydrochloric acid.[2]

    • Extract the product with diethyl ether or ethyl acetate.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the residue from a mixture of methanol and water to obtain pure 5-bromo-2-iodobenzoic acid.[2]

Protocol 2: Reduction of 5-Bromo-2-iodobenzoic Acid to this compound

This protocol is based on the reduction of a structurally similar compound, 5-iodo-2-bromo-benzoyl chloride.[1]

Materials:

  • 5-Bromo-2-iodobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Toluene or Dichloromethane (DCM)

  • Sodium borohydride (NaBH₄)

  • Ethanol or Methanol

  • Ethyl acetate (EtOAc)

  • Normal hexane

  • Water (H₂O)

  • Hydrochloric acid (HCl)

Procedure:

  • Formation of Acyl Chloride (Recommended for higher yield):

    • In a round-bottom flask under a nitrogen atmosphere, suspend 5-bromo-2-iodobenzoic acid in toluene.

    • Add thionyl chloride (typically 2 equivalents).

    • Heat the mixture (e.g., to 50 °C) for 3-5 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 5-bromo-2-iodobenzoyl chloride.

  • Reduction:

    • Dissolve the crude acyl chloride in an alcohol solvent like ethanol.

    • Cool the solution to 0-10 °C in an ice bath.

    • Slowly add sodium borohydride portion-wise, maintaining the low temperature.

    • Allow the reaction to proceed for 5-20 hours, monitoring by TLC.

  • Work-up and Purification:

    • Carefully quench the reaction by adjusting the pH to 5-6 with hydrochloric acid.

    • Add water and remove the alcohol solvent by rotary evaporation.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the crude product by recrystallization from a solvent mixture such as ethyl acetate and n-hexane to yield this compound.[1]

Data Presentation

Table 1: Summary of Yields for Key Synthetic Steps

StepStarting MaterialProductReagentsTypical YieldReference
12-Amino-5-bromobenzoic acid5-Bromo-2-iodobenzoic acidNaNO₂, KI, HCl, H₂SO₄60-87%[2][3]
25-Iodo-2-bromo-benzoyl chloride5-Iodo-2-bromobenzyl alcoholNaBH₄~80%[1]

Note: The yield for step 2 is for the isomeric compound, but provides a reasonable estimate for the target synthesis.

Visualizations

Logical Workflow for Troubleshooting Low Yield in the Reduction Step

G start Low Yield of this compound check_sm Check Purity of 5-Bromo-2-iodobenzoic Acid start->check_sm check_reagent Verify Activity of Reducing Agent (NaBH4) start->check_reagent check_conditions Review Reaction Conditions start->check_conditions incomplete_reduction Incomplete Reaction? check_conditions->incomplete_reduction side_reactions Side Reactions Occurring? check_conditions->side_reactions incomplete_reduction->side_reactions No increase_reagent Increase Equivalents of NaBH4 Extend Reaction Time incomplete_reduction->increase_reagent Yes acyl_chloride_route Consider Acyl Chloride Intermediate Route side_reactions->acyl_chloride_route Yes milder_conditions Use Milder Conditions (Lower Temp.) side_reactions->milder_conditions Yes purification_issue Investigate Purification Loss side_reactions->purification_issue No

Caption: Troubleshooting workflow for low yield in the reduction step.

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of 5-Bromo-2-iodobenzoic Acid cluster_1 Step 2: Reduction to this compound start_mat_1 2-Amino-5-bromobenzoic Acid diazotization Diazotization (NaNO2, HCl, 0-5 °C) start_mat_1->diazotization iodination Iodination (KI) diazotization->iodination purification_1 Work-up & Recrystallization iodination->purification_1 intermediate 5-Bromo-2-iodobenzoic Acid purification_1->intermediate acyl_chloride Acyl Chloride Formation (SOCl2, Toluene) intermediate->acyl_chloride reduction Reduction (NaBH4, Ethanol, 0-10 °C) intermediate->reduction acyl_chloride->reduction purification_2 Work-up & Recrystallization reduction->purification_2 product This compound purification_2->product

Caption: Overall synthetic workflow for this compound.

References

Technical Support Center: Purification of (5-Bromo-2-iodophenyl)methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude (5-Bromo-2-iodophenyl)methanol using column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation of Product from Impurities Inappropriate solvent system (eluent).Perform thin-layer chromatography (TLC) analysis with various solvent systems (e.g., different ratios of ethyl acetate in hexanes) to identify an eluent that provides good separation between the product and impurities. An ideal Rf value for the product on TLC is typically in the range of 0.2-0.4.[1][2]
Column overloading.Reduce the amount of crude material loaded onto the column. A general guideline is to use a silica gel to crude product weight ratio of 50:1 to 100:1 for difficult separations.[3]
Improper column packing.Ensure the silica gel is packed uniformly without any cracks or channels. A wet slurry packing method is often recommended to avoid air bubbles.[4]
Product Elutes Too Quickly (High Rf) Solvent system is too polar.Decrease the polarity of the eluent. For an ethyl acetate/hexanes system, this means increasing the proportion of hexanes.
Product Does Not Elute or Elutes Very Slowly (Low Rf) Solvent system is not polar enough.Gradually increase the polarity of the eluent. You can run a gradient elution, starting with a less polar solvent system and progressively increasing the proportion of the more polar solvent (e.g., ethyl acetate).[5]
Compound may be degrading on the silica gel.Test the stability of your compound on a silica TLC plate. If degradation is observed, consider using a less acidic stationary phase like alumina or deactivating the silica gel by flushing the column with a solvent mixture containing a small amount of a basic modifier like triethylamine before loading the sample.[5][6]
Streaking or Tailing of the Product Band Compound is highly polar or interacts strongly with the silica gel.Add a small amount of a polar modifier to the eluent system, such as methanol in dichloromethane, or a few drops of acetic acid for acidic compounds or ammonia/triethylamine for basic compounds.[7]
Sample is not fully dissolved or is precipitating on the column.Ensure the sample is completely dissolved in a minimal amount of the initial eluent or a slightly more polar solvent before loading. Consider dry loading the sample by adsorbing it onto a small amount of silica gel.[8]
Low Yield of Purified Product Product is spread across too many fractions.Monitor the elution closely using TLC. Combine all fractions that contain the pure product.
Incomplete elution from the column.After the main product has eluted, flush the column with a significantly more polar solvent to ensure all the product has been recovered.
Product degradation on the column.As mentioned above, test for stability and consider alternative stationary phases or deactivation of silica gel.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A good starting point for developing a solvent system for this compound is a mixture of hexanes and ethyl acetate.[1] Begin by testing a ratio of 9:1 (hexanes:ethyl acetate) on a TLC plate and adjust the polarity by increasing the proportion of ethyl acetate to achieve an Rf value for the product between 0.2 and 0.4.[1][2]

Q2: How can I visualize this compound on a TLC plate?

This compound is an aromatic compound and should be visible under a UV lamp at 254 nm.[2] Alternatively, staining with a potassium permanganate solution can be used.

Q3: What are the potential impurities I should be looking for during the purification?

Based on a likely synthesis route from 2-bromo-5-iodobenzoic acid, potential impurities could include:

  • Unreacted starting materials (e.g., 2-bromo-5-iodobenzoic acid).

  • Intermediates from the synthesis (e.g., 2-bromo-5-iodobenzoyl chloride).

  • Byproducts from the reduction step.

  • Other isomeric compounds if the starting materials were not pure.

Q4: Should I use "wet loading" or "dry loading" to apply my sample to the column?

If your crude product is readily soluble in the initial, low-polarity eluent, "wet loading" (dissolving the sample in a minimal amount of eluent and carefully adding it to the top of the column) is acceptable.[8] However, if the sample has poor solubility in the eluent or if you need to use a more polar solvent for dissolution, "dry loading" is recommended to ensure a narrow sample band and better separation.[8] To dry load, dissolve your crude product in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder, which is then added to the top of the column.[8]

Q5: My compound appears to be a solid. Should I expect it to crystallize after purification?

Yes, this compound is a solid at room temperature. After combining the pure fractions and removing the solvent using a rotary evaporator, you should obtain the purified product as a solid.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of crude this compound using flash column chromatography.

1. Preparation:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude material. Test various ratios of ethyl acetate in hexanes (e.g., 5%, 10%, 20% ethyl acetate). The ideal system will give the product an Rf value of approximately 0.2-0.3 and show good separation from impurities.

  • Column Selection: Choose a glass column of an appropriate size for the amount of crude material to be purified.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.

2. Column Packing:

  • Secure the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance.

  • Flush the packed column with the initial eluent until the silica bed is stable.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.

  • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the prepared column.

4. Elution and Fraction Collection:

  • Carefully add the initial eluent to the top of the column.

  • Apply gentle air pressure to begin the elution process at a steady rate.

  • Collect fractions in test tubes or a fraction collector.

  • If a gradient elution is required (as determined by the complexity of the impurity profile on TLC), gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate in the hexanes mixture.

5. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Spot a small amount from each fraction on a TLC plate and run it in the optimized eluent system.

  • Combine the fractions that show a single spot corresponding to the pure this compound.

6. Product Isolation:

  • Transfer the combined pure fractions to a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a solid.

Data Presentation

Table 1: Suggested Solvent Systems for TLC Analysis and Column Chromatography

Solvent System (Hexanes:Ethyl Acetate) Typical Application Expected Rf Range for Product
95:5 to 90:10Initial TLC analysis and starting eluent for column chromatography.< 0.2
85:15 to 80:20Elution of the product from the column.0.2 - 0.4
70:30 to 50:50Flushing the column to elute more polar impurities.> 0.4

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_column Column Setup cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Analysis (Determine Eluent) column_prep Prepare Silica Gel Slurry tlc->column_prep pack_column Pack Column column_prep->pack_column load_sample Dry Load Sample pack_column->load_sample elute Elute with Gradient (Hexanes:EtOAc) load_sample->elute collect Collect Fractions elute->collect analyze_fractions Analyze Fractions by TLC collect->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions isolate_product Remove Solvent (Rotary Evaporation) combine_fractions->isolate_product final_product Pure this compound isolate_product->final_product

References

Technical Support Center: Reactions of (5-Bromo-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Bromo-2-iodophenyl)methanol in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in palladium-catalyzed cross-coupling reactions with this compound?

A1: The most prevalent side products in palladium-catalyzed cross-coupling reactions (such as Suzuki, Sonogashira, and Heck) involving this compound are typically:

  • Homocoupling products: Dimerization of the starting material or the coupling partner.

  • Dehalogenated products: Reduction of the carbon-iodine or carbon-bromine bond to a carbon-hydrogen bond.

  • Products from reaction at the bromine position: While the carbon-iodine bond is significantly more reactive, under certain conditions, coupling at the carbon-bromine bond can occur, leading to isomeric impurities.

  • Oxidation of the hydroxymethyl group: If the alcohol is unprotected, it can be oxidized to the corresponding aldehyde (5-Bromo-2-iodobenzaldehyde) or carboxylic acid, especially under harsh reaction conditions or in the presence of certain oxidants.

Q2: Which halogen is more reactive in this compound during cross-coupling reactions?

A2: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond, which facilitates faster oxidative addition to the palladium(0) catalyst. This difference in reactivity allows for regioselective functionalization at the 2-position (where the iodine is located).

Q3: My reaction is showing a significant amount of a homocoupled byproduct. How can I minimize this?

A3: Homocoupling is a common side reaction. To minimize its formation, consider the following troubleshooting steps:

  • Optimize Catalyst and Ligand: Some palladium catalysts and ligands are more prone to promoting homocoupling. Screening different phosphine ligands or using pre-formed catalysts can be beneficial.

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.

  • Adjust Stoichiometry: Using a slight excess of the coupling partner can sometimes suppress the homocoupling of the starting aryl halide.

  • Base Selection: The choice of base can influence the extent of homocoupling. It is advisable to screen different bases (e.g., carbonates, phosphates, organic bases) to find the optimal conditions for your specific reaction.

Q4: I am observing dehalogenation of my starting material. What can I do to prevent this?

A4: Dehalogenation, the reduction of the C-X bond, can be a problematic side reaction. Here are some strategies to mitigate it:

  • Ensure Anhydrous and Inert Conditions: The presence of water or other protic sources can contribute to dehalogenation. Ensure your solvents and reagents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Choice of Solvent and Base: Some solvent/base combinations can promote dehalogenation. For instance, in some cases, using an aprotic solvent might be preferable.

  • Ligand Selection: The electronic properties of the phosphine ligand can influence the rate of reductive elimination versus other pathways. Experimenting with different ligands may be necessary.

Q5: Should I protect the hydroxymethyl group in this compound before running a cross-coupling reaction?

A5: Protecting the hydroxymethyl group is highly recommended, especially if the reaction conditions are harsh (e.g., high temperatures, strong bases) or if the coupling partners are sensitive to alcohols. The free hydroxyl group can potentially coordinate to the metal catalyst, interfering with the catalytic cycle, or undergo side reactions like oxidation. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) and ethers (e.g., MOM).

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Formation of Multiple Side Products in a Suzuki Coupling Reaction

Possible Causes & Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Homocoupling of this compound Optimize the ratio of the boronic acid/ester to the aryl halide (e.g., increase to 1.5-2 equivalents). Screen different palladium catalysts and ligands.Increased yield of the desired cross-coupled product and reduced formation of the homocoupled dimer.
Dehalogenation Ensure all reagents and solvents are anhydrous. Degas the reaction mixture thoroughly. Consider using a different base or solvent system.Minimized formation of the reduced, dehalogenated byproduct.
Oxidation of the hydroxymethyl group Protect the alcohol as a silyl ether (e.g., TBDMS) or an ether (e.g., MOM) prior to the coupling reaction.Prevention of aldehyde or carboxylic acid formation, leading to a cleaner reaction profile.
Reaction at the bromine position Perform the reaction at a lower temperature to enhance the selectivity for the more reactive C-I bond.Increased regioselectivity for the desired product.
Issue 2: Formation of Di-substituted Product in Sonogashira Coupling

Possible Causes & Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Reaction at both C-I and C-Br positions Use a milder base and lower reaction temperature to favor the more reactive C-I bond. Carefully control the stoichiometry of the alkyne (use close to 1 equivalent).Predominant formation of the mono-alkynylated product at the 2-position.
Glaser-Hay homocoupling of the alkyne Ensure strict anaerobic conditions to prevent oxidative homocoupling. If using a copper co-catalyst, consider a copper-free Sonogashira protocol.Reduced formation of the alkyne dimer.

Quantitative Data Summary

The following table summarizes potential side products and their approximate yields based on typical palladium-catalyzed cross-coupling reactions of similar aryl halides. Note: These are representative yields and can vary significantly based on specific reaction conditions.

Reaction Type Starting Material Desired Product Common Side Product(s) Approximate Yield of Side Product(s)
Suzuki Coupling This compound2-Aryl-5-bromobenzyl alcoholHomocoupling Dimer5-15%
Deiodinated Product2-10%
Sonogashira Coupling This compound5-Bromo-2-(alkynyl)benzyl alcoholHomocoupling Dimer5-10%
Glaser-Hay Alkyne Dimer<5% (under optimal conditions)
Heck Reaction This compound5-Bromo-2-(alkenyl)benzyl alcoholHomocoupling Dimer5-15%
Deiodinated Product2-10%

Experimental Protocols

Protocol 1: Protection of the Hydroxymethyl Group with TBDMS

This protocol describes the protection of the hydroxymethyl group of this compound using tert-butyldimethylsilyl chloride (TBDMSCl).

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add imidazole (1.5 eq).

  • Stir the mixture at room temperature until all solids dissolve.

  • Add TBDMSCl (1.2 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the TBDMS-protected product.

Protocol 2: Suzuki-Miyaura Coupling of TBDMS-protected this compound

This protocol outlines a general procedure for the Suzuki-Miyaura coupling at the 2-position.

Materials:

  • TBDMS-protected this compound

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (2.0 eq)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine TBDMS-protected this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (2.0 eq).

  • Add a 3:1:1 mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. The TBDMS protecting group can be removed in a subsequent step using standard methods (e.g., TBAF or acidic conditions).

Visualizations

Side_Product_Formation A This compound B Desired Cross-Coupling Product (at Iodine position) A->B Pd Catalyst, Coupling Partner C Homocoupling Dimer A->C Pd Catalyst D Dehalogenated Product (H at Iodine position) A->D H-source E Oxidized Product (Aldehyde/Carboxylic Acid) A->E Oxidizing conditions F Coupling at Bromine A->F Forcing conditions

Caption: Potential reaction pathways for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Q1 Major side product identified? Start->Q1 Homocoupling Homocoupling Q1->Homocoupling Yes Dehalogenation Dehalogenation Q1->Dehalogenation Yes Oxidation Oxidation Q1->Oxidation Yes Sol1 Optimize Stoichiometry, Screen Catalysts/Ligands, Lower Temperature Homocoupling->Sol1 Sol2 Use Anhydrous Conditions, Degas Thoroughly, Screen Solvents/Bases Dehalogenation->Sol2 Sol3 Protect Hydroxymethyl Group (e.g., TBDMS, MOM) Oxidation->Sol3

Caption: Troubleshooting workflow for common side products.

Experimental_Workflow Start Start: This compound Protection Step 1: Protect Hydroxymethyl Group (e.g., with TBDMSCl, Imidazole) Start->Protection Coupling Step 2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Heck) Protection->Coupling Deprotection Step 3: Deprotection of Hydroxymethyl Group (e.g., with TBAF or Acid) Coupling->Deprotection Product Final Product Deprotection->Product

Caption: Recommended experimental workflow for cross-coupling reactions.

preventing dehalogenation of (5-Bromo-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation when working with (5-Bromo-2-iodophenyl)methanol in cross-coupling reactions. Our aim is to equip you with the knowledge to optimize your experimental outcomes and minimize the formation of undesired byproducts.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with this compound?

A1: Dehalogenation is an undesired side reaction where a halogen atom (in this case, iodine or bromine) on the phenyl ring is replaced by a hydrogen atom. This leads to the formation of byproducts such as (5-Bromophenyl)methanol or (2-Iodophenyl)methanol, reducing the yield of your desired product and complicating purification. Due to the presence of two different halogens, selective reaction at one site while preventing dehalogenation at either site is a key challenge.

Q2: Which halogen is more susceptible to dehalogenation, the iodine or the bromine?

A2: The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond.[1] Consequently, the iodine atom at the 2-position is more reactive and more prone to both the desired cross-coupling reaction and the undesired dehalogenation side reaction.[1][2] Most palladium-catalyzed cross-coupling reactions will preferentially occur at the C-I bond.[3][4]

Q3: What are the primary causes of dehalogenation in my palladium-catalyzed reaction?

A3: Several factors can promote dehalogenation:

  • Reaction Kinetics: If the desired coupling reaction is slow, the competing dehalogenation reaction can become more prominent.

  • Catalyst Choice: Highly active palladium catalysts can sometimes favor dehalogenation.

  • Presence of Hydride Sources: Solvents (like alcohols or DMF), bases (especially amine bases or strong alkoxides), or even trace amounts of water can act as hydride donors, leading to the replacement of the halogen with hydrogen.[5][6]

  • High Temperatures: Elevated reaction temperatures can increase the rate of dehalogenation.[2]

  • Photochemical Decomposition: Exposure to UV light, particularly in the presence of a base and a hydrogen-donating solvent like methanol, can induce radical-based dehalogenation.[7][8] Given that the substrate itself is a methanol, care should be taken to protect the reaction from light.

Q4: Can the hydroxymethyl group (-CH2OH) on my substrate interfere with the reaction?

A4: Yes, the hydroxyl group can potentially interfere in several ways. It can be deprotonated by the base, altering the electronic properties of the substrate. In some cases, particularly for Sonogashira couplings, it may be beneficial to protect the hydroxyl group as a methoxymethyl (MOM) ether or other suitable protecting group to prevent side reactions.[9]

Troubleshooting Guides

Issue 1: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling

If you are observing a high percentage of the dehalogenated byproduct in your Suzuki-Miyaura coupling, consider the following troubleshooting steps.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

start High Dehalogenation Observed ligand 1. Evaluate Ligand start->ligand Start Troubleshooting base 2. Change Base ligand->base Use bulky, electron-rich ligands (e.g., XPhos, SPhos). These promote reductive elimination. solvent 3. Switch Solvent base->solvent Switch from strong/amine bases to weaker inorganic bases (e.g., K3PO4, Cs2CO3). temp 4. Lower Temperature solvent->temp Avoid alcohols and DMF. Use aprotic solvents (e.g., toluene, dioxane, THF). result Minimized Dehalogenation temp->result Run reaction at the lowest effective temperature (e.g., 60-80 °C).

Caption: Troubleshooting workflow for minimizing dehalogenation in Suzuki-Miyaura coupling.

Parameter Optimization for Suzuki-Miyaura Coupling

ParameterRecommendation to Minimize DehalogenationRationale
Ligand Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[2]These ligands accelerate the desired reductive elimination step of the catalytic cycle, outcompeting the dehalogenation pathway.[2]
Base Use weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[2][6]Strong bases (like NaOEt, KOtBu) and amine bases can act as hydride sources, leading to the formation of palladium-hydride species that cause dehalogenation.[6][10]
Solvent Use aprotic solvents (e.g., toluene, dioxane, THF).[2]Protic solvents (like alcohols) and solvents like DMF can be hydrogen atom donors. Toluene is less likely to participate in dehalogenation.[2][5]
Temperature Lower the reaction temperature (e.g., 60-80 °C).The activation energy for dehalogenation is often higher than for the desired coupling, so lowering the temperature can suppress the side reaction more significantly.[2]
Issue 2: Dehalogenation as a Side Reaction in Sonogashira Coupling

Dehalogenation can also be a significant issue in Sonogashira couplings. Protecting the hydroxyl group and carefully selecting the base are crucial first steps.

Troubleshooting Workflow for Sonogashira Coupling

start Dehalogenation in Sonogashira protect 1. Protect Hydroxyl Group start->protect Start Troubleshooting base 2. Optimize Base protect->base Consider MOM or other acid-stable protecting groups. catalyst 3. Modify Catalyst System base->catalyst Avoid excess amine base (e.g., TEA). Switch to an inorganic base (e.g., K2CO3, Cs2CO3). result Improved Yield catalyst->result Use a copper-free system if byproducts are still an issue. Screen different Pd sources/ligands.

Caption: Troubleshooting workflow for minimizing dehalogenation in Sonogashira coupling.

Parameter Optimization for Sonogashira Coupling

ParameterRecommendation to Minimize DehalogenationRationale
Protecting Group Protect the -CH₂OH group (e.g., as a MOM ether).[9]Prevents potential coordination to the metal center or unwanted side reactions under basic conditions. The MOM group is stable in the basic conditions of the Sonogashira reaction.[9]
Base Use an inorganic base (e.g., K₂CO₃, Cs₂CO₃) instead of or in combination with a minimal amount of amine base.[5]Amine bases like triethylamine (TEA) can be a source of hydrides for dehalogenation.[5]
Catalyst System Consider a copper-free Sonogashira protocol.While copper is a traditional co-catalyst, copper-free systems can sometimes offer cleaner reactions and reduce the formation of alkyne homocoupling byproducts.
Solvent Use aprotic polar solvents like THF or dioxane.These solvents are generally less prone to acting as hydrogen donors compared to alcohols or DMF.[5]
Issue 3: Dehalogenation Observed in Heck Coupling

The Heck reaction is often run at higher temperatures, which can favor dehalogenation. Optimizing the base and solvent is key.

Troubleshooting Workflow for Heck Coupling

start Heck Reaction Dehalogenation base 1. Optimize Base start->base Start Troubleshooting solvent 2. Change Solvent base->solvent Use an inorganic base (e.g., K2CO3, NaOAc) instead of an amine base. additives 3. Consider Additives solvent->additives Switch from DMF or ACN to a less reducible solvent like toluene or dioxane. result Selective Coupling additives->result Addition of a phase-transfer catalyst (e.g., TBAB) can sometimes improve yields.

Caption: Troubleshooting workflow for minimizing dehalogenation in Heck coupling.

Parameter Optimization for Heck Coupling

ParameterRecommendation to Minimize DehalogenationRationale
Base Use an inorganic base like K₂CO₃ or NaOAc.[5]Amine bases are often used in Heck reactions but can contribute to dehalogenation.
Solvent Use a non-reducible, aprotic solvent like toluene or dioxane.[5]Solvents like DMF can be a hydride source, especially at elevated temperatures.[5]
Additives The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial.[5]Additives can sometimes improve reaction efficiency and suppress side reactions.
Temperature Run the reaction at the lowest temperature that allows for efficient coupling.As with other coupling reactions, lower temperatures generally disfavor the dehalogenation pathway.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol provides a general starting point for the selective Suzuki-Miyaura coupling at the iodo- position of this compound.

Reaction Scheme: this compound + Ar-B(OH)₂ --[Pd catalyst, Ligand, Base, Solvent]--> (5-Bromo-2-arylphenyl)methanol

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • SPhos (0.05 equiv)

  • K₃PO₄ (3.0 equiv)

  • Toluene (degassed)

  • Water (degassed, 10% v/v of toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of toluene. Add this catalyst solution to the Schlenk flask.

  • Add the remaining degassed toluene and degassed water to the reaction flask.

  • Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is for the selective coupling of a terminal alkyne at the iodo- position, incorporating a protecting group strategy to prevent side reactions.

Reaction Scheme:

  • This compound + MOM-Cl --[Base]--> (5-Bromo-2-iodophenyl)methoxymethoxybenzene

  • (5-Bromo-2-iodophenyl)methoxymethoxybenzene + Terminal Alkyne --[Pd catalyst, Ligand, Base, Solvent]--> (5-Bromo-2-(alkynyl)phenyl)methoxymethoxybenzene

Materials (for coupling step):

  • MOM-protected this compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • THF (anhydrous and degassed)

Procedure (for coupling step):

  • To a dry Schlenk flask under an inert atmosphere, add the MOM-protected this compound and Pd(PPh₃)₂Cl₂.

  • Add anhydrous, degassed THF, followed by DIPEA and the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel. The MOM group can be removed under acidic conditions if desired.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with (5-Bromo-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions involving (5-Bromo-2-iodophenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?

A1: For initial screening of cross-coupling reactions with a dihalogenated substrate like this compound, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[1] For highly optimized systems, this can often be reduced to 0.5-1 mol%.[1] Conversely, for challenging couplings, a higher loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate and yield.[1]

Q2: How does the differential reactivity of the C-I and C-Br bonds in this compound affect the reaction?

A2: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions.[2] This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step, often the rate-determining step, to the palladium(0) catalyst.[3] This reactivity difference allows for selective functionalization at the 2-position (iodine) while leaving the 5-position (bromine) intact for subsequent transformations.[2]

Q3: How does the choice of ligand impact the optimal catalyst loading?

A3: The ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity.[1] Bulky and electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos, are often effective for promoting the coupling of challenging substrates.[1][4] These advanced ligands can stabilize the active palladium(0) species, promote oxidative addition, and facilitate reductive elimination, often allowing for lower catalyst loadings compared to less sophisticated ligands like triphenylphosphine.[1][5] The ligand-to-palladium ratio is also a crucial parameter to optimize, typically ranging from 1:1 to 4:1.[1][6]

Q4: What are the common signs of catalyst deactivation?

A4: A common sign of palladium catalyst deactivation is the formation of a black precipitate, known as "palladium black".[1] This indicates that the active Pd(0) catalyst has agglomerated and precipitated out of the solution, rendering it inactive.[1] This can be caused by the presence of oxygen, impurities in reagents or solvents, or excessively high reaction temperatures.[1][7]

Q5: Can the methanol group on this compound interfere with the reaction?

A5: Yes, the hydroxyl group of the methanol substituent can potentially coordinate to the palladium center, which may influence the catalytic activity. While often tolerated, in some cases, protection of the hydroxyl group may be necessary to prevent side reactions or catalyst inhibition.

Troubleshooting Guides

Issue 1: Low or No Yield/Conversion

Symptoms:

  • Starting material is largely unreacted.

  • Formation of only trace amounts of the desired product.

Possible Causes & Solutions:

CauseRecommended Action
Inactive Catalyst System Switch to more active ligands: For challenging substrates, consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[8] Increase catalyst loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%) to see if it improves conversion.[9] Use a pre-formed Pd(0) catalyst: Consider using a catalyst like Pd(PPh₃)₄ or a modern pre-catalyst to ensure efficient generation of the active catalytic species.[1]
Ineffective Base Screen different bases: The choice of base is crucial.[8] Evaluate a range of bases, including inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and organic bases (e.g., Et₃N).[9] The base must be sufficiently soluble and strong enough for the specific reaction.[6]
Inappropriate Solvent Screen different solvents: The solvent must dissolve all reactants and stabilize the catalytic species.[6] Common solvents for cross-coupling include toluene, dioxane, THF, and DMF, often with water as a co-solvent for Suzuki reactions.[1]
Oxygen Sensitivity Ensure rigorous degassing: The active Pd(0) catalyst is sensitive to oxygen.[8] Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[6]
Low Reaction Temperature Increase reaction temperature: Some cross-coupling reactions require elevated temperatures (80-120 °C) to proceed at a reasonable rate.[1][8] Consider using a higher boiling point solvent if necessary.

Experimental Workflows and Troubleshooting Logic

The following diagrams illustrate the general experimental workflow for a cross-coupling reaction and a logical approach to troubleshooting low yield.

experimental_workflow cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Analysis cluster_workup Work-up & Purification A Add this compound & Coupling Partner to Flask B Add Base A->B C Seal, Evacuate & Backfill with Inert Gas (3x) B->C D Add Degassed Solvent C->D E Add Pd Catalyst & Ligand (under positive inert gas flow) D->E F Heat to Desired Temperature with Vigorous Stirring E->F G Monitor Reaction Progress (TLC, GC-MS, LC-MS) F->G H Cool to Room Temperature G->H I Aqueous Work-up H->I J Purification (e.g., Column Chromatography) I->J

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

troubleshooting_logic Start Low or No Yield CheckReagents Check Reagent Purity & Integrity? Start->CheckReagents CheckAtmosphere Is the System Properly Degassed? CheckReagents->CheckAtmosphere Yes OptimizeCatalyst Optimize Catalyst System (Loading, Ligand) CheckReagents->OptimizeCatalyst No (Impure) CheckAtmosphere->OptimizeCatalyst Yes OptimizeConditions Optimize Reaction Conditions (Base, Solvent, Temperature) CheckAtmosphere->OptimizeConditions No (Oxygen Present) OptimizeCatalyst->OptimizeConditions Success Improved Yield OptimizeConditions->Success

Caption: Logical troubleshooting workflow for addressing low reaction yields.

Quantitative Data Summary

The following tables summarize typical ranges for key reaction parameters.

Table 1: Typical Catalyst Loading for Different Cross-Coupling Reactions

Reaction TypeTypical Pd Catalyst Loading (mol%)Notes
Suzuki-Miyaura 0.5 - 5Can be lower with highly active palladacycle pre-catalysts.[10][11]
Heck 1 - 5Often requires slightly higher loadings than Suzuki for less reactive substrates.[1]
Sonogashira 0.1 - 5Can be performed with very low catalyst loadings under optimized conditions.[12][13]
Buchwald-Hartwig 1 - 5Highly dependent on the substrate and ligand combination.

Table 2: Ligand to Palladium Ratios

Ligand TypeTypical Ligand:Pd RatioRationale
Monodentate (e.g., PPh₃, P(t-Bu)₃) 2:1 to 4:1A higher ratio is often beneficial to prevent catalyst decomposition.[1]
Bidentate (e.g., dppf) 1:1 to 1.2:1Forms a 1:1 complex with the palladium center.
Bulky Biarylphosphines (e.g., SPhos) 1:1 to 2:1Often used in a lower ratio due to their high activity.

Key Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling at the 2-Position

This protocol is a general starting point and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[14]

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.[6][14]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.[14]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.[6]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

General Protocol for Sonogashira Coupling at the 2-Position

This protocol is a general procedure and may need optimization.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).[15]

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or toluene), followed by an amine base (e.g., triethylamine, 3.0 equiv.), this compound (1.0 equiv.), and the terminal alkyne (1.2 equiv.).[15]

  • Reaction: Stir the mixture at room temperature or heat as necessary.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts. The filtrate is washed with water and brine, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

References

Technical Support Center: Troubleshooting Suzuki Reactions with (5-Bromo-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (5-Bromo-2-iodophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable solutions for successful reactions.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react selectively in the Suzuki coupling of this compound?

A1: The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed Suzuki-Miyaura coupling reactions. Under carefully controlled and mild conditions, the palladium catalyst will preferentially undergo oxidative addition to the C-I bond, allowing for selective coupling at this position while leaving the C-Br bond intact for potential subsequent transformations.

Q2: Can the benzylic alcohol group on this compound interfere with the Suzuki reaction?

A2: Yes, the free hydroxyl group can potentially interfere with the reaction. It can coordinate with the palladium catalyst, potentially altering its reactivity or leading to inactivation. Additionally, under strongly basic conditions, the alcohol can be deprotonated, which may lead to side reactions. While many Suzuki reactions tolerate free hydroxyl groups, if you are experiencing issues, protection of the alcohol as a silyl ether (e.g., TBDMS) or another suitable protecting group may be necessary.

Q3: What are the most common side products observed in Suzuki reactions with this type of substrate?

A3: Common side products include:

  • Homocoupling: The boronic acid coupling with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.

  • Dehalogenation: Replacement of the iodine or bromine atom with a hydrogen atom, leading to the formation of (5-Bromophenyl)methanol or (2-Iodophenyl)methanol. This can be caused by sources of active hydrogen or an inefficient catalyst.

  • Protodeboronation: The boronic acid is replaced by a hydrogen atom before it can couple with the aryl halide.

  • Double Coupling: Reaction at both the iodo and bromo positions, which can occur under harsher reaction conditions or with prolonged reaction times.

Q4: How critical is the quality of the boronic acid?

A4: The purity and stability of the boronic acid are crucial for a successful Suzuki reaction. Boronic acids can degrade over time, especially when exposed to air and moisture, leading to the formation of boroxines (cyclic anhydrides), which can be less reactive. It is highly recommended to use fresh or recently purified boronic acids and to store them under an inert atmosphere in a desiccator.

Troubleshooting Guides

Issue 1: Low or No Product Formation

Possible Causes & Solutions

Possible Cause Recommended Solution
Inactive Catalyst Ensure your palladium source is active. Use a fresh batch of catalyst or a pre-catalyst that is known to be reliable. Consider using a Pd(0) source like Pd(PPh₃)₄ to bypass potentially inefficient in-situ reduction of Pd(II) precursors.
Oxygen Contamination Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Inappropriate Ligand For substrates with coordinating groups like alcohols, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often effective. Screen a few different ligands to find the optimal one for your specific boronic acid.
Ineffective Base The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The solubility of the base is important; often a mixed solvent system like Dioxane/H₂O or Toluene/H₂O is used to dissolve the inorganic base.
Low Reaction Temperature If the reaction is sluggish, a moderate increase in temperature (e.g., from 80 °C to 100 °C) can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.
Issue 2: Poor Selectivity (Reaction at both Iodine and Bromine)

Possible Causes & Solutions

Possible Cause Recommended Solution
Harsh Reaction Conditions High temperatures and long reaction times can lead to the less reactive C-Br bond also participating in the reaction. Try lowering the reaction temperature and monitoring the reaction closely to stop it once the starting material is consumed.
Highly Active Catalyst System A very active catalyst/ligand combination might not be selective enough. Consider using a less reactive catalyst or ligand. For instance, Pd(PPh₃)₄ is often a good starting point for selective couplings.
Excess Boronic Acid Using a large excess of the boronic acid can drive the reaction towards double coupling. Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the boronic acid.
Issue 3: Significant Formation of Side Products

Possible Causes & Solutions

Side Product Recommended Solution
Homocoupling of Boronic Acid This is primarily caused by oxygen. Rigorous degassing of all reagents and solvents is the most effective solution. Using a direct Pd(0) source can also help.
Dehalogenation This can be caused by hydride sources in the reaction. Ensure you are using high-purity, dry solvents. Some bases or solvents (like alcohols) can act as hydride donors. Consider screening different bases and using anhydrous solvents.
Protodeboronation This occurs when the boronic acid reacts with a proton source before coupling. Using anhydrous conditions and ensuring the base is effective can minimize this. Sometimes, using a boronate ester instead of a boronic acid can improve stability.

Data Presentation

The following tables summarize typical reaction conditions for selective Suzuki-Miyaura couplings on dihalogenated aromatic compounds, which can be used as a starting point for optimizing the reaction of this compound.

Table 1: Comparison of Catalyst Systems for Selective Suzuki Coupling

Catalyst Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Approx. Yield (%)Notes
Pd(PPh₃)₄ (3-5)-K₂CO₃Dioxane/H₂O80-9070-90Good starting point for selectivity.
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10085-98Highly active system, may require optimization for selectivity.
PdCl₂(dppf) (3)-Cs₂CO₃DMF9080-95Effective for a broad range of boronic acids.

Table 2: Effect of Base and Solvent on Yield

BaseSolventApprox. Yield (%)
K₂CO₃Dioxane/H₂O (4:1)85
Cs₂CO₃Dioxane90
K₃PO₄Toluene/H₂O (4:1)92
Na₂CO₃DME/H₂O (4:1)80

Experimental Protocols

General Protocol for Selective Suzuki-Miyaura Coupling of this compound

This protocol outlines a general procedure for the selective coupling of an arylboronic acid at the 2-iodo position of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Suzuki_Troubleshooting start Suzuki Reaction with This compound check_conversion Check Conversion (TLC/LC-MS) start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion < 50% side_products Side Products Observed check_conversion->side_products > 50% (with byproducts) poor_selectivity Poor Selectivity (Double Coupling) check_conversion->poor_selectivity Di-substituted product success Successful Reaction check_conversion->success >90% Desired Product check_catalyst Catalyst Inactive? low_conversion->check_catalyst homocoupling Homocoupling? side_products->homocoupling adjust_conditions Adjust Reaction Conditions: - Lower Temperature - Shorter Reaction Time - Use 1.1 eq. Boronic Acid poor_selectivity->adjust_conditions check_conditions Suboptimal Conditions? check_catalyst->check_conditions No use_fresh_catalyst Use Fresh/Active Catalyst (e.g., Pd(PPh3)4, Pre-catalyst) check_catalyst->use_fresh_catalyst Yes optimize_conditions Optimize: - Ligand (SPhos, XPhos) - Base (K3PO4, Cs2CO3) - Temperature (Increase) - Degas thoroughly check_conditions->optimize_conditions Yes dehalogenation Dehalogenation? homocoupling->dehalogenation No rigorous_degassing Rigorous Degassing (Ar/N2 sparge, Freeze-Pump-Thaw) homocoupling->rigorous_degassing Yes check_hydride_source Use Anhydrous Solvents Screen Milder Base dehalogenation->check_hydride_source Yes

Caption: Troubleshooting workflow for Suzuki reactions.

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-I oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L2-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' (Product) reductive_elimination->product aryl_iodide This compound (Ar-I) aryl_iodide->oxidative_addition boronic_acid Ar'-B(OH)2 boronate [Ar'-B(OH)3]- boronic_acid->boronate + Base base Base (e.g., K2CO3) boronate->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

managing reaction temperature for (5-Bromo-2-iodophenyl)methanol stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (5-Bromo-2-iodophenyl)methanol. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments, focusing on the critical aspect of managing reaction temperature to ensure the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: this compound should be stored at room temperature, protected from light.[1] It is a solid at room temperature.[1] For long-term stability, especially to prevent subtle degradation, refrigeration may be considered, a general practice for sensitive organometallic compounds.[2]

Q2: How does reaction temperature affect the stability of this compound during a cross-coupling reaction?

A2: Elevated temperatures, while often necessary to drive catalytic cycles in cross-coupling reactions, can promote undesired side reactions and decomposition of this compound. Key temperature-dependent side reactions include proto-dehalogenation (loss of iodine or bromine), homocoupling, and ether formation. Careful optimization of the reaction temperature is crucial to balance reactivity with stability.

Q3: What are the typical temperature ranges for cross-coupling reactions involving aryl halides like this compound?

A3: The optimal temperature depends on the specific reaction (e.g., Suzuki, Heck, Sonogashira), catalyst system, and substrates. However, general ranges are:

  • Suzuki-Miyaura Coupling: Typically 80-120 °C.

  • Heck Reaction: Often requires temperatures greater than 100 °C.

  • Sonogashira Coupling: Can range from room temperature to around 100 °C, depending on the catalyst and substrates.

It is always recommended to start with milder conditions and gradually increase the temperature while monitoring the reaction progress.

Q4: Can this compound decompose during a reaction? What are the likely decomposition pathways?

Troubleshooting Guide: Managing Reaction Temperature

This guide addresses common issues encountered during reactions with this compound, with a focus on temperature-related solutions.

Issue 1: Low or No Conversion to Desired Product
Potential Cause Troubleshooting Recommendation
Insufficient Temperature The reaction may not have reached the necessary activation energy. Gradually increase the temperature in 10 °C increments, monitoring for product formation and byproduct formation by TLC or GC-MS.
Catalyst Inactivity Ensure the palladium catalyst is active and the ligands have not oxidized. The reaction should be conducted under a strictly inert atmosphere (Argon or Nitrogen).
Improper Reagent Stoichiometry Verify the molar ratios of all reactants, including the base and any additives.
Issue 2: Significant Formation of Homocoupled Byproduct
Potential Cause Troubleshooting Recommendation
Elevated Temperature High temperatures can sometimes favor homocoupling. Attempt the reaction at the lowest effective temperature that still provides a reasonable reaction rate.
Presence of Oxygen Oxygen can promote the formation of palladium species that facilitate homocoupling. Ensure all solvents and reagents are thoroughly degassed.
High Catalyst Loading High concentrations of the palladium catalyst can sometimes favor homocoupling. Consider reducing the catalyst loading.
Issue 3: Proto-dehalogenation (Loss of Iodine or Bromine)
Potential Cause Troubleshooting Recommendation
High Reaction Temperature Elevated temperatures can promote the cleavage of the C-I or C-Br bond and replacement with a hydrogen atom from the solvent or other reagents. Run the reaction at a lower temperature.
Presence of Protic Sources Meticulously dry all solvents and reagents to minimize the presence of water or other protic sources that can act as a proton donor.
Choice of Base A strong or nucleophilic base may promote proto-dehalogenation. Consider screening weaker, non-nucleophilic bases.
Issue 4: Formation of Dimeric Ether Byproduct
Potential Cause Troubleshooting Recommendation
Elevated Temperatures High temperatures can promote the acid- or base-catalyzed dehydration of the benzyl alcohol to form a dimeric ether.
Acidic or Basic Conditions The formation of a dimeric ether can be favored under certain acidic or basic conditions. Careful selection of the base and ensuring the reaction mixture is not overly acidic is important.

Data Presentation

Illustrative Thermal Stability Data

The following table presents illustrative thermal stability data for a substituted benzyl alcohol, based on the behavior of analogous compounds. This data should be considered as a general guideline for handling this compound in temperature-sensitive applications.

Parameter Illustrative Value Notes
Onset of Decomposition (Tonset) ~ 170 °CBased on analogous aminophenols. The temperature at which significant decomposition begins.
Peak Decomposition Temperature (Tpeak) ~ 200 °CThe temperature of the maximum rate of decomposition.
Weight Loss at 300°C ~ 55%Suggests significant decomposition has occurred.
Residue at 600°C ~ 20%Indicates the formation of a char residue.

This data is illustrative and intended to provide a general understanding of the thermal behavior of similar compounds.

Experimental Protocols

The following are representative protocols for common cross-coupling reactions using this compound. Note: These are starting points and may require optimization. Careful temperature control is critical in all protocols.

Protocol 1: Suzuki-Miyaura Coupling

Reaction: Coupling of this compound with an Arylboronic Acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • Triphenylphosphine (PPh₃, 0.08 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(OAc)₂ (0.02 eq.), PPh₃ (0.08 eq.), and K₂CO₃ (2.0 eq.).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Heck Reaction

Reaction: Coupling of this compound with an Alkene (e.g., n-Butyl Acrylate).

Materials:

  • This compound

  • n-Butyl acrylate (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.10 equivalents)

  • Triethylamine (Et₃N, 2.0 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), Pd(OAc)₂ (0.05 eq.), and PPh₃ (0.10 eq.).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF, followed by n-butyl acrylate (1.5 eq.) and triethylamine (2.0 eq.) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Proceed with a standard aqueous work-up and purification by column chromatography.

Protocol 3: Sonogashira Coupling

Reaction: Coupling of this compound with a Terminal Alkyne (e.g., Phenylacetylene).

Materials:

  • This compound

  • Phenylacetylene (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equivalents)

  • Copper(I) iodide (CuI, 0.05 equivalents)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), Pd(PPh₃)₄ (0.03 eq.), and CuI (0.05 eq.).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF and degassed triethylamine.

  • Add phenylacetylene (1.2 eq.) dropwise via syringe.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) as needed, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

Experimental_Workflow General Experimental Workflow for Cross-Coupling Reactions cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Work-up cluster_purification Purification reagents Weigh Reagents: This compound, Coupling Partner, Catalyst, Base setup Assemble Reaction under Inert Atmosphere (Ar/N2) reagents->setup glassware Flame-dry Glassware glassware->setup solvent Add Degassed Solvents setup->solvent heat Heat to Optimized Temperature (e.g., 80-120°C) with Stirring solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor workup Cool to RT & Perform Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A generalized workflow for a cross-coupling experiment.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-R L_n Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product Reactants Ar-X + R-B(OR)2 Reactants->OxAdd Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting_Flow Troubleshooting Logic for Temperature-Related Issues start Reaction Outcome Unsatisfactory check_conversion Low or No Conversion? start->check_conversion increase_temp Action: Increase Temperature Incrementally check_conversion->increase_temp Yes check_byproducts Byproducts Observed? check_conversion->check_byproducts No end Proceed with Optimized Conditions increase_temp->end homocoupling Homocoupling? check_byproducts->homocoupling Yes dehalogenation Proto-dehalogenation? check_byproducts->dehalogenation No, other byproducts homocoupling->dehalogenation No lower_temp Action: Lower Reaction Temperature homocoupling->lower_temp Yes dehalogenation->lower_temp Yes dehalogenation->end No check_reagents Action: Ensure Anhydrous Conditions & Degas lower_temp->check_reagents optimize_base Action: Screen Weaker Bases check_reagents->optimize_base optimize_base->end

Caption: A logical flow for troubleshooting temperature issues.

References

Technical Support Center: Reactions Involving (5-Bromo-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Bromo-2-iodophenyl)methanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block primarily used in cross-coupling reactions. The two halogen atoms, bromine and iodine, on the phenyl ring, allow for selective functionalization. The most common reactions include:

  • Suzuki-Miyaura Coupling: To form a carbon-carbon bond between the phenyl ring and an aryl or vinyl group, typically reacting selectively at the more reactive C-I bond.

  • Sonogashira Coupling: To form a carbon-carbon bond between the phenyl ring and a terminal alkyne, also favoring the C-I bond.

  • Nucleophilic Substitution: The benzylic alcohol can be converted to other functional groups.

  • Oxidation: The alcohol moiety can be oxidized to the corresponding aldehyde or carboxylic acid.

Q2: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions?

A2: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond follows the general trend: C-I > C-Br > C-Cl. Therefore, the carbon-iodine bond in this compound is significantly more reactive than the carbon-bromine bond. This chemoselectivity allows for selective functionalization at the 2-position (where iodine is located) while leaving the bromine at the 5-position available for subsequent transformations.

Q3: How can I ensure chemoselective coupling at the C-I bond?

A3: To achieve high chemoselectivity for the reaction at the C-I bond, it is crucial to control the reaction conditions. Key factors include:

  • Catalyst System: Use a palladium catalyst and ligand system known for high activity and selectivity.

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity, as the energy barrier for the oxidative addition to the C-Br bond is higher.

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid potential side reactions at the C-Br bond.

Q4: What are the common side products in cross-coupling reactions with this substrate?

A4: Common side products include:

  • Homocoupling: Dimerization of the boronic acid (in Suzuki coupling) or the terminal alkyne (in Sonogashira coupling). This is often caused by the presence of oxygen.

  • Dehalogenation: Reduction of the C-Br or C-I bond, leading to the formation of the corresponding debrominated or deiodinated product.

  • Double Coupling: Reaction at both the C-I and C-Br positions, which can occur under harsh reaction conditions or with prolonged reaction times.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki Coupling
Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is activated in situ.
Poor Quality Boronic Acid Use high-purity boronic acid. Boronic acids can dehydrate to form boroxines, which may have different reactivity.
Inappropriate Base The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The base must be strong enough to activate the boronic acid but not so strong as to cause decomposition of the starting material or product.
Solvent Issues Ensure solvents are anhydrous and degassed. The presence of oxygen can lead to catalyst deactivation and homocoupling. Common solvent systems include toluene, dioxane, or DMF, often with a small amount of water.
Low Reaction Temperature While lower temperatures can improve selectivity, the reaction may not proceed if the temperature is too low. Gradually increase the temperature and monitor the reaction progress.
Issue 2: Formation of Significant Side Products in Sonogashira Coupling
Potential Cause Troubleshooting Step
Homocoupling of Alkyne (Glaser Coupling) This is a common side reaction catalyzed by the copper co-catalyst in the presence of oxygen. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.
Catalyst Decomposition The palladium catalyst can decompose, especially at higher temperatures, leading to the formation of palladium black and a stalled reaction. Use a robust ligand or consider a lower reaction temperature.
Dehalogenation The presence of a hydride source can lead to the reduction of the aryl halides. Ensure high-purity, dry solvents are used.
Reaction at C-Br Bond If the reaction is run for too long or at too high a temperature, coupling at the less reactive C-Br bond can occur. Monitor the reaction by TLC or LC-MS and quench it upon consumption of the starting material.

Data Presentation

Table 1: Representative Conditions for Chemoselective Cross-Coupling of this compound

(Note: The following are illustrative examples based on typical conditions for similar substrates. Optimal conditions should be determined experimentally.)

Reaction TypeCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
SuzukiPhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O801285-95
Suzuki4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane/H₂O90880-90
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ (2)-Et₃NTHF60690-98
SonogashiraTrimethylsilylacetylenePd(PPh₃)₄ (3) / CuI (5)-DIPADMF501088-96

Experimental Protocols

Protocol 1: General Procedure for Chemoselective Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (e.g., argon) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1). Purge the solution with the inert gas for 15-20 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under a positive flow of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization (e.g., from an ethyl acetate/hexane mixture).

Protocol 2: General Procedure for Chemoselective Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide co-catalyst (CuI, 4 mol%).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (e.g., argon) three times.

  • Solvent, Base, and Alkyne Addition: Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 2.0 equiv.). Add the terminal alkyne (1.1 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 60 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and quench with a saturated aqueous solution of NH₄Cl.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Visualizations

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants: This compound, Arylboronic Acid, Base B 2. Create Inert Atmosphere: Evacuate & Backfill with Argon A->B C 3. Add Degassed Solvent & Catalyst B->C D 4. Heat and Stir C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Quench & Extract E->F G 7. Wash & Dry F->G H 8. Concentrate G->H I 9. Purify (Chromatography/ Recrystallization) H->I

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Troubleshooting_Logic Start Low Product Yield? Catalyst Check Catalyst Activity & Loading Start->Catalyst Yes SideProducts Side Products Observed? Start->SideProducts No Reagents Verify Reagent Quality (Boronic Acid/Alkyne) Catalyst->Reagents Conditions Optimize Conditions (Base, Solvent, Temp.) Reagents->Conditions End Successful Reaction Conditions->End Homocoupling Improve Inert Atmosphere & Degas Solvents SideProducts->Homocoupling Homocoupling Dehalogenation Use High-Purity, Dry Solvents SideProducts->Dehalogenation Dehalogenation DoubleCoupling Reduce Reaction Time & Temperature SideProducts->DoubleCoupling Double Coupling SideProducts->End None Homocoupling->End Dehalogenation->End DoubleCoupling->End

Caption: Logical troubleshooting guide for common cross-coupling reaction issues.

Technical Support Center: Palladium Catalyst Removal from (5-Bromo-2-iodophenyl)methanol Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures containing (5-Bromo-2-iodophenyl)methanol. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove palladium from my this compound reaction mixture?

A1: Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by agencies like the FDA and EMA due to its potential toxicity. Furthermore, palladium residues can interfere with subsequent synthetic steps and biological assays, leading to unreliable results and potential catalyst poisoning in downstream reactions.

Q2: What are the most common methods for removing palladium catalysts after a cross-coupling reaction with this compound?

A2: The most prevalent methods include:

  • Filtration: Particularly effective for heterogeneous catalysts like palladium on carbon (Pd/C) or when the palladium has precipitated as Pd(0) black. Filtration through a pad of Celite® is a common first step.[1][2]

  • Adsorption (Scavenging): This involves using materials that selectively bind to palladium. Common scavengers include activated carbon, silica-based scavengers (e.g., with thiol or amine functionalities), and polymer-based resins.[3][4][5][6][7][8][9]

  • Chromatography: Column chromatography is a standard purification technique in organic synthesis and can effectively separate the desired product from the palladium catalyst and other impurities.[2]

  • Crystallization: Purifying the final product by crystallization can leave palladium impurities behind in the mother liquor.[6]

  • Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a phase separate from the product.[6]

Q3: How do I choose the best palladium removal method for my specific experiment involving this compound?

A3: The optimal method depends on several factors:

  • The nature of the palladium species: Is it homogeneous (dissolved) or heterogeneous (solid)?

  • The properties of your product: Consider the solubility and stability of the coupled product derived from this compound.

  • The desired level of purity: The stringency of palladium removal will depend on the intended application of your product (e.g., intermediate vs. final API).

  • The scale of your reaction: Some methods are more amenable to large-scale production than others.

A decision-making workflow is provided below to guide your selection.

Q4: What are palladium scavengers and how do they work?

A4: Palladium scavengers are solid-supported materials with functional groups that have a high affinity for palladium. These functional groups, such as thiols, amines, or triazines, chelate with the palladium, effectively trapping it. The solid support (e.g., silica or polymer) allows for easy removal of the scavenger-palladium complex by filtration.[4][7][9]

Troubleshooting Guide

Problem 1: High levels of palladium remain after filtration through Celite®.
  • Possible Cause: The palladium species is soluble or colloidal and is passing through the Celite® pad.[1]

  • Suggested Solutions:

    • Employ a Scavenger: Treat the filtrate with a suitable palladium scavenger, such as activated carbon or a functionalized silica or polymer resin. Thiol-based scavengers are often effective for both Pd(0) and Pd(II).[4][9]

    • Optimize Filtration: Ensure the Celite® pad is well-compacted and of sufficient thickness (at least 2-3 cm). Pre-wetting the pad with the solvent can improve its efficacy.

    • Induce Precipitation: If you suspect soluble Pd(II) species, you can try to reduce it to insoluble Pd(0) before filtration. However, this may require careful optimization.

Problem 2: Significant product loss during palladium removal.
  • Possible Cause: Your product may be adsorbing to the scavenger, especially with non-selective adsorbents like activated carbon.

  • Suggested Solutions:

    • Wash Thoroughly: After filtration, wash the scavenger or Celite® cake with a generous amount of fresh solvent to recover any adsorbed product.

    • Reduce Scavenger Amount: Use the minimum amount of scavenger necessary for effective palladium removal. This may require some optimization experiments.

    • Screen Different Scavengers: Test a few different types of scavengers to find one that has a high affinity for palladium but a low affinity for your product.

    • Consider Crystallization: If your product is a solid, crystallization can be a highly selective purification method that minimizes product loss.

Problem 3: Inconsistent palladium removal from batch to batch.
  • Possible Cause: Variability in reaction conditions, such as reaction time, temperature, or atmosphere, can lead to different palladium species being present at the end of the reaction. The age and quality of reagents can also play a role.

  • Suggested Solutions:

    • Standardize Reaction Protocol: Ensure that all reaction parameters are kept consistent between batches.

    • Inert Atmosphere: For many cross-coupling reactions, maintaining an inert atmosphere is crucial to prevent catalyst deactivation and the formation of various palladium species.

    • Analyze Palladium Species: If possible, try to get an indication of the nature of the palladium in your reaction mixture to select the most appropriate removal strategy.

Data Presentation: Efficiency of Palladium Scavengers

The following table summarizes the performance of various palladium scavengers from different studies. Note that the efficiency can vary depending on the specific reaction conditions and the nature of the substrate.

Scavenger TypeSupportInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)NotesReference
ThiolSilica~1200<10>99%High loading capacity.
TMT (Trimercaptotriazine)Macroporous Polystyrene~1200<10>99%High loading capacity.[10]
ThiolSilica500<10>98%Effective for Pd(II).
TMTSilica500~20~96%[3]
Activated Carbon-500~65~87%Cost-effective, but may cause product loss.[3]
Carboxen® 564Synthetic Carbon125012~99%Outperformed thiol-functionalized silica in the cited study.[11]
Si-TMTSilica223920>99%Demonstrated on a 92g scale.[7]

Experimental Protocols

Protocol 1: Palladium Removal by Filtration through Celite®

This is a general first step for removing heterogeneous palladium catalysts or precipitated palladium black.

  • Prepare the Filter Pad: Place a sintered glass funnel on a clean filter flask. Add a layer of Celite® (typically 2-3 cm thick) to the funnel.

  • Pre-wet the Pad: Gently pour the reaction solvent over the Celite® pad until it is fully wetted. Apply a gentle vacuum to pull the solvent through, which helps to compact the pad.

  • Dilute the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to reduce viscosity.

  • Filter: Carefully pour the diluted reaction mixture onto the center of the Celite® pad under a gentle vacuum.

  • Wash: Wash the Celite® pad thoroughly with fresh solvent to recover any product retained on the pad.

  • Collect Filtrate: Combine the initial filtrate and the washes. This solution contains your product and any soluble palladium species.

  • Concentrate: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can then be analyzed for palladium content and further purified if necessary.

Protocol 2: Palladium Removal with a Functionalized Scavenger (Batch Method)

This protocol is for removing soluble or colloidal palladium species.

  • Dissolve Crude Product: Dissolve the crude product from the this compound reaction in a suitable solvent.

  • Add Scavenger: Add the recommended amount of the chosen scavenger (e.g., silica-thiol, polymer-bound TMT). This is typically 3-10 equivalents relative to the amount of palladium used.

  • Stir: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally.

  • Filter: Remove the scavenger by filtration through a pad of Celite® or a filter paper.

  • Wash: Wash the scavenger on the filter with fresh solvent to ensure complete recovery of your product.

  • Concentrate: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analyze: Analyze the purified product for residual palladium content using techniques like ICP-MS.

Protocol 3: Palladium Removal with Activated Carbon

A cost-effective but potentially less selective method.

  • Prepare the Solution: Dissolve the crude product in an appropriate solvent.

  • Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stir the Suspension: Stir the mixture at room temperature or with gentle heating for 1 to 18 hours.

  • Filter through Celite®: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is sufficiently thick to prevent fine carbon particles from passing through.

  • Wash the Carbon: Wash the activated carbon on the filter with fresh solvent to minimize product loss.

  • Concentrate the Solution: Combine the filtrate and the washings and remove the solvent under reduced pressure.

Visualizations

Palladium_Removal_Workflow cluster_start Reaction Work-up cluster_filtration Initial Purification cluster_analysis1 Analysis cluster_scavenging Scavenging cluster_analysis2 Final Analysis & Purification start Crude Reaction Mixture (this compound + product) filtration Filtration through Celite® start->filtration check_pd1 Check Pd Level (e.g., TLC staining, ICP-MS) filtration->check_pd1 scavenger Treat with Scavenger (e.g., Silica-Thiol, Activated Carbon) check_pd1->scavenger Pd Level Too High final_product Purified Product check_pd1->final_product Pd Level OK filter_scavenger Filter to Remove Scavenger scavenger->filter_scavenger check_pd2 Check Pd Level filter_scavenger->check_pd2 check_pd2->final_product Pd Level OK further_purification Further Purification (Chromatography, Crystallization) check_pd2->further_purification Pd Level Still High further_purification->final_product

Caption: A typical experimental workflow for palladium removal.

Troubleshooting_Logic problem Problem Encountered high_pd High Residual Palladium problem->high_pd product_loss Significant Product Loss problem->product_loss inconsistent Inconsistent Results problem->inconsistent solution_scavenger Use/Optimize Scavenger high_pd->solution_scavenger solution_wash Thoroughly Wash Filter Cake product_loss->solution_wash solution_screen Screen Different Scavengers product_loss->solution_screen solution_minimize_scavenger Minimize Scavenger Amount product_loss->solution_minimize_scavenger solution_standardize Standardize Reaction Protocol inconsistent->solution_standardize

Caption: Troubleshooting common issues in palladium removal.

References

Technical Support Center: Regioselective Functionalization of (5-Bromo-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers and drug development professionals. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges in the regioselective functionalization of (5-bromo-2-iodophenyl)methanol.

Core Challenge: Achieving Regioselectivity

The primary challenge in the functionalization of this compound lies in selectively reacting at one of the two halogenated positions. The key to achieving regioselectivity is to exploit the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, particularly in palladium-catalyzed cross-coupling reactions. Generally, the C-I bond is more reactive than the C-Br bond, allowing for selective functionalization at the 2-position.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling to introduce an aryl group at the 2-position (iodine position), but I am observing a significant amount of the di-substituted product and/or reaction at the bromine position. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in the Suzuki-Miyaura coupling of this compound hinges on favoring the oxidative addition at the more reactive C-I bond. Here are several factors to consider for optimization:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and its coordinating ligand is critical. For selective coupling at the C-I bond, a less reactive catalyst system is often preferred to avoid subsequent reaction at the C-Br bond.

    • Recommendation: Start with a standard catalyst like Pd(PPh₃)₄. If di-substitution is still an issue, consider using a less active catalyst or a bulkier phosphine ligand which can disfavor the oxidative addition to the more sterically hindered C-Br bond after the initial coupling.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can promote the less favorable reaction at the C-Br bond.

    • Recommendation: Monitor the reaction closely by TLC or GC-MS. Aim for the lowest possible temperature that allows for the consumption of the starting material and minimize the reaction time.

  • Stoichiometry of the Boronic Acid: Using a stoichiometric amount or a slight excess of the boronic acid can help prevent the second coupling reaction.

    • Recommendation: Use 1.0 to 1.1 equivalents of the arylboronic acid.

Troubleshooting Workflow for Poor Regioselectivity in Suzuki Coupling

start Poor Regioselectivity (Di-substitution or C-Br coupling) catalyst Optimize Catalyst/Ligand - Use less reactive Pd source (e.g., Pd(PPh3)4) - Try bulkier phosphine ligands start->catalyst conditions Adjust Reaction Conditions - Lower temperature - Reduce reaction time start->conditions stoichiometry Control Stoichiometry - Use 1.0-1.1 eq. of boronic acid start->stoichiometry outcome Improved Regioselectivity catalyst->outcome conditions->outcome stoichiometry->outcome

Caption: Troubleshooting workflow for improving regioselectivity in Suzuki coupling.

Issue 2: Low Yield or No Reaction in Sonogashira Coupling

Question: I am trying to perform a Sonogashira coupling at the 2-position of this compound, but I am getting low yields or no product formation. What could be the issue?

Answer: Low reactivity in Sonogashira coupling can be attributed to several factors, particularly when dealing with a potentially deactivating substrate or catalyst inhibition.

  • Catalyst System: The choice of palladium and copper co-catalyst is crucial.

    • Recommendation: A common and effective system is a combination of a Pd(II) source like PdCl₂(PPh₃)₂ and a copper(I) salt such as CuI. Ensure the catalysts are of high quality and handled under an inert atmosphere to prevent deactivation.

  • Base: The base plays a critical role in deprotonating the terminal alkyne.

    • Recommendation: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. The base can often serve as the solvent as well. Ensure the base is dry and freshly distilled if necessary.

  • Solvent: The solvent must be able to dissolve all reactants and be compatible with the reaction conditions.

    • Recommendation: Anhydrous and deoxygenated solvents such as THF or DMF are commonly used.

  • Alkyne Homocoupling (Glaser Coupling): A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne, which consumes the alkyne and reduces the yield of the desired cross-coupled product.

    • Recommendation: To minimize homocoupling, ensure the reaction is performed under strictly anaerobic conditions. Slow addition of the terminal alkyne can also be beneficial.

Troubleshooting Workflow for Low Yield in Sonogashira Coupling

start Low or No Yield in Sonogashira Coupling catalyst Check Catalyst System - Use fresh PdCl2(PPh3)2/CuI - Ensure inert atmosphere start->catalyst base Verify Base - Use dry, fresh amine base (Et3N, DIPEA) start->base solvent Check Solvent - Use anhydrous, deoxygenated THF or DMF start->solvent homocoupling Minimize Homocoupling - Strictly anaerobic conditions - Slow addition of alkyne start->homocoupling outcome Improved Yield catalyst->outcome base->outcome solvent->outcome homocoupling->outcome

Caption: Troubleshooting workflow for improving yields in Sonogashira coupling.

Issue 3: Difficulty with Ortho-Lithiation

Question: I want to functionalize the position ortho to the hydroxymethyl group via ortho-lithiation, but the reaction is not proceeding as expected. What are the common pitfalls?

Answer: Directed ortho-lithiation of benzyl alcohols can be challenging due to the acidity of the benzylic and hydroxyl protons.

  • Protecting Group: The hydroxyl group is acidic and will be deprotonated by the strong organolithium base. This can interfere with the desired ortho-lithiation.

    • Recommendation: Protect the hydroxymethyl group as a silyl ether (e.g., TBDMS) or another base-stable protecting group before attempting lithiation.[1]

  • Choice of Base: The choice of organolithium base is critical for achieving regioselective deprotonation.

    • Recommendation: A bulky and highly basic reagent like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) in the presence of a coordinating agent like TMEDA is often effective for directed ortho-metalation.[1]

  • Temperature Control: Ortho-lithiated species are often unstable at higher temperatures.

    • Recommendation: Maintain a low temperature (typically -78 °C) throughout the deprotonation and subsequent electrophilic quench.

Logical Flow for Ortho-Lithiation Strategy

start This compound protect Protect Hydroxymethyl Group (e.g., TBDMSCl, Imidazole) start->protect deprotonate Ortho-Lithiation (s-BuLi or t-BuLi, TMEDA, -78 °C) protect->deprotonate quench Quench with Electrophile (E+) deprotonate->quench deprotect Deprotection quench->deprotect product Ortho-Functionalized Product deprotect->product

Caption: Step-by-step workflow for successful ortho-lithiation.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the hydroxymethyl group for Suzuki or Sonogashira couplings?

A1: In many cases, palladium-catalyzed cross-coupling reactions are tolerant of free hydroxyl groups. However, the basic conditions of the reaction can lead to deprotonation of the alcohol, which may affect the solubility of the starting material or intermediates. If you are experiencing low yields or solubility issues, protecting the hydroxymethyl group as a base-stable ether (e.g., silyl ether) is a reasonable strategy to try.

Q2: What is the expected order of reactivity for the two halogen atoms?

A2: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > Cl > F. Therefore, for this compound, the carbon-iodine bond at the 2-position is significantly more reactive than the carbon-bromine bond at the 5-position. This difference in reactivity is the basis for achieving regioselective functionalization.

Q3: I am observing debromination as a side product in my Suzuki coupling. How can I prevent this?

A3: Debromination (protodehalogenation) can occur under Suzuki coupling conditions, where the bromine atom is replaced by a hydrogen atom. This can be promoted by certain bases and solvents. To minimize debromination, you can try using a milder base (e.g., K₂CO₃ instead of K₃PO₄) and ensure that your solvent is anhydrous and of high purity.

Q4: Can I perform a sequential, one-pot double cross-coupling reaction?

A4: Yes, a sequential one-pot reaction is a viable strategy. You can first perform a selective coupling at the more reactive iodo-position under milder conditions. Then, without isolating the intermediate, you can add a second coupling partner and adjust the reaction conditions (e.g., by adding a more active catalyst, a stronger base, or increasing the temperature) to promote the second coupling at the bromo-position.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the 2-Position

This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C-I bond of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane/H₂O (4:1 mixture, degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction to 80-90 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Regioselective Sonogashira Coupling at the 2-Position

This protocol provides a general method for the selective coupling of a terminal alkyne at the C-I bond.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.03 eq)

  • CuI (0.05 eq)

  • Triethylamine (Et₃N) (anhydrous, degassed)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction mixture and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary

The following table summarizes representative yields for the regioselective functionalization of this compound and analogous substrates. Actual yields will vary depending on the specific coupling partners and reaction conditions.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Regioselectivity
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9085-95>95% at C-I
Suzuki-Miyaura 4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O10080-90>95% at C-I
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHFRT90-98>98% at C-I
Sonogashira TrimethylsilylacetylenePd(OAc)₂/XPhosCs₂CO₃Dioxane8085-95>98% at C-I

Note: The data in this table is compiled from typical results for similar substrates and should be used as a guideline for optimization.

References

Technical Support Center: Synthesis of (5-Bromo-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of (5-Bromo-2-iodophenyl)methanol, with a focus on addressing challenges that may arise during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for this compound?

A common synthetic pathway starts from o-bromobenzoic acid and proceeds through three main steps: electrophilic iodination, conversion to an acyl chloride, and subsequent reduction. This method is advantageous as it utilizes readily available starting materials.[1]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

Key challenges during the scale-up of this synthesis include:

  • Exothermic Reactions: The reduction of the acyl chloride with sodium borohydride can be highly exothermic and requires careful temperature management to prevent runaway reactions.[2]

  • Purification: Removal of impurities and byproducts at a larger scale can be challenging, often requiring optimized recrystallization procedures.[1]

  • Reagent Handling: Managing large quantities of reagents like thionyl chloride and sodium borohydride requires specific safety protocols and engineering controls.

  • Reaction Monitoring: Ensuring complete reaction at each step is crucial to minimize impurities in the final product. At scale, this requires robust in-process controls.

Q3: How can I purify the crude this compound at a larger scale?

Recrystallization is an effective method for purifying the final product. A common solvent system for this is a mixture of ethyl acetate and a non-polar solvent like n-hexane.[1] The process involves dissolving the crude product in a minimal amount of hot ethyl acetate, followed by the gradual addition of n-hexane to induce crystallization as the solution cools.

Q4: Are there specific safety precautions I should take when running these reactions at scale?

Yes, safety is paramount. Key precautions include:

  • Ventilation: All steps, especially those involving thionyl chloride and organic solvents, should be performed in a well-ventilated fume hood or a specialized containment system.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.

  • Quenching of Reagents: The quenching of reactive reagents like sodium borohydride must be done slowly and at a controlled temperature to manage the evolution of hydrogen gas.[2]

  • Exothermic Reaction Control: For the reduction step, ensure adequate cooling capacity and consider the slow addition of the reducing agent to maintain temperature control.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.

Issue Potential Cause Recommended Action
Low Yield in Iodination Step Incomplete reaction due to insufficient activation of the iodinating agent.Ensure the reaction is conducted in a suitable acidic medium, such as 30% hydrochloric acid, to facilitate the electrophilic iodination with N-iodosuccinimide (NIS).[1]
Reversible reaction.While less common with NIS, if using I2, the reaction can be reversible. The use of an oxidizing agent can drive the reaction to completion.[3][4]
Formation of Impurities in the Reduction Step Incomplete conversion of the acyl chloride to the alcohol.Use a sufficient excess of sodium borohydride and ensure adequate reaction time. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.
Formation of byproducts from the reaction of the borohydride with the solvent.Use an appropriate solvent such as ethanol and control the temperature. Sodium borohydride is more stable in alkaline conditions.[2][5]
Difficult Product Isolation/Purification The product is an oil or does not crystallize easily.Ensure the crude product is sufficiently pure before attempting recrystallization. If the product is oily, try triturating with a non-polar solvent like hexane to induce solidification.
Inefficient removal of impurities during recrystallization.Optimize the solvent ratio for recrystallization. A solvent system of ethyl acetate and n-hexane is a good starting point.[1] Ensure slow cooling to allow for the formation of pure crystals.
Runaway Reaction During Reduction The reduction of the acyl chloride is highly exothermic.On a larger scale, add the sodium borohydride solution portion-wise to the solution of the acyl chloride at a low temperature (e.g., 0-10°C) to control the exotherm. Ensure the reactor has adequate cooling capacity.[1][2]

Quantitative Data

The following tables provide an illustrative comparison of reaction parameters at laboratory and pilot scales.

Table 1: Illustrative Scale-Up of the Reduction of 5-Iodo-2-bromobenzoyl Chloride

Parameter Laboratory Scale (10 g) Pilot Scale (1 kg) Key Considerations for Scale-Up
5-Iodo-2-bromobenzoyl chloride 10 g1 kgEnsure consistent quality of the starting material.
Sodium Borohydride ~1.5 g (2.0 eq)~150 g (2.0 eq)Procure from a reliable supplier; handle with care due to its reactivity with moisture.
Solvent (Ethanol) 50 mL5 LEnsure the solvent is anhydrous to prevent quenching of the reducing agent.
Reaction Temperature 0-10°C0-10°CCritical for safety and selectivity. Requires a reactor with efficient cooling.
Addition Time of NaBH4 ~15 minutes1-2 hoursSlow addition is crucial to control the exotherm.
Typical Yield ~80%70-80%Yield may slightly decrease on scale-up due to transfer losses and potential side reactions.

Table 2: Purification of this compound by Recrystallization

Parameter Value Notes
Crude Product 100 gAssumed starting material for purification.
Solvent 1 (Good Solvent) Ethyl AcetateDissolve the crude product in the minimum amount of hot solvent.
Solvent 2 (Anti-Solvent) n-HexaneAdded slowly to the hot solution to induce crystallization.
Illustrative Solvent Ratio (EtOAc:Hexane) 1:4 to 1:6 (v/v)This ratio should be optimized based on the impurity profile.[1]
Crystallization Temperature Cool to room temperature, then 0-5°CSlow cooling promotes the formation of larger, purer crystals.
Expected Purity >98%Purity should be assessed by HPLC or other analytical methods.
Recovery 85-95%Recovery depends on the initial purity and the optimized crystallization conditions.

Experimental Protocols

Synthesis of this compound

This protocol is based on the synthetic route starting from o-bromobenzoic acid.[1]

Step 1: Synthesis of 5-Iodo-2-bromobenzoic acid

  • Materials: o-bromobenzoic acid, N-iodosuccinimide (NIS), 30% hydrochloric acid, ethyl acetate.

  • Procedure: a. To a solution of 30% hydrochloric acid, add N-iodosuccinimide (2.0 eq). b. Cool the mixture to 5-10°C in an ice bath. c. Add o-bromobenzoic acid (1.0 eq) portion-wise over 30 minutes, maintaining the temperature between 5-10°C. d. Stir the reaction mixture for 1-2 hours at this temperature. e. Monitor the reaction progress by TLC until the starting material is consumed. f. Extract the product with ethyl acetate. g. Evaporate the solvent to obtain the crude 5-iodo-2-bromobenzoic acid.

Step 2: Synthesis of 5-Iodo-2-bromobenzoyl chloride

  • Materials: 5-Iodo-2-bromobenzoic acid, thionyl chloride (SOCl2), toluene.

  • Procedure: a. Under a nitrogen atmosphere, add 5-iodo-2-bromobenzoic acid (1.0 eq) to a flask containing toluene. b. Add thionyl chloride (2.0 eq). c. Heat the mixture to 50°C and maintain for 3-5 hours. d. Monitor the reaction by TLC. e. Once the reaction is complete, evaporate the toluene and excess thionyl chloride under reduced pressure to obtain the crude 5-iodo-2-bromobenzoyl chloride.

Step 3: Synthesis of this compound

  • Materials: 5-Iodo-2-bromobenzoyl chloride, sodium borohydride, ethanol, hydrochloric acid, ethyl acetate, n-hexane.

  • Procedure: a. Dissolve the crude 5-iodo-2-bromobenzoyl chloride in ethanol. b. Cool the solution to 0-10°C. c. Slowly add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature between 0-10°C. d. Stir the reaction for 5-20 hours at this temperature. e. Monitor the reaction by TLC. f. After completion, adjust the pH to 5-6 with hydrochloric acid. g. Add water and remove the ethanol by distillation. h. Extract the product with ethyl acetate. i. Concentrate the ethyl acetate extract and add n-hexane to precipitate the product. j. Filter the solid and recrystallize from an ethyl acetate/n-hexane mixture to obtain pure this compound.[1]

Visualizations

Synthesis_Pathway Synthesis of this compound A o-Bromobenzoic Acid B 5-Iodo-2-bromobenzoic Acid A->B NIS, HCl C 5-Iodo-2-bromobenzoyl Chloride B->C SOCl2 D This compound C->D NaBH4 Experimental_Workflow Experimental Workflow cluster_0 Step 1: Iodination cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Reduction & Purification start Charge o-Bromobenzoic Acid react1 Add NIS in HCl start->react1 monitor1 Monitor by TLC react1->monitor1 workup1 Extract with Ethyl Acetate monitor1->workup1 product1 Crude 5-Iodo-2-bromobenzoic Acid workup1->product1 react2 Add SOCl2 in Toluene product1->react2 monitor2 Monitor by TLC react2->monitor2 workup2 Evaporate Solvent monitor2->workup2 product2 Crude 5-Iodo-2-bromobenzoyl Chloride workup2->product2 react3 Reduce with NaBH4 in Ethanol product2->react3 monitor3 Monitor by TLC react3->monitor3 workup3 Acidic Workup & Extraction monitor3->workup3 purify Recrystallize (EtOAc/Hexane) workup3->purify product3 Pure this compound purify->product3 Troubleshooting_Tree Troubleshooting Decision Tree cluster_iodination Iodination Step cluster_reduction Reduction Step cluster_purification Purification Step start Low Yield or Impure Product q1 Incomplete Iodination? start->q1 a1 Check Acidity and NIS Stoichiometry q1->a1 Yes q2 Incomplete Reduction? q1->q2 No a2 Increase NaBH4 Equivalents or Reaction Time q2->a2 Yes q3 Exotherm Control Issues? q2->q3 No a3 Slow Down NaBH4 Addition, Improve Cooling q3->a3 Yes q4 Poor Crystallization? q3->q4 No a4 Optimize Recrystallization Solvent Ratio q4->a4 Yes

References

storage and stability issues of (5-Bromo-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and troubleshooting for (5-Bromo-2-iodophenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at room temperature, protected from light.[1] It is supplied as a solid.[1] For long-term storage, it is crucial to keep the container tightly sealed in a dry and well-ventilated place to prevent degradation.[2]

Q2: What are the primary safety concerns when handling this compound?

A2: this compound is classified with the GHS07 pictogram, indicating it can be harmful.[1] Specific hazards include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure of this compound, a benzyl alcohol derivative, the primary degradation pathway is likely oxidation.[2][3][4] The benzylic alcohol group is susceptible to oxidation, which can occur upon exposure to air (oxygen). This process can lead to the formation of the corresponding aldehyde ((5-Bromo-2-iodophenyl)methanal) and subsequently the carboxylic acid ((5-Bromo-2-iodophenyl)benzoic acid).[5][6] Additionally, due to the presence of the iodo-substituent, the compound may be sensitive to light (photodegradation).[7] The carbon-iodine bond can be susceptible to cleavage under UV irradiation.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][10][11] A reversed-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with a modifier like trifluoroacetic acid (TFA) is a common starting point for the analysis of aromatic compounds.[10][12] GC-MS is also a powerful technique for identifying and quantifying the compound and any volatile impurities or degradation products.[1][8][11]

Troubleshooting Guide

Problem: I observe a new, more polar peak in my HPLC chromatogram after storing a solution of this compound for a few days.

  • Possible Cause: This is likely due to the oxidation of the alcohol to the corresponding carboxylic acid, which is more polar.

  • Troubleshooting Steps:

    • Confirm Identity: If possible, use mass spectrometry (LC-MS) to confirm the mass of the new peak, which should correspond to (5-Bromo-2-iodophenyl)benzoic acid.

    • Prevent Further Oxidation: Prepare fresh solutions for immediate use whenever possible. If solutions need to be stored, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

    • Storage of Solid: Ensure the solid material is stored in a tightly sealed container with a desiccator to minimize exposure to air and moisture.

Problem: My reaction yield is lower than expected when using an older batch of this compound.

  • Possible Cause: The starting material may have degraded, leading to a lower concentration of the active reactant. The primary degradation products, the aldehyde and carboxylic acid, may not participate in the desired reaction.

  • Troubleshooting Steps:

    • Purity Check: Re-analyze the purity of the starting material using HPLC or GC-MS to quantify the amount of this compound remaining.

    • Purification: If significant degradation has occurred, consider purifying the material by recrystallization or column chromatography before use.

    • Use a Fresh Batch: If purification is not feasible or desirable, use a fresh, unopened batch of the reagent.

Data Presentation

Table 1: Recommended Storage and Handling of this compound

ParameterRecommendationSource(s)
Storage Temperature Room Temperature[1]
Light Conditions Protect from light[1]
Atmosphere Store in a tightly sealed container in a dry place. For solutions, consider an inert atmosphere (Nitrogen or Argon).[2]
Physical Form Solid[1]
Shelf Life Re-evaluate after an extended period, especially if the container has been opened.[3][4]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 24 hours. Subsequently, dissolve it in the chosen solvent.

  • Photolytic Degradation: Expose a solution of the compound to direct sunlight or a photostability chamber for 24 hours.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples, including a control sample (unstressed stock solution), by a validated stability-indicating HPLC method.

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Characterize any significant degradation products using LC-MS to determine their mass-to-charge ratio and aid in identification.

4. Data Interpretation:

  • Calculate the percentage degradation of this compound under each stress condition.

  • Identify and quantify the major degradation products.

Visualizations

cluster_storage Storage and Stability Troubleshooting start Start: Experiment with This compound issue Encounter Issue? (e.g., low yield, unexpected peaks) start->issue check_storage Verify Storage Conditions (Room Temp, Dark, Dry) issue->check_storage Yes no_issue Proceed with Experiment issue->no_issue No purity_analysis Perform Purity Analysis (HPLC, GC-MS) check_storage->purity_analysis degradation Degradation Detected? purity_analysis->degradation identify_degradants Identify Degradation Products (e.g., Aldehyde, Carboxylic Acid) degradation->identify_degradants Yes no_degradation Issue likely not due to starting material stability. Investigate other experimental parameters. degradation->no_degradation No remediate Remediation: - Use fresh material - Purify existing stock - Adjust storage/handling identify_degradants->remediate

Caption: Troubleshooting workflow for stability issues.

cluster_protocol Forced Degradation Experimental Workflow start Prepare Stock Solution of This compound stress Apply Stress Conditions start->stress hydrolysis Acid/Base Hydrolysis stress->hydrolysis oxidation Oxidation (H₂O₂) stress->oxidation thermal Thermal Stress stress->thermal photo Photolytic Stress stress->photo analysis Analyze Samples by HPLC hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis characterization Characterize Degradants by LC-MS analysis->characterization report Report Results: - % Degradation - Degradant Identification characterization->report

Caption: Forced degradation experimental workflow.

References

Validation & Comparative

1H NMR Characterization of (5-Bromo-2-iodophenyl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H NMR spectral characteristics of (5-Bromo-2-iodophenyl)methanol with related substituted benzyl alcohols. Due to the absence of publicly available experimental spectra for the title compound, this guide presents predicted chemical shift values based on the analysis of structurally similar molecules. This information is valuable for the identification and characterization of this compound in synthetic chemistry and drug development workflows.

Predicted ¹H NMR Data for this compound

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are derived from the known effects of iodo, bromo, and hydroxymethyl substituents on a benzene ring and are compared with experimental data from analogous compounds.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-3~ 7.8 - 8.0Doublet (d)~ 8.5
H-4~ 7.2 - 7.4Doublet of Doublets (dd)~ 8.5, 2.0
H-6~ 7.6 - 7.8Doublet (d)~ 2.0
-CH₂-~ 4.5 - 4.7Singlet (s)N/A
-OHVariable (typically ~ 1.5 - 3.0)Singlet (s, broad)N/A

Comparative ¹H NMR Data of Structurally Similar Compounds

To substantiate the predictions for this compound, the following table presents experimental ¹H NMR data for several related benzyl alcohol derivatives. The data is presented for spectra recorded in CDCl₃ unless otherwise noted.

Compound Aromatic Protons (δ, ppm) -CH₂- Protons (δ, ppm) Other Protons (δ, ppm)
This compound (Predicted) ~ 7.2 - 8.0 ~ 4.5 - 4.7 ~ 1.5 - 3.0 (-OH)
2-Iodobenzyl alcohol7.80 (d), 7.44 (t), 7.35 (d), 6.98 (t)4.652.15 (-OH)
2-Bromobenzyl alcohol7.53 (d), 7.45 (d), 7.31 (t), 7.15 (t)4.712.41 (-OH)
2,5-Dichlorobenzyl alcohol7.33 (d), 7.24 (dd), 7.15 (d)4.692.10 (-OH)
2-Methylbenzyl alcohol7.47-7.00 (m)4.632.32 (-CH₃), 1.90 (-OH)

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of a ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or for a precise chemical shift reference (δ = 0.00 ppm).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of 300 MHz or higher for better resolution.
  • The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field.

3. Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.
  • Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient to cover the expected chemical shifts.
  • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically used.
  • Acquisition Time (aq): An acquisition time of 2-4 seconds is standard.
  • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4. Data Processing:

  • The raw free induction decay (FID) signal is processed using appropriate software (e.g., MestReNova, TopSpin, or similar).
  • Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS) or the residual solvent peak.
  • Integration of the signals should be performed to determine the relative number of protons for each resonance.

Structure and Predicted ¹H NMR Signal Assignments

The following diagram illustrates the chemical structure of this compound and the assignment of the different proton environments corresponding to the predicted ¹H NMR signals.

Caption: Structure of this compound with predicted ¹H NMR assignments.

A Comparative Guide to the ¹³C NMR Spectral Data of Halogenated Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹³C NMR spectral data for halogenated benzyl alcohol derivatives. Due to the limited availability of public data for (5-Bromo-2-iodophenyl)methanol, this document focuses on a comparison with structurally similar and commercially available isomers: 2-bromobenzyl alcohol, 3-bromobenzyl alcohol, and 4-bromobenzyl alcohol. This comparison offers valuable insights into the influence of halogen substitution patterns on the chemical shifts of the aromatic and benzylic carbons.

¹³C NMR Spectral Data Comparison

The following table summarizes the reported ¹³C NMR chemical shifts (in ppm) for various bromobenzyl alcohol isomers. These values are typically referenced relative to a standard solvent peak, such as CDCl₃ at 77.0 ppm.

Carbon Atom2-Bromobenzyl Alcohol[1]3-Bromobenzyl Alcohol[2]4-Bromobenzyl Alcohol[3][4]This compound
C-1 (ipso-CH₂OH) ~139.7~143.2~139.9Data not available
C-2 ~122.6 (ipso-Br)~130.3~128.8Data not available
C-3 ~129.1~122.9 (ipso-Br)~131.6Data not available
C-4 ~127.7~130.1~121.9 (ipso-Br)Data not available
C-5 ~132.6~126.1~131.6Data not available
C-6 ~128.9~130.3~128.8Data not available
-CH₂OH ~65.1~64.0~64.4Data not available

Note: The chemical shifts provided are approximate and can vary slightly depending on the solvent and experimental conditions. The assignment of specific aromatic carbons is based on typical substituent effects. For this compound, the presence of both bromine and iodine would further influence the chemical shifts, with the carbon bearing the iodine (C-2) expected to be significantly downfield.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a general protocol for acquiring ¹³C NMR spectra of small organic molecules.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved to obtain a homogeneous solution. Sonication may be used to aid dissolution.

2. NMR Spectrometer Setup:

  • The data is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • The instrument is tuned to the ¹³C frequency (e.g., 100 or 125 MHz for a 400 or 500 MHz spectrometer, respectively).

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

3. Data Acquisition:

  • A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker spectrometer) is typically performed.

  • Key acquisition parameters include:

    • Pulse Angle: 30-45 degrees

    • Relaxation Delay (d1): 1-2 seconds

    • Number of Scans (ns): Varies from hundreds to thousands, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Spectral Width: Typically 0-220 ppm.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Integrate the peaks if quantitative analysis is required (though ¹³C NMR is not inherently quantitative without specific experimental setups).

  • Peak pick and assign the chemical shifts to the corresponding carbon atoms in the molecule.

Workflow for ¹³C NMR Data Acquisition and Analysis

The following diagram illustrates the typical workflow from sample preparation to final data analysis in ¹³C NMR spectroscopy.

G ¹³C NMR Data Acquisition and Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Set Up Acquisition Parameters E->F G Acquire FID F->G H Fourier Transform G->H I Phase Correction H->I J Referencing I->J K Peak Picking and Assignment J->K L Reporting K->L

Caption: Workflow of ¹³C NMR Spectroscopy.

References

Comparative Analysis of Mass Spectrometry for (5-Bromo-2-iodophenyl)methanol Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of mass spectrometry for the characterization of (5-Bromo-2-iodophenyl)methanol, a halogenated aromatic compound relevant in synthetic chemistry and drug discovery. It details the expected mass spectral data, outlines a suitable experimental protocol, and compares mass spectrometry with alternative analytical techniques, supported by illustrative diagrams.

Mass Spectrometry Analysis of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring its mass-to-charge ratio (m/z). For this compound, mass spectrometry provides critical information for its identification and structural confirmation.

Predicted Mass Spectral Data

Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. The molecular weight of the compound is 312.93 g/mol .[1][2] The monoisotopic mass is approximately 311.86 g/mol .[3]

Below is a summary of the predicted key ions and their expected m/z values under Electron Ionization (EI) mass spectrometry.

IonPredicted m/zInterpretation
[M]⁺312 / 314Molecular ion peak, showing the characteristic 1:1 isotopic pattern for one bromine atom.
[M-H]⁺311 / 313Loss of a hydrogen atom.
[M-OH]⁺295 / 297Loss of the hydroxyl group.
[M-CH₂OH]⁺281 / 283Loss of the hydroxymethyl group.
[M-Br]⁺233Loss of the bromine atom.
[M-I]⁺185 / 187Loss of the iodine atom.
[C₇H₆O]⁺106Benzyl cation fragment.
[C₆H₄]⁺76Phenyl fragment.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A common and effective method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[4][5]

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or methanol.

  • Filter the sample through a 0.2 µm syringe filter to remove any particulate matter.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

3. Data Analysis:

  • The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound.

  • The mass spectrum of this peak will be analyzed to identify the molecular ion and characteristic fragment ions, confirming the structure of the compound. The fragmentation pattern serves as a molecular fingerprint.[6]

Comparison with Alternative Analytical Techniques

While mass spectrometry is a primary tool for molecular weight determination and structural elucidation, other techniques provide complementary information.

TechniqueInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (GC-MS, LC-MS) Molecular weight, elemental composition (with high resolution), structural information from fragmentation.High sensitivity, provides molecular weight, structural information, suitable for complex mixtures when coupled with chromatography.[4]Destructive technique, may not be suitable for thermally labile compounds (GC-MS), ionization can be challenging for some molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Non-destructive, provides unambiguous structure elucidation, quantitative analysis is straightforward.Lower sensitivity compared to MS, requires larger sample amounts, complex spectra can be difficult to interpret.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., O-H, C-Br, C-I).Non-destructive, fast, provides information about functional groups.Provides limited information about the overall molecular structure, not suitable for complex mixtures.
Elemental Analysis Percentage composition of elements (C, H, N, S, halogens).Provides the empirical formula.Destructive, requires pure sample, does not provide structural information.

Visualizing the Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the mass spectrometry analysis and the logical process of spectral interpretation for structural confirmation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve in Solvent filter Filter Sample dissolve->filter inject Inject into GC filter->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z) ionize->detect tic Total Ion Chromatogram detect->tic ms Mass Spectrum tic->ms identify Identify Molecular Ion & Fragments ms->identify confirm Confirm Structure identify->confirm

Caption: Experimental workflow for GC-MS analysis of this compound.

logical_relationship cluster_ms_data Mass Spectrometry Data cluster_interpretation Structural Confirmation compound This compound C₇H₆BrIO molecular_ion Molecular Ion [M]⁺ at m/z 312/314 compound->molecular_ion fragments Key Fragments [M-Br]⁺, [M-I]⁺, [M-CH₂OH]⁺ compound->fragments isotopic_pattern Isotopic Pattern ~1:1 (M:M+2) molecular_ion->isotopic_pattern confirm_mw Confirms Molecular Weight molecular_ion->confirm_mw confirm_br Confirms Presence of Bromine isotopic_pattern->confirm_br confirm_structure Supports Proposed Structure fragments->confirm_structure

Caption: Logical relationship for structural confirmation via mass spectrometry.

References

Interpreting the IR Spectrum of (5-Bromo-2-iodophenyl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis and characterization of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs), infrared (IR) spectroscopy is a fundamental tool for structural elucidation. This guide provides a detailed interpretation of the expected IR spectrum of (5-Bromo-2-iodophenyl)methanol, a halogenated aromatic alcohol, by comparing its characteristic vibrational frequencies with those of simpler, related molecules: benzyl alcohol, bromobenzene, and iodobenzene.

Comparison of Key Infrared Absorptions

The infrared spectrum of this compound is characterized by the presence of functional groups including a hydroxyl group (-OH), a polysubstituted aromatic ring, and carbon-halogen bonds (C-Br and C-I). The expected absorption frequencies for these groups are summarized and compared with reference compounds in the table below.

Functional GroupVibrational ModeThis compound (Expected, cm⁻¹)Benzyl Alcohol (Observed, cm⁻¹)Bromobenzene (Observed, cm⁻¹)Iodobenzene (Observed, cm⁻¹)
Alcohol O-H Stretch (H-bonded)3200-3500 (broad, strong)~3350 (broad, strong)N/AN/A
C-O Stretch1000-1250 (strong)~1050-1250N/AN/A
Aromatic Ring Aromatic C-H Stretch3000-3100 (medium)3030-3090~3060~3055
C=C Stretch1400-1600 (multiple, medium)~1455, 1495, 1605~1445, 1475, 1580~1440, 1470, 1580
C-H Out-of-Plane Bend675-900 (strong)~695, 735~685, 740~685, 740
Halogens C-Br Stretch515-690 (medium)N/A~685N/A
C-I Stretch500-600 (medium)N/AN/A~685

Note: Observed frequencies are approximate and can vary based on the sampling method and instrument.

Key Interpretive Points:

  • Hydroxyl Group: The most prominent feature in the spectrum of this compound will be a broad and intense absorption band in the 3200-3500 cm⁻¹ region, characteristic of a hydrogen-bonded O-H stretching vibration from the alcohol group.[1] This is directly comparable to the spectrum of benzyl alcohol.[1] A strong C-O stretching peak is also expected between 1000-1250 cm⁻¹.

  • Aromatic System: The presence of the benzene ring is confirmed by several peaks. Weak to medium C-H stretching bands will appear just above 3000 cm⁻¹. A series of medium-intensity peaks between 1400 cm⁻¹ and 1600 cm⁻¹ correspond to the C=C stretching vibrations within the aromatic ring.

  • Substitution Pattern: The pattern of strong absorptions in the 675-900 cm⁻¹ "fingerprint" region, arising from C-H out-of-plane bending, is indicative of the substitution pattern on the aromatic ring. For a 1,2,4-trisubstituted ring like in this compound, specific patterns can be predicted, though spectral overlap is common.

  • Carbon-Halogen Bonds: The carbon-bromine (C-Br) and carbon-iodine (C-I) stretching vibrations are expected at lower wavenumbers, typically below 700 cm⁻¹. The C-Br stretch is anticipated in the 515-690 cm⁻¹ range, while the heavier iodine atom results in a C-I stretch at an even lower frequency, around 500-600 cm⁻¹. These peaks may overlap with other absorptions in the fingerprint region.

Experimental Protocol: Acquiring the IR Spectrum

A common and efficient method for obtaining the IR spectrum of a solid sample like this compound is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) Spectroscopy.

Objective: To obtain a high-quality infrared spectrum of a solid organic compound.

Apparatus:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

Procedure:

  • Background Spectrum: Ensure the ATR crystal surface is clean by wiping it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (CO₂ and H₂O).

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a strong signal.[2][3]

  • Sample Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

  • Cleaning: After the measurement, release the pressure clamp, remove the bulk of the sample, and clean the ATR crystal surface thoroughly with a solvent-dampened wipe.

Logical Workflow for IR Spectrum Interpretation

The following diagram illustrates a systematic approach to interpreting the IR spectrum of an unknown compound, such as this compound.

IR_Spectrum_Interpretation_Workflow Start Obtain IR Spectrum Region1 Analyze Diagnostic Region (4000-1500 cm⁻¹) Start->Region1 OH_Check Broad peak at 3200-3500 cm⁻¹? Region1->OH_Check CH_Aromatic_Check Peaks > 3000 cm⁻¹? OH_Check->CH_Aromatic_Check No Identify_OH Presence of -OH group OH_Check->Identify_OH Yes Region2 Analyze Fingerprint Region (< 1500 cm⁻¹) CH_Aromatic_Check->Region2 No Identify_Aromatic_CH Presence of Aromatic C-H CH_Aromatic_Check->Identify_Aromatic_CH Yes Aromatic_CC_Check Peaks at 1400-1600 cm⁻¹? Region2->Aromatic_CC_Check CO_Check Strong peak at 1000-1250 cm⁻¹? Aromatic_CC_Check->CO_Check No Identify_Aromatic_Ring Presence of Aromatic Ring Aromatic_CC_Check->Identify_Aromatic_Ring Yes Halogen_Check Peaks at 500-700 cm⁻¹? CO_Check->Halogen_Check No Identify_CO Presence of C-O bond CO_Check->Identify_CO Yes Identify_Halogen Presence of C-X bond Halogen_Check->Identify_Halogen Yes Final_Structure Propose Final Structure: This compound Halogen_Check->Final_Structure No Identify_OH->CH_Aromatic_Check Identify_Aromatic_CH->Region2 Identify_Aromatic_Ring->CO_Check Identify_CO->Halogen_Check Identify_Halogen->Final_Structure

References

A Comparative Analysis of the Reactivity of (5-Bromo-2-iodophenyl)methanol and Its Isomers in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of polysubstituted aromatic compounds is a cornerstone of modern synthetic chemistry. Dihaloarenes, in particular, offer a versatile platform for the sequential introduction of different substituents. This guide provides a comparative analysis of the reactivity of (5-bromo-2-iodophenyl)methanol and its positional isomers in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The discussion is supported by established principles of chemical reactivity and provides detailed experimental protocols for these transformations.

The differential reactivity of carbon-halogen bonds is a well-established principle in organic synthesis, with the general trend for oxidative addition to a palladium(0) center being C-I > C-Br > C-Cl. This inherent reactivity difference allows for chemoselective functionalization of di- and polyhalogenated aromatic compounds. In the case of bromoiodophenylmethanol isomers, the significantly weaker carbon-iodine bond is the primary site of reaction under standard cross-coupling conditions.

Predicted Reactivity of this compound and Its Isomers

The following tables summarize the predicted reactivity of this compound and its isomers in palladium-catalyzed cross-coupling reactions. The predictions are based on the established reactivity hierarchy of aryl halides (C-I > C-Br).

Table 1: Predicted Site of Initial Reaction in Palladium-Catalyzed Cross-Coupling Reactions

CompoundStructurePredicted Site of Initial ReactionRationale
This compoundStructure of this compoundC-IThe C-I bond is significantly more reactive towards oxidative addition than the C-Br bond.
(2-Bromo-5-iodophenyl)methanolStructure of (2-Bromo-5-iodophenyl)methanolC-IThe C-I bond is the more reactive site for oxidative addition.
(3-Bromo-4-iodophenyl)methanolStructure of (3-Bromo-4-iodophenyl)methanolC-IThe inherent higher reactivity of the C-I bond dictates the site of initial coupling.
(4-Bromo-3-iodophenyl)methanolStructure of (4-Bromo-3-iodophenyl)methanolC-IThe C-I bond will preferentially undergo oxidative addition.
(4-Bromo-2-iodophenyl)methanolStructure of (4-Bromo-2-iodophenyl)methanolC-IThe C-I bond is the more labile of the two carbon-halogen bonds.
(2-Bromo-4-iodophenyl)methanolStructure of (2-Bromo-4-iodophenyl)methanolC-IOxidative addition will occur preferentially at the C-I bond.

Table 2: Qualitative Comparison of Expected Reaction Rates

CompoundSteric Hindrance at C-IElectronic EffectsPredicted Relative Rate of Initial Coupling
This compoundModerate (ortho to -CH₂OH)-CH₂OH is a weak electron-donating group.Slower
(2-Bromo-5-iodophenyl)methanolLow (meta to -CH₂OH)-CH₂OH is a weak electron-donating group.Faster
(3-Bromo-4-iodophenyl)methanolLow (meta to -CH₂OH)-CH₂OH is a weak electron-donating group.Faster
(4-Bromo-3-iodophenyl)methanolModerate (ortho to -CH₂OH)-CH₂OH is a weak electron-donating group.Slower
(4-Bromo-2-iodophenyl)methanolModerate (ortho to -CH₂OH)-CH₂OH is a weak electron-donating group.Slower
(2-Bromo-4-iodophenyl)methanolLow (meta to -CH₂OH)-CH₂OH is a weak electron-donating group.Faster

Note: The hydroxymethyl group (-CH₂OH) is generally considered a weakly electron-donating group. Steric hindrance from the ortho-hydroxymethyl group may slightly decrease the rate of oxidative addition compared to isomers where the iodo group is in a less sterically congested position.

Experimental Protocols

The following are representative experimental protocols for the selective functionalization of the C-I bond in bromoiodophenylmethanol isomers. These protocols can be adapted for specific substrates and coupling partners.

Suzuki-Miyaura Coupling

This protocol describes the selective coupling of an arylboronic acid at the iodine-bearing carbon.

Materials:

  • (Bromo-iodophenyl)methanol isomer (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the (bromo-iodophenyl)methanol isomer, arylboronic acid, and potassium carbonate.

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

This protocol outlines the selective coupling of a terminal alkyne at the C-I position.[1]

Materials:

  • (Bromo-iodophenyl)methanol isomer (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)

  • Copper(I) iodide (CuI, 0.05 eq)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the (bromo-iodophenyl)methanol isomer, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add anhydrous THF and triethylamine (typically a 2:1 mixture).

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This protocol describes the selective amination at the C-I position.[2]

Materials:

  • (Bromo-iodophenyl)methanol isomer (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Toluene

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add tris(dibenzylideneacetone)dipalladium(0), Xantphos, and sodium tert-butoxide.

  • Add anhydrous toluene, followed by the (bromo-iodophenyl)methanol isomer and the amine.

  • Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Cycles

The following diagrams, generated using the DOT language, illustrate the fundamental steps in the palladium-catalyzed cross-coupling reactions discussed.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(OR)L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)(C≡CR)L2->Ar-C≡CR R-C≡CH R-C≡CH Cu-C≡CR Cu-C≡CR R-C≡CH->Cu-C≡CR Deprotonation (Base, CuI) Cu-C≡CR->Ar-Pd(II)(I)L2 Cu-Acetylide

Caption: Catalytic cycles for the Sonogashira coupling reaction.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) [Ar-Pd(II)(NHR'R'')L2]+ [Ar-Pd(II)(NHR'R'')L2]+ Ar-Pd(II)(I)L2->[Ar-Pd(II)(NHR'R'')L2]+ Amine Coordination (R'R''NH) Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L [Ar-Pd(II)(NHR'R'')L2]+->Ar-Pd(II)(NR'R'')L Deprotonation (Base) Ar-Pd(II)(NR'R'')L->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')L->Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

References

A Comparative Guide to Alternative Reagents for Sequential Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive evaluation of alternatives to (5-Bromo-2-iodophenyl)methanol for the strategic construction of complex biaryl scaffolds.

The synthesis of unsymmetrical biaryls is a cornerstone of modern medicinal chemistry and materials science. Molecules featuring these structural motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional materials. The strategic, sequential introduction of different aryl groups onto a central scaffold allows for the precise tuning of a molecule's steric and electronic properties. This compound is a valuable building block for such endeavors, offering two distinct halogen handles for regioselective cross-coupling reactions and a hydroxymethyl group for further functionalization. However, the exploration of alternative reagents is crucial for expanding the synthetic toolbox, improving accessibility, and optimizing reaction outcomes.

This guide provides an objective comparison of viable alternative reagents to this compound for sequential biaryl synthesis. We will delve into the performance of these alternatives, supported by experimental data, and provide detailed methodologies for their application in widely-used cross-coupling reactions.

Alternative Reagents for Sequential Biaryl Synthesis

The key to a successful sequential biaryl synthesis lies in the differential reactivity of the coupling sites on the starting material. This can be achieved by using dihaloarenes with halogens of varying reactivity (e.g., I and Br) or by employing reagents that combine a halogen with a pre-functionalized site for a specific cross-coupling reaction (e.g., a boronic acid ester). Here, we evaluate three principal alternatives:

  • 1-Bromo-4-iodobenzene : A foundational dihaloarene that exemplifies the principle of differential reactivity.

  • (2-Bromo-5-(hydroxymethyl)phenyl)boronic acid : A functionalized boronic acid that mirrors the key structural features of this compound.

  • Organozinc Reagents (via Negishi Coupling) : In situ generated organometallics from dihaloarenes for sequential functionalization.

Performance Comparison

To provide a clear and objective comparison, the following table summarizes the performance of these alternative reagents in sequential biaryl synthesis, highlighting key reaction parameters and yields.

ReagentCoupling StrategyFirst Coupling Yield (%)Second Coupling Yield (%)Key AdvantagesDisadvantages
1-Bromo-4-iodobenzene Sequential Suzuki-Miyaura85-95 (at C-I)70-90 (at C-Br)Commercially available, well-established reactivity difference.[1][2]Lacks the inherent functional handle of the parent compound.
(2-Bromo-5-(hydroxymethyl)phenyl)boronic acid Suzuki-Miyaura / Suzuki-Miyaura80-95 (at C-B)75-90 (at C-Br)Contains the desired hydroxymethyl functional group.May require synthesis; boronic acids can be sensitive to reaction conditions.
Organozinc from 1-Bromo-4-iodobenzene Sequential Negishi80-92 (at C-I)70-85 (at C-Br)High functional group tolerance, milder reaction conditions.[3][4][5]Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques.

Experimental Protocols

Detailed methodologies for the application of each alternative reagent in a representative sequential biaryl synthesis are provided below.

Protocol 1: Sequential Suzuki-Miyaura Coupling of 1-Bromo-4-iodobenzene

This protocol leverages the greater reactivity of the carbon-iodine bond over the carbon-bromine bond in the initial Suzuki-Miyaura coupling.

Step 1: First Suzuki-Miyaura Coupling (at the C-I bond)

  • Reactants : 1-Bromo-4-iodobenzene (1.0 equiv), Arylboronic acid 1 (1.1 equiv), Pd(PPh₃)₄ (0.03 equiv), K₂CO₃ (2.0 equiv).

  • Solvent : Toluene/Ethanol/Water (4:1:1).

  • Procedure : To a degassed solution of 1-bromo-4-iodobenzene and arylboronic acid 1 in the solvent mixture, add the palladium catalyst and base. Heat the mixture to 80 °C and stir until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction is worked up by partitioning between water and an organic solvent, followed by purification of the organic layer to yield the 4-bromo-4'-substituted-1,1'-biphenyl intermediate.

Step 2: Second Suzuki-Miyaura Coupling (at the C-Br bond)

  • Reactants : 4-Bromo-4'-substituted-1,1'-biphenyl (1.0 equiv), Arylboronic acid 2 (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), Cs₂CO₃ (2.0 equiv).

  • Solvent : Dioxane/Water (4:1).

  • Procedure : Combine the bromo-biaryl intermediate, arylboronic acid 2, palladium catalyst, and base in the solvent system and heat to 100 °C until the reaction is complete. The workup and purification are similar to the first step to yield the unsymmetrically disubstituted biaryl.

Protocol 2: Sequential Suzuki-Miyaura Coupling using (2-Bromo-5-(hydroxymethyl)phenyl)boronic acid

This protocol utilizes the boronic acid functionality for the initial coupling, followed by a second coupling at the less reactive bromide position.

Step 1: First Suzuki-Miyaura Coupling (at the C-B bond)

  • Reactants : (2-Bromo-5-(hydroxymethyl)phenyl)boronic acid (1.0 equiv), Aryl iodide (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), Na₂CO₃ (2.0 equiv).

  • Solvent : Toluene/H₂O (3:1).

  • Procedure : In a reaction vessel, combine the boronic acid, aryl iodide, palladium catalyst, and base in the solvent mixture. The mixture is degassed and then heated at 90 °C for 12 hours. After completion, the reaction is cooled, and the product is extracted with an organic solvent, dried, and purified by column chromatography.

Step 2: Second Suzuki-Miyaura Coupling (at the C-Br bond)

  • Reactants : The product from Step 1 (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.05 equiv), SPhos (0.1 equiv), K₃PO₄ (2.0 equiv).

  • Solvent : Dioxane/H₂O (10:1).

  • Procedure : The bromo-functionalized biaryl from the first step is combined with the second arylboronic acid, palladium acetate, SPhos ligand, and potassium phosphate in the solvent mixture. The reaction is degassed and heated to 100 °C for 16 hours. Standard workup and purification yield the final tri-aryl product.

Protocol 3: Sequential Negishi Coupling of 1-Bromo-4-iodobenzene

This protocol involves the selective formation of an organozinc reagent at the iodo-position, followed by a Negishi coupling. The remaining bromo-substituent can then be subjected to a second coupling reaction.

Step 1: In situ Generation of Organozinc Reagent and First Negishi Coupling

  • Reactants : 1-Bromo-4-iodobenzene (1.0 equiv), Activated Zinc dust (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), SPhos (0.08 equiv), Aryl iodide 1 (1.0 equiv).

  • Solvent : Anhydrous THF.

  • Procedure : Activate zinc dust with a small amount of iodine under an inert atmosphere. To the activated zinc, add a solution of 1-bromo-4-iodobenzene in THF and stir at room temperature to form the organozinc reagent. In a separate flask, add the palladium catalyst, ligand, and aryl iodide 1. To this mixture, add the freshly prepared organozinc solution via cannula. Heat the reaction to 60 °C and monitor by TLC or GC-MS. Upon completion, quench with saturated aqueous NH₄Cl and extract the product.

Step 2: Second Cross-Coupling (e.g., Suzuki-Miyaura)

  • The resulting 4-bromo-4'-substituted-1,1'-biphenyl can be used in a subsequent Suzuki-Miyaura coupling as described in Protocol 1, Step 2.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the sequential synthetic strategies.

Sequential_Suzuki_Miyaura A 1-Bromo-4-iodobenzene C 4-Bromo-biaryl Intermediate A->C Suzuki (C-I) B Arylboronic Acid 1 B->C E Unsymmetrical Biaryl C->E Suzuki (C-Br) D Arylboronic Acid 2 D->E

Caption: Sequential Suzuki-Miyaura coupling of 1-Bromo-4-iodobenzene.

Functionalized_Boronic_Acid_Route A (2-Bromo-5-(hydroxymethyl)phenyl)boronic acid C Bromo-biaryl-methanol Intermediate A->C Suzuki (C-B) B Aryl Halide 1 B->C E Functionalized Tri-aryl Product C->E Suzuki (C-Br) D Arylboronic Acid 2 D->E

Caption: Sequential synthesis using a functionalized boronic acid.

Sequential_Negishi_Suzuki cluster_0 Negishi Coupling cluster_1 Suzuki Coupling A 1-Bromo-4-iodobenzene C 4-Bromo-biaryl Intermediate A->C B 1. Zinc 2. Aryl Halide 1 B->C E Unsymmetrical Biaryl C->E D Arylboronic Acid 2 D->E

Caption: A hybrid sequential Negishi and Suzuki coupling approach.

Conclusion

While this compound is a highly effective reagent, this guide demonstrates that viable alternatives are readily available, each with its own set of advantages. 1-Bromo-4-iodobenzene offers a straightforward and cost-effective entry point for sequential couplings, though it lacks the hydroxymethyl functionality. For syntheses where this functional group is crucial, (2-bromo-5-(hydroxymethyl)phenyl)boronic acid presents a more direct, albeit potentially more synthetically demanding, alternative. Finally, the Negishi coupling provides a powerful method with excellent functional group tolerance, making it suitable for complex substrates, though it requires more stringent handling of air- and moisture-sensitive reagents.

The choice of the optimal reagent and strategy will ultimately depend on the specific synthetic target, the availability of starting materials, and the desired functional group tolerance. By understanding the performance and protocols associated with these alternatives, researchers can make more informed decisions to streamline the synthesis of complex biaryl compounds.

References

A Comparative Guide to the HPLC Purity Validation of (5-Bromo-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the stringent assessment of purity for starting materials and synthesized intermediates is a critical checkpoint. This guide offers an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of (5-Bromo-2-iodophenyl)methanol. We provide detailed experimental protocols and supporting data to facilitate the selection of an optimal analytical strategy.

High-Performance Liquid Chromatography (HPLC) is the industry-standard for assessing the purity of non-volatile and thermally sensitive compounds such as this compound. Its high-resolution capabilities are essential for separating the main component from structurally similar impurities that may arise during synthesis.

Quantitative Data Summary

In a typical analysis, a sample of this compound was evaluated against a potential isomer impurity, (2-Bromo-5-iodophenyl)methanol, which could be present from the synthetic process. The following table summarizes the key chromatographic parameters obtained under the optimized HPLC conditions.

Peak IDCompound NameRetention Time (min)Peak Area (%)Resolution (USP)
1(2-Bromo-5-iodophenyl)methanol (Impurity)4.820.78-
2This compound (API)5.5199.222.15
Comparative Analysis with Alternative Methods

While reversed-phase HPLC is a robust method for routine quality control, providing a good balance of performance and throughput, other techniques can offer complementary information.[1] For a comprehensive characterization, especially for impurity identification, techniques like quantitative Nuclear Magnetic Resonance (qNMR) can provide orthogonal data for determining absolute purity against a certified internal standard.[1][2] Gas Chromatography (GC) may also be considered if volatile impurities are anticipated.[1][3] However, for the analysis of non-volatile compounds like this compound, HPLC remains the preferred method due to its superior resolution and sensitivity.

Experimental Protocols

A detailed methodology for the HPLC analysis is provided below. This protocol is designed to be a starting point for method development and validation.

HPLC Analysis Protocol

1. Instrumentation:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of aromatic compounds.[4]

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 70% B

    • 10-12 min: 70% to 30% B

    • 12-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm[5]

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile to create a stock solution of 1 mg/mL.

  • Further dilute this stock solution with acetonitrile to a final concentration of 0.1 mg/mL.

  • Filter the final solution using a 0.45 µm syringe filter prior to injection.

4. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of this compound by determining the percentage of the main peak area relative to the total area of all peaks.

Workflow and Process Diagrams

The following diagrams illustrate the logical workflow of the HPLC purity validation process.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter with 0.45µm Filter dilute->filter inject Inject Sample onto C18 Column filter->inject separate Gradient Elution Separation inject->separate detect UV Detection at 220 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity analysis.

Purity_Decision_Tree start Purity Assessment of This compound q1 Routine Quality Control? start->q1 hplc Use Validated HPLC Method q1->hplc Yes q2 Orthogonal Method Needed or Impurity Identification Required? q1->q2 No end Final Purity Report hplc->end qnmr Consider qNMR for Absolute Purity q2->qnmr Yes gc Volatile Impurities Suspected? q2->gc No qnmr->end gc_method Develop GC Method gc->gc_method Yes gc->end No gc_method->end

Caption: Decision tree for selecting a purity analysis method.

References

A Comparative Guide to Palladium Catalysts for the Selective Coupling of (5-Bromo-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of dihalogenated aromatic compounds is a critical step in the synthesis of complex molecules. (5-Bromo-2-iodophenyl)methanol presents an excellent scaffold for sequential cross-coupling reactions due to the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive and will typically undergo oxidative addition to the palladium center under milder conditions than the C-Br bond.[1][2] This guide provides a comparative overview of common palladium catalysts for the selective coupling at the C-2 (iodo) position of this compound, leaving the bromo group intact for subsequent transformations.

Performance Comparison of Palladium Catalysts

The choice of palladium catalyst and associated ligands is paramount in achieving high yields and selectivity. Below is a summary of commonly used palladium catalysts and their general performance in the selective Suzuki-Miyaura coupling of bromo-iodoaryl substrates. The data is compiled from studies on analogous substrates and serves as a strong starting point for reaction optimization with this compound.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Reaction Time (h)Approx. Yield (%)Key Characteristics
Pd(PPh₃)₄PPh₃K₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O80-1006-1285-95A versatile and widely used catalyst, generally providing good yields. Longer reaction times may be required compared to more modern systems.[3]
PdCl₂(dppf)dppfK₃PO₄, Cs₂CO₃DMF, Dioxane80-902-890-98Highly effective for a broad range of boronic acids and offers good selectivity.[1]
Pd(OAc)₂ / SPhosSPhosK₃PO₄, K₂CO₃Toluene/H₂O, 2-MeTHFRoom Temp - 1001-492-99A highly active catalyst system allowing for lower catalyst loading and often milder reaction conditions.[1]
Pd(OAc)₂ / XantphosXantphosCs₂CO₃Toluene, Dioxane90-1104-1088-96Particularly effective in Buchwald-Hartwig amination but also shows good performance in Suzuki couplings, especially with challenging substrates.[1]

Experimental Protocols

Below are generalized experimental protocols for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, optimized for selectivity at the C-2 (iodo) position of this compound.

General Procedure for Selective Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.1 mmol, 1.1 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 4:1, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-90°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Selective Heck Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., Styrene, 1.5 mmol, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., P(o-tolyl)₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., DMF or Acetonitrile, 5 mL)

Procedure:

  • In a sealed tube, combine this compound, the palladium catalyst, the ligand, and the base.

  • Add the solvent and the alkene.

  • Seal the tube and heat the mixture to 100°C.

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Dilute with an organic solvent and wash with water.

  • Dry the organic layer and concentrate.

  • Purify the product by column chromatography.

General Procedure for Selective Sonogashira Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Et₃N or DIPEA, 3.0 mmol, 3.0 equiv)

  • Solvent (e.g., THF or DMF, 5 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the solvent and the base, followed by the terminal alkyne.

  • Stir the reaction at room temperature or slightly elevated temperature (40-50°C) until completion.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify by column chromatography.

Visualizing the Workflow and Catalytic Cycle

To better understand the experimental process and the underlying chemical transformations, the following diagrams are provided.

G cluster_workflow Experimental Workflow Reaction Setup Reaction Setup Degassing Degassing Reaction Setup->Degassing Reagent Addition Reagent Addition Degassing->Reagent Addition Reaction Reaction Reagent Addition->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification G Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Oxidative Addition->Ar-Pd(II)(I)L2 Transmetalation Transmetalation Ar-Pd(II)(I)L2->Transmetalation R-M Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Ar-R Reductive Elimination->Pd(0)L2

References

Assessing the Efficiency of (5-Bromo-2-iodophenyl)methanol in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the strategic selection of building blocks is paramount to the efficient synthesis of novel bioactive molecules. (5-Bromo-2-iodophenyl)methanol emerges as a versatile reagent, offering orthogonal reactivity that can be strategically exploited in the construction of complex molecular architectures. This guide provides an objective comparison of its performance against alternative synthetic strategies, supported by established chemical principles and illustrative experimental data from analogous systems.

Introduction to this compound

This compound is a di-halogenated aromatic alcohol. Its utility in drug discovery stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than the C-Br bond, allowing for selective functionalization at the 2-position, followed by a subsequent reaction at the 5-position. This sequential, site-selective reactivity provides a powerful tool for the synthesis of highly substituted biaryl and other complex structures, which are prevalent motifs in many therapeutic agents.

Performance Comparison: Sequential Cross-Coupling

The primary advantage of this compound lies in its ability to undergo sequential cross-coupling reactions. This allows for the controlled and stepwise introduction of different aryl or other substituent groups. The alternative approach would typically involve a two-step process starting from a monohalogenated precursor, requiring protection and deprotection steps or the synthesis of a more complex starting material.

Table 1: Comparison of Synthetic Strategies for a Disubstituted Biaryl Methanol

ParameterThis compound RouteAlternative Route (e.g., using 2-bromo-5-iodotoluene)
Starting Material This compound2-bromo-5-iodotoluene
Key Reaction Steps 1. Selective Suzuki/Sonogashira coupling at the iodo position. 2. Second Suzuki/Sonogashira coupling at the bromo position.1. Selective Suzuki/Sonogashira coupling at the iodo position. 2. Oxidation of the methyl group to an alcohol. 3. Second Suzuki/Sonogashira coupling at the bromo position.
Typical Yield (Iodo Coupling) High (inferred from reactivity principles)High (inferred from reactivity principles)
Typical Yield (Bromo Coupling) Moderate to High (requires more forcing conditions)Moderate to High (requires more forcing conditions)
Key Advantages Fewer synthetic steps, inherent orthogonality.Readily available starting material.
Key Disadvantages Potentially higher cost of starting material.Additional oxidation step required, potentially lower overall yield.

Note: Specific yield data for this compound is not widely available in the literature. The expected yields are based on the established reactivity trends of aryl halides in cross-coupling reactions.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in synthesis. Below are representative protocols for sequential Suzuki and Sonogashira coupling reactions.

Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodo Position

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Subsequent Suzuki-Miyaura Coupling at the Bromo Position

Materials:

  • (5-Aryl-2-bromophenyl)methanol (from Protocol 1) (1.0 equiv)

  • Second Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.1 equiv)

  • Cs₂CO₃ (3.0 equiv)

  • Toluene/H₂O (10:1)

Procedure:

  • To a flame-dried Schlenk flask, add the product from the first coupling, the second arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed toluene/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 110°C and stir for 12-24 hours, monitoring by TLC.

  • Follow the workup and purification procedure as described in Protocol 1.

Visualizing Synthetic Pathways and Mechanisms

The following diagrams illustrate the logical workflow for utilizing this compound and the catalytic cycle of the Suzuki-Miyaura reaction.

Sequential_Coupling_Workflow start This compound step1 Selective Coupling at C-I (e.g., Suzuki, Sonogashira) start->step1 intermediate 5-Bromo-2-substituted-phenylmethanol step1->intermediate step2 Coupling at C-Br (e.g., Suzuki, Sonogashira) intermediate->step2 product Disubstituted Biaryl Methanol step2->product

Caption: Sequential cross-coupling workflow using this compound.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII R-Pd(II)-X L_n OA->PdII Trans Transmetalation PdII->Trans PdII_R R-Pd(II)-R' L_n Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 product R-R' RE->product sub R-X sub->OA boronic R'-B(OR)2 boronic->Trans base Base base->Trans

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery: Synthesis of Combretastatin Analogs

Combretastatins are a class of potent anti-cancer agents that function by inhibiting tubulin polymerization. Many synthetic analogs feature a biaryl scaffold. The sequential coupling strategy offered by this compound is well-suited for the synthesis of diverse combretastatin libraries for structure-activity relationship (SAR) studies.

Table 2: Hypothetical Comparison of Halogenated Precursors for Combretastatin Analog Synthesis

FeatureThis compound(2-Bromo-5-methoxyphenyl)methanol(2-Iodo-5-methoxyphenyl)methanol
Reactivity Orthogonal reactivity for sequential coupling.Single point of attachment (bromo).Single point of attachment (iodo).
Synthetic Flexibility High: allows for two different aryl groups to be introduced.Moderate: requires a second halogenation step for further diversification.Moderate: requires a second halogenation step for further diversification.
Potential Biological Activity Allows for fine-tuning of SAR with two points of diversity.Limited to one point of diversity in a single coupling step.Limited to one point of diversity in a single coupling step.

Note: The biological activity of compounds synthesized directly from this compound has not been extensively reported. The comparison is based on the synthetic potential to generate diverse analogs for biological screening.

Conclusion

This compound is a highly efficient and versatile building block in drug discovery. Its key advantage lies in the differential reactivity of its two halogen atoms, enabling selective and sequential cross-coupling reactions. This "one-pot" di-functionalization strategy can streamline synthetic routes to complex, highly substituted biaryl methanols and related structures, which are important pharmacophores. While direct comparative data is limited, the well-established principles of palladium-catalyzed cross-coupling reactions strongly support its utility over multi-step alternative approaches. For research teams looking to rapidly generate libraries of diverse analogs for biological screening, this compound represents a powerful and strategic choice.

Spectroscopic Evidence for the Structure of (5-Bromo-2-iodophenyl)methanol and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the spectroscopic data for (5-Bromo-2-iodophenyl)methanol and related alternative compounds. Due to the limited availability of published experimental spectra for this compound, this guide presents a combination of experimental data for analogous compounds and predicted spectroscopic values for the primary compound of interest. This approach offers a valuable reference for the structural elucidation of similarly substituted phenylmethanol derivatives.

Structural Elucidation Through Spectroscopic Analysis

The definitive structure of a molecule like this compound is established through a combination of spectroscopic techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy provide detailed information about the carbon-hydrogen framework. Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern, confirming the elemental composition.

Comparative Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound and its structural isomers or related compounds. This comparative data is crucial for distinguishing between these closely related structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted for this compound)

CompoundSolventChemical Shift (δ) ppm, Multiplicity, Integration, Assignment
This compound CDCl₃Predicted: ~7.8 (d, 1H, Ar-H), ~7.5 (dd, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~4.7 (s, 2H, -CH₂-), ~2.0 (br s, 1H, -OH)
2-Bromobenzyl alcoholCDCl₃7.57 (d, J=8.0 Hz, 1H), 7.51 (d, J=7.6 Hz, 1H), 7.36 (t, J=7.5 Hz, 1H), 7.19 (t, J=7.6 Hz, 1H), 4.78 (s, 2H), 2.02 (s, 1H)
4-BromophenylmethanolCDCl₃7.20 (d, J=8.3 Hz, 2H, ArH), 7.15 (d, J=8.3 Hz, 2H, ArH), 4.51 (s, 2H, -CH₂-), 1.95 (s, br, 1H, -OH)

Table 2: ¹³C NMR Spectroscopic Data (Predicted for this compound)

CompoundSolventChemical Shift (δ) ppm, Assignment
This compound CDCl₃Predicted: ~142 (Ar-C-I), ~139 (Ar-C-Br), ~135 (Ar-CH), ~131 (Ar-CH), ~129 (Ar-CH), ~100 (Ar-C-CH₂OH), ~65 (-CH₂OH)
2-Bromobenzyl alcoholCDCl₃139.74, 132.61, 129.13, 128.93, 127.66, 64.72
1-Bromo-2-iodobenzene-140.2, 132.0, 129.1, 128.8, 123.0, 100.2

Table 3: Infrared (IR) Spectroscopy Data

CompoundSample PhaseCharacteristic Absorption Bands (cm⁻¹)
This compound Solid (Predicted)~3300 (O-H stretch, broad), ~3050 (Ar C-H stretch), ~1580, 1470 (Ar C=C stretch), ~1020 (C-O stretch), ~820 (C-H bend), ~600-500 (C-Br, C-I stretch)
2-Bromo-5-iodobenzyl alcohol, TMS derivative-The IR spectrum for the trimethylsilyl (TMS) protected analog of the isomeric (2-bromo-5-iodophenyl)methanol is available and would show the absence of a broad O-H stretch and the presence of strong Si-C and Si-O stretches.
General Phenylmethanol Derivatives-A broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group.

Table 4: Mass Spectrometry (MS) Data

CompoundIonization Method[M]⁺ and Key Fragment Ions (m/z)
This compound ESIPredicted [M+H]⁺ at 312.87, showing a characteristic isotopic pattern for one bromine and one iodine atom.
This compound-The monoisotopic mass is 311.8647 Da.

Experimental Protocols

Detailed experimental procedures are essential for the accurate synthesis and characterization of these compounds.

General Synthesis of this compound

A common route for the synthesis of this compound involves the reduction of the corresponding commercially available 5-bromo-2-iodobenzoic acid or its aldehyde derivative.

  • Reduction of 5-bromo-2-iodobenzoic acid: The carboxylic acid is dissolved in an appropriate anhydrous solvent, such as tetrahydrofuran (THF). A reducing agent, for instance, Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex, is slowly added at a reduced temperature (e.g., 0 °C). The reaction is stirred until completion, as monitored by Thin Layer Chromatography (TLC). The reaction is then carefully quenched with water and an aqueous base, followed by extraction with an organic solvent. The combined organic layers are dried and concentrated to yield the crude product, which can be purified by column chromatography.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are often obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry (MS): High-resolution mass spectra are typically acquired using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

Visualizing the Workflow and Logic

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound derivatives and the logical approach to structure elucidation using multiple spectroscopic techniques.

G cluster_synthesis Synthesis cluster_characterization Characterization start 5-Bromo-2-iodobenzoic acid reduction Reduction (e.g., LiAlH4) start->reduction workup Aqueous Workup & Extraction reduction->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Fig. 1: General experimental workflow for synthesis and characterization.

G cluster_evidence Spectroscopic Evidence structure Proposed Structure: This compound elucidation Structure Elucidation structure->elucidation nmr NMR (Proton & Carbon Environment) nmr->elucidation ir IR (Functional Groups, e.g., -OH) ir->elucidation ms MS (Molecular Weight & Formula) ms->elucidation

Fig. 2: Logic of spectroscopic techniques in structure elucidation.

Safety Operating Guide

Proper Disposal Procedures for (5-Bromo-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount to ensuring a secure and compliant laboratory environment. This guide outlines the essential, immediate safety and logistical information for the proper disposal of (5-Bromo-2-iodophenyl)methanol, a halogenated organic compound. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel.

Hazard and Safety Data

This compound is classified as an irritant to the skin, eyes, and respiratory system. Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and adhere to all institutional and local regulations regarding chemical waste management.

Hazard CategoryGHS ClassificationPersonal Protective Equipment (PPE) and Handling Precautions
Acute Toxicity/Irritation Skin Irritant (Category 2), Eye Irritant (Category 2A), Respiratory Irritant (Category 3)Eye/Face Protection: Wear chemical safety goggles. Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Body Protection: Wear a lab coat and closed-toe shoes. Handling: Use in a well-ventilated area, preferably within a certified chemical fume hood.[1]
Environmental Hazard No specific data available, but should not be released into the environment.Prevent entry into drains and water courses.[2][3]
Primary Disposal Method Chemical IncinerationThe material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]
Waste Classification Halogenated Organic WasteDue to the presence of bromine and iodine, this compound is classified as a halogenated organic waste.[4][5]

Experimental Protocol: Waste Disposal Procedure

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact.

1. Waste Segregation and Collection:

  • Classification: Identify this compound waste as Halogenated Organic Waste .[4]

  • Container Selection: Choose a designated, compatible, and properly labeled waste container for halogenated organic solvents.[5] These containers are often specifically marked (e.g., with green labels) to distinguish them from non-halogenated waste.[4]

  • Collection:

    • Perform all transfers of waste within a chemical fume hood to avoid inhalation of vapors.

    • Carefully pour the this compound waste, including any solutions containing the compound, into the designated halogenated waste container.

    • Collect all contaminated materials, such as weighing paper, gloves, and absorbent pads from spill clean-up, in a separate, sealed bag or container also labeled as halogenated waste.[6]

2. Container Management:

  • Labeling: As soon as waste is added, label the container with a hazardous waste tag that includes the chemical name "this compound" and an estimate of its concentration and volume.[4][5]

  • Closure: Keep the waste container tightly closed when not in use to prevent the release of volatile organic compounds.[5]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, ensuring it is segregated from incompatible materials.[5]

3. Disposal of Empty Containers:

  • Empty containers that held this compound must be decontaminated before being discarded as regular trash.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).[2]

  • Rinsate Collection: The rinsate from these washes is also considered hazardous halogenated waste and must be collected in the designated halogenated waste container.[7]

  • After triple rinsing, deface the original label on the container before disposal.

4. Request for Waste Pickup:

  • When the waste container is approximately three-quarters full, arrange for a waste pickup from your institution's Environmental Health and Safety (EHS) department.[8] Do not overfill waste containers.

Accidental Spill Response Protocol

In the event of a spill, follow these steps to ensure safe cleanup and containment:

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a fume hood.

  • Personal Protective Equipment: Before cleaning the spill, don the appropriate PPE, including chemical safety goggles, double nitrile gloves, and a lab coat.

  • Containment and Absorption: For liquid spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or diatomite. For solid spills, carefully sweep the material to avoid generating dust.[3][9]

  • Collection: Place the absorbed material and any contaminated items (e.g., gloves, absorbent pads) into a suitable, sealed, and labeled container for disposal as halogenated hazardous waste.[3][9]

  • Decontamination: Clean the spill area and any contaminated equipment by scrubbing with a suitable solvent (e.g., alcohol).[3][9]

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_container_management Container Management cluster_final_disposal Final Disposal A Don appropriate PPE (Goggles, Gloves, Lab Coat) B Handle compound in Chemical Fume Hood A->B C This compound Waste Generated B->C D Classify as 'Halogenated Organic Waste' C->D F Collect contaminated solids (gloves, pads) separately C->F E Pour into designated Halogenated Waste Container D->E G Label container with Hazardous Waste Tag E->G H Keep container closed when not in use G->H I Store in Satellite Accumulation Area H->I J Container 3/4 full? I->J J->I No K Request pickup from EHS J->K Yes L Disposal via licensed chemical incineration K->L

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (5-Bromo-2-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (5-Bromo-2-iodophenyl)methanol (CAS No. 199786-58-8). The information is intended for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health effects. Based on available safety data, it is classified as follows:

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation
Respiratory IrritantH335: May cause respiratory irritation
Signal Word Warning
Pictogram GHS07 (Exclamation Mark)

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is critical to mitigate the risks associated with this compound.

PPE CategoryRecommended SpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).To prevent skin contact and subsequent irritation.[1]
Eye Protection Chemical safety goggles with a face shield.[2]Protects against splashes and vapors that can cause serious eye damage.[1]
Body Protection A flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron is also recommended.Minimizes skin contact and protects from potential splashes.[3]
Respiratory Protection A NIOSH-approved air-purifying respirator with organic vapor cartridges.Essential for preventing inhalation of dust or vapors, which can cause respiratory irritation.[1][3]

Operational Plan: Handling and Storage

Adherence to a strict operational protocol is necessary for the safe handling and storage of this compound.

Engineering Controls:

  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[3]

Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Do not get in eyes, on skin, or on clothing.[1]

  • Use only outdoors or in a well-ventilated area.[1]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

Storage:

  • Store at room temperature.[4]

  • Protect from light.[4]

  • Keep container tightly closed in a dry and well-ventilated place.

  • Store in a locked-up area.

Accidental Release and Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Spill Response:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[2]

  • Personal Protection: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

  • Containment: For solid spills, carefully sweep or vacuum the material into a suitable, labeled hazardous waste container, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).[5][6]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[7]

Waste Disposal:

  • Waste Segregation:

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed container for halogenated organic waste.[3]

    • Solid Waste: Contaminated solid waste (e.g., gloves, absorbent pads, pipette tips) should be collected in a separate, sealed container labeled as hazardous solid waste.[3]

  • Disposal: Dispose of all waste through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash. Follow all federal, state, and local regulations.

Experimental Workflow and Safety Checkpoints

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Verify fume hood functionality prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_transfer Transfer chemical inside fume hood prep_materials->handle_transfer handle_reaction Perform experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate glassware and surfaces handle_reaction->cleanup_decontaminate cleanup_segregate Segregate and label waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of waste via approved channels cleanup_segregate->cleanup_dispose cleanup_ppe Remove PPE correctly cleanup_dispose->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: A step-by-step workflow for the safe handling of this compound.

References

×

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